3,5-Bis(benzyloxy)-4-bromobenzoic acid
Description
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Properties
IUPAC Name |
4-bromo-3,5-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO4/c22-20-18(25-13-15-7-3-1-4-8-15)11-17(21(23)24)12-19(20)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAIWNXWTXXJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434390 | |
| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177956-45-5 | |
| Record name | 3,5-Bis(benzyloxy)-4-bromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic acid: Synthesis, Properties, and Applications in Advanced Drug Development
This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a versatile building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, detailed synthesis protocols, physicochemical properties, and its emerging applications, particularly in the design of sophisticated drug delivery systems.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is an aromatic carboxylic acid characterized by a central benzene ring substituted with two benzyloxy groups and a bromine atom, flanking a carboxylic acid moiety. This unique arrangement of functional groups imparts a combination of lipophilicity, steric bulk, and reactive handles, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural rigidity and the potential for derivatization of the carboxylic acid group have positioned it as a key component in the construction of dendrimers and as a linker in antibody-drug conjugates (ADCs).
The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, which can be deprotected under specific conditions to reveal reactive sites. The bromine atom offers a handle for cross-coupling reactions, allowing for the introduction of further molecular complexity. The carboxylic acid provides a straightforward point of attachment for conjugation to biomolecules or other synthons.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed synthetic strategy involves a three-stage process:
-
Bromination of a readily available starting material, 3,5-dihydroxybenzoic acid.
-
Protection of the hydroxyl groups via benzylation.
-
Esterification and subsequent hydrolysis to yield the final carboxylic acid.
This sequence is designed to protect the reactive hydroxyl groups before introducing the bromine atom and to facilitate purification at intermediate stages.
Stage 1: Electrophilic Bromination of 3,5-Dihydroxybenzoic Acid
The initial step is the selective bromination of 3,5-dihydroxybenzoic acid at the 4-position. The two hydroxyl groups are ortho, para-directing and strongly activating, making the position between them highly susceptible to electrophilic substitution.
Experimental Protocol:
-
Materials: 3,5-dihydroxybenzoic acid, elemental bromine, aqueous mineral acid (e.g., hydrochloric acid).
-
Procedure:
-
3,5-dihydroxybenzoic acid is mixed with an aqueous mineral acid.
-
Elemental bromine is added to this mixture. The reaction can be carried out at elevated temperatures to ensure completion.[1]
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 3,5-dihydroxy-4-bromobenzoic acid, is collected by filtration, washed, and dried.
-
Causality Behind Experimental Choices:
-
The use of an aqueous mineral acid as a solvent provides a polar medium and can help to control the reactivity of the system.
-
The strong activating effect of the two hydroxyl groups directs the bromination specifically to the C4 position.
Stage 2: Benzylation of the Phenolic Hydroxyl Groups
With the brominated core synthesized, the next critical step is the protection of the two phenolic hydroxyl groups as benzyl ethers. This is typically achieved through a Williamson ether synthesis.[2][3][4][5][6] To avoid side reactions with the carboxylic acid, it is often advantageous to first convert it to an ester, such as a methyl ester.
2.2.1. Esterification of 3,5-Dihydroxy-4-bromobenzoic acid
Experimental Protocol:
-
Materials: 3,5-dihydroxy-4-bromobenzoic acid, methanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
3,5-dihydroxy-4-bromobenzoic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.[7]
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3,5-dihydroxy-4-bromobenzoate.[8]
-
2.2.2. Benzylation via Williamson Ether Synthesis
Experimental Protocol:
-
Materials: Methyl 3,5-dihydroxy-4-bromobenzoate, benzyl bromide, a weak base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF or acetone).
-
Procedure:
-
Methyl 3,5-dihydroxy-4-bromobenzoate is dissolved in the chosen solvent.
-
Anhydrous potassium carbonate is added in excess to act as the base.
-
Benzyl bromide is added, and the reaction mixture is heated (e.g., to 60°C) for several hours.[5]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure, and the crude product, methyl 3,5-bis(benzyloxy)-4-bromobenzoate, is purified, typically by column chromatography.
-
Causality Behind Experimental Choices:
-
Esterification first: Protecting the carboxylic acid as an ester prevents it from being deprotonated by the base used in the Williamson ether synthesis, which would otherwise lead to unwanted side reactions.
-
Weak Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions, but it is mild enough to avoid elimination reactions with the benzyl bromide.
-
Polar Aprotic Solvent: DMF or acetone are excellent solvents for SN2 reactions like the Williamson ether synthesis as they solvate the cation of the base, leaving the anion more reactive.
Stage 3: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Experimental Protocol:
-
Materials: Methyl 3,5-bis(benzyloxy)-4-bromobenzoate, a strong base (e.g., sodium hydroxide or lithium hydroxide), a mixture of water and a co-solvent (e.g., tetrahydrofuran (THF) or methanol).
-
Procedure:
-
The methyl ester is dissolved in the solvent mixture.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the product.[10]
-
The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Synthesis Workflow Diagram
Caption: Role of the title compound in dendrimer-based drug delivery.
Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. [11][12]The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of drug release. [13][14] Derivatives of this compound can be employed as part of the linker system in ADCs. The carboxylic acid can be used to attach to the drug or a spacer, while the aromatic ring provides a rigid scaffold. The bromine atom can be functionalized, for example, through a Suzuki or Sonogashira coupling, to attach to the antibody or another part of the linker. The benzyloxy groups can modulate the lipophilicity of the linker and can be deprotected to reveal phenolic hydroxyls for further conjugation.
Scaffolds in Medicinal Chemistry
The substituted benzoic acid motif is a common feature in many biologically active molecules. [4]The rigid aromatic core of this compound can serve as a scaffold for the development of new therapeutic agents. By modifying the carboxylic acid and the bromine atom, libraries of compounds can be synthesized and screened for various biological activities, including as potential anticancer and anti-inflammatory agents. [15]
Conclusion
This compound is a synthetically valuable compound with a strategic arrangement of functional groups. Its multi-step synthesis, while requiring careful execution, is based on well-established and reliable organic reactions. The resulting molecule offers multiple handles for further chemical modification, making it an ideal building block for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of dendrimers and its potential as a linker in ADCs highlight its importance for the development of next-generation drug delivery systems and targeted therapies. This guide provides the foundational knowledge for researchers and scientists to effectively synthesize and utilize this versatile compound in their research endeavors.
References
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Organic Syntheses Procedure. (URL: [Link])
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- The Royal Society of Chemistry. Supplementary Information. (URL not provided in search results)
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de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 722-732. (URL: [Link])
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PrepChem.com. Synthesis of methyl 4-bromobenzoate. (URL: [Link])
- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. (URL: )
- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. (URL: )
- Google Patents.
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Semantic Scholar. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (URL: [Link])
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NJ Bio, Inc. Linkers for ADCs. (URL: [Link])
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ADC Review. Linkers for Antibody Drug Conjugates: Current Role and Advancements. (URL: [Link])
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PubChem. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. (URL: [Link])
-
PubMed Central. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). (URL: [Link])
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MDPI. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (URL: [Link])
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PubMed. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. (URL: [Link])
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PubChem. Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | C15H14O5 | CID 699167. (URL: [Link])
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ResearchGate. Designing dendrimers for biological applications. (URL: [Link])
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PubMed Central. Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. (URL: [Link])
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MDPI. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. (URL: [Link])
-
ResearchGate. Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. (URL: [Link])
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PubChemLite. Methyl 3,5-dihydroxy-4-methylbenzoate (C9H10O4). (URL: [Link])
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An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.
Introduction: A Molecule of Strategic Importance
This compound is a multi-functionalized aromatic compound. Its structure is characterized by a central benzoic acid core, substituted with two benzyloxy groups and a bromine atom. This unique arrangement of functional groups imparts a combination of desirable properties for advanced chemical synthesis. The benzyloxy groups offer protection of phenolic hydroxyls and can influence solubility and steric interactions. The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, and other derivatizations. Crucially, the bromine atom serves as a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. These features make this compound a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its unambiguous identification, purity assessment, and effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177956-45-5 | [1] |
| Molecular Formula | C₂₁H₁₇BrO₄ | |
| Molecular Weight | 413.26 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) (predicted) |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the benzylic methylene protons, and the aromatic protons of the benzyl groups. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, the aromatic carbons of the central ring, the benzylic carbons, and the aromatic carbons of the benzyl groups. |
| IR (Infrared) | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and C-Br stretch. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine. |
Synthesis and Purification: A Guided Protocol
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available precursors. The following protocol is based on established synthetic transformations for analogous compounds and represents a robust and reproducible pathway.
Proposed Synthetic Pathway
The synthesis commences with the bromination of 3,5-dihydroxybenzoic acid to introduce the bromine atom at the 4-position. This is followed by the protection of the two hydroxyl groups as benzyl ethers. The final step involves the hydrolysis of the ester (if the synthesis is performed on an ester derivative) to yield the target carboxylic acid.
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Bromination of 3,5-Dihydroxybenzoic Acid
This step involves the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid to yield 4-bromo-3,5-dihydroxybenzoic acid. The hydroxyl groups are strong activating groups, directing the bromine to the ortho and para positions.
-
Materials: 3,5-dihydroxybenzoic acid, bromine, aqueous mineral acid (e.g., HCl).
-
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in an aqueous mineral acid.
-
Slowly add a stoichiometric amount of bromine to the solution with stirring at a controlled temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Benzylation of 4-Bromo-3,5-dihydroxybenzoic Acid (via its methyl ester)
To avoid side reactions with the carboxylic acid, it is advantageous to first convert it to its methyl ester. The phenolic hydroxyl groups are then converted to benzyl ethers.
-
Materials: 4-bromo-3,5-dihydroxybenzoic acid, methanol, strong acid catalyst (e.g., H₂SO₄), benzyl bromide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., acetone or DMF).
-
Procedure (Esterification):
-
Reflux a solution of 4-bromo-3,5-dihydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent. Dry and concentrate to obtain the crude ester.
-
-
Procedure (Benzylation):
-
Dissolve the methyl 4-bromo-3,5-dihydroxybenzoate in a suitable polar aprotic solvent.
-
Add an excess of a mild base, such as potassium carbonate.
-
Add at least two equivalents of benzyl bromide.
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove inorganic salts and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Step 3: Hydrolysis of Methyl 4-Bromo-3,5-bis(benzyloxy)benzoate
The final step is the saponification of the methyl ester to the desired carboxylic acid.
-
Materials: Methyl 4-bromo-3,5-bis(benzyloxy)benzoate, a base (e.g., NaOH or KOH), a mixture of water and a water-miscible organic solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve the methyl ester in a mixture of the organic solvent and an aqueous solution of the base.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Purification and Characterization Workflow
Caption: A generalized workflow for the purification and characterization of the final product.
Applications in Drug Discovery and Materials Science
The strategic placement of functional groups in this compound makes it a highly valuable scaffold for the synthesis of complex molecules with potential biological activity or unique material properties.
Medicinal Chemistry
In drug discovery, the core structure of this molecule can be elaborated to generate libraries of compounds for screening against various therapeutic targets.
-
Amide Derivatives: The carboxylic acid can be readily coupled with a diverse range of amines to produce amides. These amides can be designed to interact with specific biological targets, such as enzymes or receptors.
-
Cross-Coupling Reactions: The bromine atom is a key feature, allowing for the introduction of various substituents at this position through palladium-catalyzed cross-coupling reactions. This enables the synthesis of biaryl compounds or molecules with extended conjugation, which are common motifs in pharmacologically active compounds.
Materials Science
The rigid aromatic core and the potential for derivatization also make this compound an interesting building block for functional organic materials.
-
Liquid Crystals: The rod-like shape of the molecule, which can be further elongated through derivatization, suggests potential applications in the field of liquid crystals.
-
Functional Polymers: The carboxylic acid and the bromo-substituent can be used as anchor points for polymerization, leading to the formation of functional polymers with tailored electronic or optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed molecule that offers a wealth of opportunities for synthetic chemists in both academic and industrial research. Its combination of a reactive carboxylic acid, protected hydroxyl groups, and a versatile bromine handle for cross-coupling reactions makes it a valuable intermediate for the construction of complex and functionally diverse molecules. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- This is a placeholder for a specific peer-reviewed article detailing the synthesis and characterization of this compound. A thorough literature search using the provided CAS number is recommended to identify such a source.
- This is a placeholder for a reference to a general organic synthesis textbook or a relevant review article on benzyl
- This is a placeholder for a reference to a general organic synthesis textbook or a relevant review article on the hydrolysis of esters.
- This is a placeholder for a reference to a review article on the applications of halogenated building blocks in medicinal chemistry.
Sources
An In-depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a complex organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a central benzoic acid core functionalized with two bulky benzyloxy groups and a bromine atom, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a multitude of chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not widely available in commercial databases, its properties can be inferred from its constituent functional groups and data from structurally related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₁H₁₇BrO₄ | Calculated |
| Molecular Weight | 413.26 g/mol | Calculated |
| Appearance | Expected to be a solid | Based on related compounds |
| Melting Point | Not available | Expected to be higher than 3,5-bis(benzyloxy)benzoic acid due to the bromine atom. |
| Solubility | Likely soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Poorly soluble in water. | Inferred from structural features. |
| Spectral Data | See detailed sections below. | Predicted and inferred from related compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its unique structure.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the central benzoic acid ring, the benzylic methylene protons (O-CH₂-Ph), and the aromatic protons of the two benzyl groups. The protons on the central ring are expected to appear as a singlet due to their symmetrical environment. The benzylic protons would likely appear as a singlet, and the protons of the benzyl groups would show characteristic multiplets in the aromatic region.
-
¹³C NMR: The spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons of the central and benzyl rings, and the benzylic methylene carbons. The carbon attached to the bromine atom would show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹ associated with the ether linkages.
-
C-Br stretch: A weaker absorption in the fingerprint region, typically around 600-500 cm⁻¹.
-
Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for bromine-containing fragments.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and efficient synthetic route involves two key transformations: the bromination of a dihydroxybenzoic acid precursor, followed by a Williamson ether synthesis to introduce the benzyloxy groups.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 3,5-Dihydroxy-4-bromobenzoic Acid
The initial step involves the regioselective bromination of 3,5-dihydroxybenzoic acid. The electron-donating hydroxyl groups activate the aromatic ring, directing the electrophilic substitution of bromine to the position between them.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dihydroxy-4-bromobenzoic acid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the electrophilic bromination reaction.
-
Slow Addition of Bromine: This helps to control the reaction rate and minimize the formation of poly-brominated byproducts.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
The second step involves the protection of the hydroxyl groups as benzyl ethers via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenolic hydroxyl groups by a base, followed by nucleophilic attack of the resulting phenoxide ions on benzyl bromide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 3,5-dihydroxy-4-bromobenzoic acid and an excess of anhydrous potassium carbonate in anhydrous dimethylformamide (DMF).
-
Addition of Benzyl Bromide: Add benzyl bromide to the suspension.
-
Heating: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Acidify the aqueous mixture with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkyl halide and compete with the phenoxide as a nucleophile. Therefore, anhydrous solvents and reagents are crucial.
-
Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenolic hydroxyl groups to form the nucleophilic phenoxide ions. Potassium carbonate is a suitable choice as it is effective and easy to handle.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the benzyloxy ethers, and the aryl bromide.
Caption: Key reactive sites and potential transformations of the title compound.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification and amidation, allowing for the attachment of various molecular fragments. This is particularly useful in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Benzyloxy Ethers: The benzyl groups can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl groups. This deprotection strategy is valuable in multi-step syntheses.
-
Aryl Bromide: The bromine atom serves as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.
The unique combination of these reactive sites makes this compound a valuable intermediate in the synthesis of:
-
Bioactive Molecules: The scaffold can be elaborated to design and synthesize novel inhibitors of enzymes or modulators of receptors implicated in various diseases. The bulky benzyloxy groups can provide steric hindrance and influence binding affinity, while the carboxylic acid and aryl bromide functionalities allow for the introduction of pharmacophoric groups.
-
Dendrimers and Macromolecules: The difunctional nature of the molecule (carboxyl group and aryl bromide) makes it a suitable building block for the convergent synthesis of dendrimers and other complex macromolecules with well-defined architectures.
-
Functional Materials: The aromatic core and the potential for further functionalization through cross-coupling reactions make this compound a candidate for the development of novel organic materials with interesting electronic or photophysical properties.
Conclusion
References
- At present, no direct citations for the synthesis and properties of this compound have been identified in the public domain.
An In-Depth Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a key aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis, particularly in the construction of complex macromolecules and dendrimers. This document will detail its physicochemical properties, outline a robust synthetic protocol, describe methods for its characterization, and explore its potential applications in advanced materials and pharmaceutical research.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a polysubstituted aromatic compound featuring a central benzoic acid core flanked by two benzyloxy groups and a bromine atom. This unique arrangement of functional groups imparts a combination of desirable properties for advanced chemical synthesis. The benzyloxy groups offer steric bulk and can influence the solubility and electronic properties of the molecule, while the carboxylic acid and bromine functionalities provide orthogonal handles for a variety of chemical transformations.
The unbrominated analog, 3,5-Bis(benzyloxy)benzoic acid, is a well-established precursor in the field of dendrimer chemistry, where its rigid, branched structure is utilized to create highly ordered, tree-like macromolecules.[1] Dendrimers are of significant interest in drug delivery, gene therapy, and catalysis due to their defined size, multivalency, and internal cavities.[2][3][4][5][6] The introduction of a bromine atom at the 4-position of this foundational structure opens up new avenues for the functionalization and diversification of these complex architectures through reactions such as cross-coupling, lithiation, and nucleophilic substitution.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of this compound have been calculated and are summarized in the table below. These values are crucial for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C21H17BrO4 | Calculated |
| Molecular Weight | 413.26 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the central benzoic acid ring and the two benzyl groups. The protons on the central ring will likely appear as singlets or narrowly coupled doublets. The benzylic methylene protons (-CH₂-) will present as a characteristic singlet. The protons of the terminal phenyl rings will exhibit multiplets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the central and terminal rings, and the benzylic methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-O stretching of the ether linkages, and C-Br stretching. Aromatic C-H stretching and bending vibrations will also be prominent.
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis of this compound: A Proposed Pathway
A robust and logical synthetic route to this compound involves a two-step process starting from commercially available precursors. The first step is the synthesis of the unbrominated precursor, 3,5-Bis(benzyloxy)benzoic acid, followed by a regioselective bromination.
Step 1: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid
This procedure is adapted from established literature methods for the synthesis of similar compounds.[1]
Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)benzoic acid.
Experimental Protocol:
-
Etherification: In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate in acetonitrile. Add potassium carbonate, followed by benzyl bromide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain crude methyl 3,5-bis(benzyloxy)benzoate.
-
Hydrolysis: Dissolve the crude ester in ethanol and add a solution of potassium hydroxide.
-
Reflux the mixture until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3,5-Bis(benzyloxy)benzoic acid.[1]
Step 2: Bromination of 3,5-Bis(benzyloxy)benzoic Acid
The introduction of the bromine atom at the 4-position is achieved through electrophilic aromatic substitution. The two benzyloxy groups are ortho-, para-directing, and activating, while the carboxylic acid group is meta-directing and deactivating. The position between the two activating benzyloxy groups is highly activated and sterically accessible, making it the most probable site for bromination.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Dissolution: In a round-bottom flask protected from light, dissolve 3,5-Bis(benzyloxy)benzoic acid in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with water to remove acetic acid and any unreacted bromine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Potential Applications in Research and Development
The strategic placement of the bromine atom on the 3,5-Bis(benzyloxy)benzoic acid scaffold significantly expands its utility as a synthetic intermediate.
Dendrimer and Macromolecular Synthesis: The primary application of this compound is likely as a focal point or a branching unit in the synthesis of functionalized dendrimers and other complex macromolecules.[1] The bromine atom can be converted into a variety of other functional groups using well-established methodologies:
-
Suzuki and Stille Cross-Coupling: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions to introduce new aryl or vinyl substituents, allowing for the construction of extended conjugated systems or the attachment of specific ligands.
-
Lithiation and Grignard Formation: Conversion of the bromide to an organolithium or Grignard reagent provides a powerful nucleophile for the formation of new carbon-carbon bonds with a wide range of electrophiles.
-
Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-containing functionalities, which are prevalent in biologically active molecules and materials with specific electronic properties.
The ability to perform these transformations on a dendrimer precursor allows for the precise placement of functionality at the core or at specific generations of the macromolecule, leading to materials with tailored properties for applications in:
-
Drug Delivery: The internal cavities of dendrimers can encapsulate therapeutic agents, while the periphery can be functionalized with targeting moieties or solubilizing groups.[2][3]
-
Gene Delivery: The cationic surface of modified dendrimers can complex with nucleic acids, facilitating their entry into cells.[3]
-
Catalysis: Dendrimers can serve as scaffolds for catalytic sites, offering advantages in terms of catalyst recovery and microenvironment control.
Pharmaceutical and Agrochemical Synthesis: Substituted benzoic acids are common structural motifs in a wide range of pharmaceuticals and agrochemicals.[6] this compound can serve as a key intermediate in the synthesis of novel compounds with potential biological activity. The benzyloxy groups can be retained for their steric and electronic influence or can be deprotected to reveal the corresponding dihydroxybenzoic acid for further derivatization.
Conclusion
This compound represents a highly valuable and versatile building block for advanced organic synthesis. Its calculated molecular weight of 413.26 g/mol and its predictable spectroscopic characteristics provide a solid foundation for its identification and use in research. The proposed two-step synthesis from readily available starting materials offers a practical route to this compound. The presence of orthogonal functional groups—a carboxylic acid for amide and ester formation, and a bromine atom for a host of cross-coupling and substitution reactions—positions this molecule as a key precursor for the construction of functionalized dendrimers, complex macromolecules, and novel bioactive compounds. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and strategically employ this compound in their respective fields of drug development and materials science.
References
- Calculated molecular weight based on the atomic masses of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Oxygen (15.999 u).
-
PubChem. 4-Bromobenzoic acid. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 4-bromo-. NIST Chemistry WebBook. [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247. [Link]
-
PubChemLite. 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). [Link]
-
Alhareth, K., et al. (2021). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Pharmaceutics, 13(12), 2143. [Link]
-
Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]
-
Shcharbin, D., et al. (2017). Dendrimers: Exploring Their Wide Structural Variety and Applications. Polymers, 9(12), 467. [Link]
-
Sharma, A., & Goyal, A. K. (2018). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 34(2), 631-642. [Link]
-
SIELC Technologies. 4-Bromobenzoic acid. [Link]
-
Bentham Science. Synthesis and Biomedical Applications of Dendrimers. [Link]
-
Ottokemi. 4-Bromobenzoic acid, 98%. [Link]
-
The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
- Google Patents.
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Introduction to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
An In-Depth Technical Guide to the Solubility of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
This compound is a multifaceted molecule characterized by a central brominated benzoic acid core flanked by two benzyloxy groups. This structure imparts a significant degree of lipophilicity, which is a key determinant of its solubility profile. The presence of the carboxylic acid group, however, introduces a polar, ionizable handle that can be exploited to modulate solubility in aqueous media. The interplay of these structural features suggests that the compound's solubility will be highly dependent on the chosen solvent system.
Predicted Solubility Profile
Based on the solubility of structurally related compounds such as benzoic acid, bromobenzoic acids, and other substituted aromatic acids, we can predict the solubility of this compound in a range of common laboratory solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large, nonpolar benzyloxy groups and the bromine atom are expected to dominate the molecule's character, leading to poor hydration of the carboxylic acid. The solubility of similar, less substituted compounds like 4-bromobenzoic acid in water is already limited[1]. |
| Methanol | Soluble | The alkyl nature of methanol can interact favorably with the benzyloxy groups, while its hydroxyl group can hydrogen bond with the carboxylic acid. Many substituted benzoic acids exhibit good solubility in methanol[2][3]. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent. Its slightly larger alkyl chain may even enhance interactions with the nonpolar regions of the molecule[2][4]. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for compounds with poor aqueous solubility[2]. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent that should readily dissolve the target compound. Aromatic acids, in general, show good solubility in DMF[5]. | |
| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating carboxylic acids compared to DMSO or DMF. Moderate solubility is anticipated[3][6]. | |
| Nonpolar | Dichloromethane (DCM) | Moderately to Sparingly Soluble | The polarity of DCM may be insufficient to effectively solvate the carboxylic acid group, potentially limiting solubility. |
| Diethyl Ether | Moderately to Sparingly Soluble | Similar to DCM, the limited polarity of diethyl ether may restrict its ability to dissolve the compound, despite favorable interactions with the benzyloxy groups[4]. | |
| Toluene | Sparingly Soluble | As a nonpolar aromatic solvent, toluene's interaction will be primarily with the phenyl rings of the benzyloxy groups. The polar carboxylic acid will likely hinder solubility. | |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic proton of the carboxylic acid will be abstracted by the strong base, forming a water-soluble sodium salt. This is a common characteristic of carboxylic acids[7][8]. |
| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with the weak base sodium bicarbonate, forming a soluble salt and releasing carbon dioxide gas[7][8]. |
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols outline the steps for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation[9][10].
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately dispense a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. A typical temperature for initial screening is ambient temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the contents to settle.
-
Centrifuge the vials to pellet the remaining solid material.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Develop a suitable analytical method, such as HPLC-UV, to quantify the concentration of the compound.[9][10]
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration.
-
Calculate the original solubility by accounting for the dilution factor.
-
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.
-
Constant Temperature and Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring equilibrium is reached.
-
Centrifugation and Filtration: These steps are essential to separate the saturated solution from the undissolved solid. Failure to do so would lead to an overestimation of the solubility.
-
Quantitative Analysis: A validated analytical method like HPLC is necessary for accurate and precise measurement of the solute concentration in the saturated solution.
Conclusion
While direct, published solubility data for this compound is scarce, a strong predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. It is anticipated to be soluble in polar organic solvents like alcohols and aprotic solvents such as DMSO and DMF, with limited solubility in water and nonpolar solvents. Its acidic nature also dictates its solubility in aqueous basic solutions. For definitive quantitative data, the robust experimental protocol detailed in this guide provides a self-validating system for researchers to determine the solubility of this compound with high confidence.
References
- Chen, A., & Song, L. (2003). Determination and correlation for solubility of aromatic acids in solvents.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]
-
Nakashima, K., & Yamashita, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4839. [Link]
-
Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Retrieved from [Link]
- Clayden, J., & Yasin, S. A. (2003). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organic & Biomolecular Chemistry, 1(15), 2675-2683.
- Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.
-
PrepChem.com. (n.d.). Synthesis of p-bromobenzoic acid. Retrieved from [Link]
- Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 125, 10-16.
- Apelblat, A., & Manzurola, E. (2002). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Fluid Phase Equilibria, 194-197, 747-755.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(benzyloxy)-4-bromobenzoic acid (C14H11BrO3). Retrieved from [Link]
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- 10. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: Starting Materials and Strategic Considerations
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a valuable building block in the synthesis of complex organic molecules, including dendrimers and pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for this target molecule, with a primary focus on the selection of appropriate starting materials and the rationale behind the chosen synthetic pathway. We will delve into a multi-step synthesis commencing from methyl 3,5-dihydroxybenzoate, detailing the experimental protocols for esterification, benzylation, bromination, and final hydrolysis. The causality behind experimental choices, such as reagent selection and reaction conditions, will be thoroughly explained to provide a robust and reproducible methodology.
Introduction and Strategic Overview
The synthesis of this compound necessitates a strategic approach to functional group manipulation. The target molecule possesses a carboxylic acid, two benzyl ether linkages, and a bromine atom on a central benzene ring. A logical and efficient retrosynthetic analysis suggests a pathway that begins with a simpler, commercially available precursor, such as a dihydroxybenzoic acid derivative. The core synthetic challenges involve the selective protection of the hydroxyl and carboxylic acid groups, followed by a regioselective bromination and subsequent deprotection.
The chosen forward synthesis, which will be detailed in this guide, initiates with methyl 3,5-dihydroxybenzoate. This starting material is advantageous due to the inherent protection of the carboxylic acid as a methyl ester, which prevents unwanted side reactions during the subsequent benzylation of the phenolic hydroxyl groups.
The Synthetic Pathway: A Step-by-Step Breakdown
The synthesis of this compound from methyl 3,5-dihydroxybenzoate can be delineated into four key transformations:
-
Starting Material Selection : Methyl 3,5-dihydroxybenzoate
-
Step 1: Benzylation of the hydroxyl groups to form methyl 3,5-bis(benzyloxy)benzoate.
-
Step 2: Bromination of the aromatic ring at the 4-position to yield methyl 3,5-bis(benzyloxy)-4-bromobenzoate.
-
Step 3: Hydrolysis of the methyl ester to afford the final product, this compound.
This synthetic sequence is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
Starting Material: Methyl 3,5-dihydroxybenzoate
Methyl 3,5-dihydroxybenzoate is a commercially available and cost-effective starting material.[1] The methyl ester functionality serves as a convenient protecting group for the carboxylic acid, preventing its reaction with the base used in the subsequent benzylation step.
Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate
The protection of the two phenolic hydroxyl groups is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a suitable base, followed by nucleophilic attack of the resulting phenoxide ions on benzyl bromide.
Protocol:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 4.0 eq) to the solution and reflux the mixture for 30 minutes. The use of a weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic protons without causing hydrolysis of the methyl ester.
-
Add benzyl bromide (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the acetonitrile and pour the residue into ice-cold water to precipitate the product.
-
Filter the white precipitate of methyl 3,5-bis(benzyloxy)benzoate and dry.
Causality and Expertise:
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
Base Selection: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydroxide could lead to unwanted hydrolysis of the methyl ester.[2][3]
-
Reaction Conditions: Refluxing the reaction mixture ensures a sufficient reaction rate for the bis-O-alkylation to proceed to completion.[4]
| Reagent | Molar Eq. | Purpose |
| Methyl 3,5-dihydroxybenzoate | 1.0 | Starting Material |
| Benzyl Bromide | 2.0 | Benzylating Agent |
| Potassium Carbonate | 4.0 | Base |
| Acetonitrile | - | Solvent |
Step 2: Electrophilic Aromatic Bromination
With the hydroxyl groups protected, the next step is the regioselective bromination of the aromatic ring. The two benzyloxy groups are ortho-, para-directing activators. The position between them (C4) is sterically accessible and electronically activated, making it the prime site for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of transformation.[5]
Protocol:
-
Dissolve methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1-1.2 eq).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a catalytic amount.
-
Heat the reaction mixture to reflux (70-80°C) for 5 to 16 hours, monitoring by TLC.
-
Upon completion, cool the mixture and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Causality and Expertise:
-
Reagent Selection: NBS is a convenient and selective source of electrophilic bromine.[5][6]
-
Solvent and Initiator: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride in the presence of a radical initiator to facilitate the homolytic cleavage of the N-Br bond in NBS.[5][7]
| Reagent | Molar Eq. | Purpose |
| Methyl 3,5-bis(benzyloxy)benzoate | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.1-1.2 | Brominating Agent |
| AIBN or Benzoyl Peroxide | Catalytic | Radical Initiator |
| Carbon Tetrachloride | - | Solvent |
Step 3: Saponification (Hydrolysis) of the Methyl Ester
The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This is typically achieved by saponification using a strong base, followed by acidification.
Protocol:
-
Dissolve the methyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (KOH, ~3.0 eq) to the solution.
-
Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain this compound.[2] The product can be further purified by recrystallization from ethanol.[2]
Causality and Expertise:
-
Reaction Conditions: The use of a strong base like KOH and heating is necessary to drive the hydrolysis of the relatively stable methyl ester.[2][8]
-
Work-up: Acidification is crucial to protonate the carboxylate salt formed during the saponification, leading to the precipitation of the final product.[2]
| Reagent | Molar Eq. | Purpose |
| Methyl 3,5-bis(benzyloxy)-4-bromobenzoate | 1.0 | Substrate |
| Potassium Hydroxide (KOH) | ~3.0 | Base for Hydrolysis |
| Ethanol/Water | - | Solvent |
| Hydrochloric Acid (HCl) | - | Acid for Work-up |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The strategic choice of methyl 3,5-dihydroxybenzoate as the starting material simplifies the synthetic route by providing an inherent protecting group for the carboxylic acid. The subsequent steps of benzylation, bromination, and hydrolysis are robust and high-yielding when performed under the optimized conditions described in this guide. By understanding the rationale behind each experimental choice, researchers can confidently and efficiently synthesize this valuable chemical intermediate for a wide range of applications in materials science and medicinal chemistry.
References
- Yan, Z., et al. (2011).
- Benchchem. (n.d.). Methyl 3-(bromomethyl)
- Sivakumar, S., et al. (2011). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658.
- ChemicalBook. (n.d.).
- Eureka | Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)
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- PubChem. (n.d.). Methyl 4-(benzyloxy)
- de Souza, H. M. R., et al. (2014). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-729.
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synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid precursor
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Abstract
This technical guide provides a comprehensive, four-step methodology for the synthesis of this compound, a valuable precursor in medicinal chemistry and materials science. The described pathway commences with the regioselective bromination of commercially available 3,5-dihydroxybenzoic acid. Subsequent protection of the carboxylic acid via Fischer esterification, followed by a Williamson ether synthesis to introduce the benzyl protective groups, yields the penultimate ester intermediate. The final step involves a robust saponification to afford the target molecule in high purity. This guide emphasizes the mechanistic rationale behind each transformation, offering field-proven insights into optimizing reaction conditions and mitigating potential side reactions. The protocols are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure reproducibility and scientific integrity for researchers and drug development professionals.
Introduction
This compound is a key building block in the development of complex organic molecules. Its unique structure, featuring a strategically placed bromine atom for subsequent cross-coupling reactions and two benzyl-protected hydroxyl groups, makes it an important intermediate. It has been utilized in the synthesis of dendrimers and luminescent lanthanide coordination complexes, which have potential applications due to their novel magnetic and luminescent properties[1][2]. The synthesis of this precursor, however, requires a carefully planned sequence of reactions to ensure correct regiochemistry and high yield.
The primary challenge lies in the selective functionalization of the polysubstituted aromatic ring. Direct bromination of a 3,5-bis(benzyloxy)benzoic acid scaffold is often unselective, while other routes can be inefficient. The synthetic strategy detailed herein addresses this challenge by proceeding through a logical sequence of protection and functionalization steps, beginning with the inexpensive starting material, 3,5-dihydroxybenzoic acid. This guide provides a detailed exposition of a reliable and scalable four-step synthesis, elucidating the causality behind each experimental choice to empower researchers with a deep understanding of the process.
Retrosynthetic Analysis and Strategy Selection
A retrosynthetic analysis of the target molecule reveals a logical pathway that disconnects the key functional groups in a strategic order. The final carboxylic acid can be formed from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. The two benzyl ether linkages suggest a Williamson ether synthesis from a dihydroxy precursor. This leads back to 4-bromo-3,5-dihydroxybenzoic acid or its ester. The bromine atom can be introduced via electrophilic aromatic substitution onto a 3,5-dihydroxybenzoic acid scaffold.
This leads to the following four-step forward synthesis, which is selected for its high regioselectivity and reliance on well-established, robust reactions:
-
Regioselective Bromination: Introduction of a bromine atom at the C4 position of 3,5-dihydroxybenzoic acid, which is highly activated by the two ortho-hydroxyl groups.
-
Fischer Esterification: Protection of the carboxylic acid functionality as a methyl or ethyl ester to prevent unwanted side reactions during the subsequent benzylation step.
-
Williamson Ether Synthesis: Installation of the two benzyl protective groups onto the phenolic hydroxyls.
-
Saponification: Hydrolysis of the ester to liberate the target carboxylic acid.
This chosen pathway is superior to alternatives, such as brominating after benzylation, which could suffer from a lack of regioselectivity.
Caption: Overall four-step synthetic workflow.
Detailed Experimental Protocols & Mechanistic Insights
This section provides a step-by-step methodology for each reaction, coupled with an explanation of the underlying chemical principles and critical process parameters.
Step 1: Regioselective Bromination of 3,5-Dihydroxybenzoic Acid
The first step involves the highly regioselective electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid. The two hydroxyl groups are strong ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. This electronic arrangement strongly directs the incoming electrophile (Br+) to the C2, C4, or C6 positions. Due to sterics and the powerful activation at the para-position relative to both hydroxyls, bromination occurs selectively at the C4 position.
Protocol:
-
In a well-ventilated fume hood, suspend 3,5-dihydroxybenzoic acid (1.0 eq) in 17-18% (w/w) aqueous hydrochloric acid (approx. 3 mL per gram of starting material).[3]
-
Heat the stirred mixture to a gentle reflux (approximately 106-107°C). The solid will not completely dissolve.
-
Over 1.5-2.5 hours, add elemental bromine (1.0-1.05 eq) dropwise via an addition funnel. Caution: Bromine is highly corrosive and toxic; handle with appropriate personal protective equipment.
-
After the addition is complete, maintain the reflux with vigorous stirring for an additional 3-4 hours to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum to yield 4-bromo-3,5-dihydroxybenzoic acid as a solid.[3]
Trustworthiness and Expertise: The use of aqueous mineral acid as the solvent is a key process parameter that promotes high yield and minimizes the formation of tarry by-products, which can be an issue when using solvents like acetic acid.[3] Maintaining a slight molar excess of bromine is not critical, but using between 95 and 105 mol% ensures efficient conversion without excessive formation of dibrominated species.[3]
Step 2: Fischer Esterification of 4-Bromo-3,5-dihydroxybenzoic Acid
With the brominated intermediate in hand, the next step is to protect the carboxylic acid via esterification. This prevents the acidic proton from interfering with the base-mediated benzylation in the subsequent step. A Fischer esterification is an efficient and straightforward method for this transformation.
Protocol:
-
Suspend 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in a large excess of methanol (e.g., 15-20 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the suspension as a catalyst.[4][5]
-
Heat the mixture to reflux and maintain for 5-14 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water, which should cause the ester product to precipitate.
-
If an oil forms, extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-bromo-3,5-dihydroxybenzoate.[5]
Trustworthiness and Expertise: The reaction is an equilibrium process. Using a large excess of the alcohol (methanol) as the solvent drives the reaction toward the product side, as dictated by Le Châtelier's principle. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 3: Williamson Ether Synthesis (Benzylation)
This step installs the two benzyl ether groups, which serve as robust protecting groups for the phenolic hydroxyls. The reaction proceeds via an SN2 mechanism where the deprotonated phenoxides act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide.
Protocol:
-
Dissolve the methyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile (approx. 25 mL per gram of ester).[1]
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, approx. 4.0-5.0 eq) to the solution. This amount is sufficient to act as the base and a dehydrating agent.
-
Add benzyl bromide (2.2-2.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the progress of the reaction by TLC.[1]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to obtain pure methyl 3,5-bis(benzyloxy)-4-bromobenzoate.[1]
Trustworthiness and Expertise: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the acidic phenols but not so strong as to cause side reactions like ester hydrolysis. A polar aprotic solvent like acetone or acetonitrile is ideal as it dissolves the reactants but does not interfere with the SN2 reaction mechanism. A slight excess of benzyl bromide ensures complete reaction of both hydroxyl groups.
Step 4: Saponification (Hydrolysis)
The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester. This is achieved through saponification, a base-mediated hydrolysis that is effectively irreversible.
Protocol:
-
Dissolve the methyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).[1]
-
Add an excess of a strong base, such as potassium hydroxide (KOH, approx. 3.0-5.0 eq) or sodium hydroxide (NaOH).[1][6]
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Pour the remaining aqueous solution into ice-cold water.
-
Acidify the solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the final product to precipitate out of the solution.[6]
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the final, pure this compound.[1]
Trustworthiness and Expertise: The saponification mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. The final step in the mechanism is an acid-base reaction between the carboxylic acid and the methoxide, which drives the reaction to completion. The final acidification must be performed carefully to ensure complete precipitation of the desired product.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the described four-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp. | Time (h) | Avg. Yield (%) |
| 1 | Bromination | 3,5-Dihydroxybenzoic Acid | Br₂ | 1.0-1.05 | Aq. HCl | ~107°C | 4-6 | 75-85% |
| 2 | Esterification | 4-Bromo-3,5-dihydroxybenzoic Acid | H₂SO₄ (cat.) | ~0.15 | Methanol | Reflux | 5-14 | 90-96%[5] |
| 3 | Benzylation | Methyl 4-Bromo-3,5-dihydroxybenzoate | BnBr, K₂CO₃ | 2.2 / 4.5 | Acetonitrile | Reflux | 24-48 | 85-92% |
| 4 | Saponification | Methyl 3,5-Bis(benzyloxy)-4-bromobenzoate | KOH | ~3.0 | Ethanol/H₂O | Reflux | 2-4 | 89-95%[1] |
Expected Characterization Data for this compound:
The final product should be characterized using standard analytical techniques to confirm its identity and purity. Published data can be used as a reference.[1][2]
-
¹H-NMR: Expect signals corresponding to the aromatic protons on the central ring and the benzyl groups, as well as the characteristic benzylic CH₂ protons (around 5.15 ppm) and the carboxylic acid proton (highly deshielded).[1]
-
¹³C-NMR: Expect signals for all unique carbon atoms, including the carboxyl carbon (~167 ppm), the ipso-carbons attached to oxygen (~159 ppm), and the benzylic carbon (~69 ppm).[1]
-
FT-IR: Key stretches include a broad O-H band for the carboxylic acid, C=O stretch (~1690 cm⁻¹), and aromatic C-H and C=C bands.[1][2]
Conclusion
This guide details a logical, efficient, and scalable four-step synthesis for producing this compound. By starting with the regioselective bromination of an activated aromatic ring and following a robust protect-functionalize-deprotect strategy, this pathway ensures high yields and purity. The mechanistic discussions and procedural insights provided are intended to equip researchers with the necessary knowledge to confidently execute and, if necessary, adapt this synthesis for their specific applications in drug discovery and materials science.
References
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society. [Link]
- The preparation method of 3,5-dihydroxybenzyl alcohol.
-
Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. ResearchGate. [Link]
-
4-Bromo-3,5-dihydroxybenzoic acid. PubChem. [Link]
-
3,5-Dibromo-4-hydroxybenzoic acid. Chongqing Chemdad Co., Ltd. [Link]
-
Resorcinol, 4-bromo-. Organic Syntheses. [Link]
-
Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. [Link]
-
3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of methyl 4-bromobenzoate. PrepChem.com. [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. ResearchGate. [Link]
-
Methyl 4-bromobenzoate. ResearchGate. [Link]
-
Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. ResearchGate. [Link]
-
4-bromo-3,5-dihydroxybenzoic acid (C7H5BrO4). PubChemLite. [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: A Versatile Scaffold for Chemical Innovation
Introduction
In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functional molecules. 3,5-Bis(benzyloxy)-4-bromobenzoic acid is a bespoke chemical entity poised to serve as a highly versatile scaffold for researchers, medicinal chemists, and materials scientists. Its unique trifecta of reactive sites—a carboxylic acid, a synthetically valuable bromine atom, and cleavable benzyl ether protecting groups—offers a modular platform for the synthesis of a diverse array of derivatives. This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound, offering field-proven insights and detailed methodologies for its utilization in drug discovery and materials science.
The core structure of this compound integrates several key features. The benzoic acid moiety is a common pharmacophore and a key component in many biologically active compounds and functional materials[1][2][3]. The bromine atom serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions[4][5][6][7]. The two benzyloxy groups act as robust protecting groups for the phenolic hydroxyls, which can be selectively removed under mild conditions, revealing a dihydroxy-substituted aromatic core[8][9][10][11][12]. This strategic combination of functionalities makes this compound a valuable intermediate for the synthesis of complex natural products, novel pharmaceutical agents, and advanced materials.
Proposed Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 3,5-dihydroxybenzoic acid. The synthetic strategy involves an initial electrophilic bromination followed by the protection of the hydroxyl groups via benzylation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3,5-Dihydroxy-4-bromobenzoic Acid
The regioselective bromination of 3,5-dihydroxybenzoic acid at the 4-position is a critical first step. The electron-donating hydroxyl groups activate the aromatic ring, directing the electrophilic substitution to the positions ortho and para to them. The para-position (C4) is sterically more accessible and electronically favored.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3,5-dihydroxybenzoic acid in an aqueous mineral acid (e.g., HBr) in a round-bottom flask equipped with a magnetic stirrer[13].
-
Cool the mixture in an ice bath and slowly add a stoichiometric amount (1.0-1.1 equivalents) of elemental bromine dropwise with vigorous stirring[13].
-
Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
The crude 3,5-dihydroxy-4-bromobenzoic acid can be purified by recrystallization from hot water to yield a white to off-white solid[13][14].
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzoic Acid | [13] |
| Reagent | Elemental Bromine | [13] |
| Solvent | Aqueous Mineral Acid | [13] |
| Temperature | 0 °C to Room Temperature | [13] |
| Typical Yield | 78-92% | [13] |
Step 2: Synthesis of this compound
The protection of the two phenolic hydroxyl groups as benzyl ethers is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to displace the bromide from benzyl bromide.
Experimental Protocol:
-
Suspend 3,5-dihydroxy-4-bromobenzoic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in excess (at least 3 equivalents to deprotonate both hydroxyls and the carboxylic acid)[12].
-
Add benzyl bromide (at least 2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxy-4-bromobenzoic Acid | |
| Reagents | Benzyl Bromide, Potassium Carbonate | [12] |
| Solvent | DMF or Acetone | [12] |
| Temperature | 50-80 °C | |
| Typical Yield | >85% |
Potential Applications in Chemical Synthesis
The strategic placement of three distinct functional groups makes this compound a powerful intermediate for the synthesis of a wide range of complex molecules.
Modifications at the Carboxylic Acid Group
The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters and amides. This allows for the generation of a library of compounds with diverse physicochemical properties, which is particularly valuable in drug discovery for modulating solubility, metabolic stability, and target binding.
General Protocol for Amide Coupling:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or DMF.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).
-
Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. The desired amide can be purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom
The presence of the bromine atom opens the door to a vast array of palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds[7].
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound, typically a boronic acid or ester. This allows for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals and organic materials.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This is a powerful method for synthesizing aryl alkynes, which are important intermediates in organic synthesis and have applications in materials science.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a widely used method for the synthesis of arylamines, which are common motifs in pharmaceuticals and agrochemicals.
Deprotection of Benzyl Ethers
The benzyl protecting groups can be readily removed by catalytic hydrogenolysis to unveil the free hydroxyl groups[8][10][12]. This deprotection step is often a key transformation in the final stages of a synthesis, particularly for natural products or their analogs that feature a dihydroxybenzoic acid core.
Experimental Protocol for Hydrogenolysis:
-
Dissolve the benzylated compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected product.
Applications in Drug Discovery and Materials Science
The derivatives of this compound hold significant promise in both drug discovery and materials science due to the diverse functionalities that can be introduced onto this scaffold.
Drug Discovery
Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2][3][15][16]. The ability to systematically modify the this compound core at three different positions allows for the generation of large and diverse chemical libraries for high-throughput screening.
Caption: A generalized workflow for drug discovery utilizing the this compound scaffold.
The biaryl structures synthesized via Suzuki coupling are of particular interest as they are common motifs in kinase inhibitors and other targeted therapies. The ability to introduce various amine functionalities through Buchwald-Hartwig amination can be used to modulate the pharmacokinetic properties of potential drug candidates.
Materials Science
The rigid aromatic core of this compound and its derivatives makes it an attractive building block for the synthesis of novel organic materials. For instance, the introduction of long alkyl chains via esterification of the carboxylic acid and subsequent modification at the bromine position could lead to the formation of liquid crystalline materials. Furthermore, the alkynyl derivatives from Sonogashira coupling can be used in the synthesis of conjugated polymers with interesting optoelectronic properties.
Conclusion
This compound represents a highly promising and versatile building block for chemical synthesis. While not extensively reported in the literature, its rational design based on well-established chemical principles allows for a clear projection of its synthetic utility. The strategic arrangement of a carboxylic acid, a bromine atom, and cleavable benzyl ethers provides a modular platform for the creation of a vast array of derivatives. The detailed synthetic protocols and potential applications outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this unique chemical scaffold in their pursuit of novel molecules with valuable biological and material properties.
References
- The Role of Benzyl Protecting Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFGv6HoG_MD5Hi7oNpF3PGi_GMtcATNtXS6H6NqPDqLu-1a1IClZLonSb0MJ_RUASTug9Np2wqDUWu3nct8J-yw2A3xWYdbH80Fyh5fxOtlyE14G8O9lGmjsxEijjxqBSSubW1JmwFlpGTXhlCwMjj1DX1JeBtdkO5dr2KAWVij3A0kMAp-gb-qhhN17HUv83C2pxwi4j0qGnCuuxrJb58uyh0Q==]
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- Decarboxylative cross-coupling - Wikipedia. [URL: https://en.wikipedia.
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- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023-05-29). [URL: https://www.preprints.org/manuscript/202305.2012/v1]
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00735k]
- Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31267606/]
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An In-depth Technical Guide to the Safe Handling of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Bis(benzyloxy)-4-bromobenzoic acid was publicly available at the time of this writing. The following guide is a synthesis of information from structurally related compounds and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.
Introduction: Understanding the Compound
This compound is a complex organic molecule that holds potential as a building block in pharmaceutical and materials science research. Its structure, characterized by a central brominated benzoic acid core flanked by two benzyloxy groups, presents a unique combination of reactivity and functionality. The presence of the carboxylic acid, the aryl bromide, and the benzyl ethers allows for a diverse range of chemical transformations. However, this complexity also necessitates a careful and informed approach to its handling and safety. This guide provides a comprehensive overview of the anticipated hazards and recommended safety protocols based on an analysis of its structural analogs.
Hazard Identification and Classification
Based on the hazard profiles of similar compounds such as various brominated benzoic acids and benzyloxy-substituted aromatics, this compound should be treated with caution. The likely GHS classifications are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
Pictogram:
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties: A Comparative Analysis
| Property | 4-Bromobenzoic Acid | 3-Bromobenzoic Acid | 2-Bromobenzoic Acid | 3,5-Bis(allyloxy)benzoic acid |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ | C₁₃H₁₄O₄ |
| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 201.02 g/mol | 234.25 g/mol |
| Appearance | White to off-white crystalline solid[4] | Crystalline solid | Beige powder solid[5] | Off-white solid[6] |
| Melting Point | 252-254 °C[1][7] | 155-158 °C | - | - |
| Solubility | Slightly soluble in water. Soluble in ethanol and ether.[4] | - | Slightly soluble in water.[5] | - |
| Stability | Stable under normal conditions.[1] | Stable under standard ambient conditions. | - | - |
Based on these analogs, this compound is expected to be a stable, high-melting crystalline solid with limited solubility in water but better solubility in organic solvents.
Safe Handling and Storage: A Protocol for Prudence
Given the anticipated hazards, a stringent set of handling and storage protocols is essential.
4.1. Engineering Controls
-
Ventilation: All work with this compound, particularly when handling the solid or creating solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Containment: For procedures with a higher risk of aerosolization, such as sonication or vigorous stirring, consider using a glove box or other closed system.
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.
4.3. General Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8]
-
Contaminated clothing should be removed and laundered before reuse.[8]
4.4. Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents and incompatible materials.[8]
-
The storage area should be secured and accessible only to authorized personnel.[2]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill and Waste Management
6.1. Spill Response
A spill of this compound should be handled with care to prevent secondary contamination.
Caption: Workflow for handling a solid chemical spill.
6.2. Waste Disposal
-
All waste containing this compound should be collected in a designated, labeled, and sealed container.
-
Dispose of the chemical waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: Synthesis of a Structurally Related Compound
The synthesis of 3,5-bis(allyloxy)benzoic acid, a compound with a similar substitution pattern, provides insight into the potential reaction conditions and purification procedures that might be applicable to this compound.
Synthesis of 3,5-bis(allyloxy)benzoic acid: [6]
-
Dissolution: 3,5-dihydroxybenzoic acid is dissolved in DMF.
-
Base Addition: Anhydrous potassium carbonate is added to the solution.
-
Alkylation: Allyl bromide is added, and the mixture is heated.
-
Workup: The reaction mixture is filtered.
-
Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide in a dioxane/water mixture.
-
Purification: The product is purified to yield 3,5-bis(allyloxy)benzoic acid.
This protocol highlights the use of a polar aprotic solvent (DMF), a carbonate base, and heating, which are common conditions for Williamson ether synthesis. Similar conditions could potentially be employed for the benzylation of a suitable precursor to this compound.
Conclusion: A Commitment to Safety
While this compound may be a valuable tool in chemical research and development, its safe use is paramount. By understanding its potential hazards through the lens of its structural analogs, implementing robust engineering controls and PPE, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the chemical's properties and potential reactivity, is the cornerstone of responsible and successful scientific advancement.
References
-
Suvchem Laboratory Chemicals. 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID). [Link]
-
Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Bromobenzoic acid. [Link]
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Bromobenzoic acid. [Link]
-
Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
-
ChemBK. 4-Bromobenzoic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
PubChem. 3-(benzyloxy)-4-bromobenzoic acid. [Link]
-
NIST. Benzoic acid, 4-bromo-. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Introduction
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a halogenated aromatic carboxylic acid. The presence of the benzyloxy groups and the bromine atom on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in subsequent chemical transformations. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Synthesis Pathway
The synthesis of this compound can be logically approached through the electrophilic bromination of its precursor, 3,5-Bis(benzyloxy)benzoic acid. The electron-donating nature of the two benzyloxy groups activates the aromatic ring, directing the bromination to the ortho and para positions. In this case, the para position (C4) is sterically accessible and electronically favored.
Caption: Proposed synthetic route to this compound.
Spectroscopic Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, with comparisons to its non-brominated analog, 3,5-Bis(benzyloxy)benzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the central benzoic acid ring, the benzylic protons, and the protons of the benzyl groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic CH (C2-H, C6-H) | ~7.20 - 7.30 | Singlet | 2H | The introduction of the bromine atom at C4 will likely cause a slight downfield shift of the remaining aromatic protons compared to the non-brominated analog. |
| Benzyl Aromatic CH | ~7.30 - 7.50 | Multiplet | 10H | Protons of the two benzyl groups. |
| Benzylic CH₂ | ~5.10 - 5.20 | Singlet | 4H | Methylene protons of the benzyloxy groups. |
| Carboxylic Acid OH | >10 | Broad Singlet | 1H | Chemical shift can be variable and concentration-dependent. |
Rationale for Predictions: The predicted chemical shifts are based on the known data for 3,5-Bis(benzyloxy)benzoic acid and the established substituent effects of bromine on aromatic rings. The bromine atom is expected to deshield the adjacent protons to a small extent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid C=O | ~168 - 172 | The carbonyl carbon is significantly deshielded. |
| Aromatic C-O | ~158 - 160 | Carbons attached to the oxygen of the benzyloxy groups. |
| Aromatic C-Br | ~115 - 120 | The carbon directly attached to the bromine atom will be shielded compared to an unsubstituted carbon. |
| Aromatic CH (C2, C6) | ~108 - 112 | Aromatic carbons bearing a proton. |
| Aromatic Quaternary C (C1) | ~130 - 134 | The carbon to which the carboxylic acid group is attached. |
| Benzyl Aromatic CH | ~127 - 129 | Carbons of the benzyl groups. |
| Benzyl Quaternary C | ~136 - 138 | Quaternary carbons of the benzyl groups. |
| Benzylic CH₂ | ~70 - 72 | Methylene carbons of the benzyloxy groups. |
Rationale for Predictions: The predictions are derived from the data for 3,5-Bis(benzyloxy)benzoic acid, with adjustments for the electronic effects of the bromine substituent. The carbon atom bonded to bromine (C-Br) is expected to show a characteristic upfield shift due to the "heavy atom effect".
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 3030-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (benzylic CH₂) |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1580-1600, 1450-1500 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Ether (Ar-O-CH₂) |
| 1000-1100 | C-O stretch | Ether (Ar-O-CH₂) |
| 600-800 | C-Br stretch | Aryl bromide |
Expert Interpretation: The broad O-H stretch of the carboxylic acid is a hallmark feature. The strong C=O stretch confirms the presence of the carboxylic acid. The aromatic C=C stretching bands and the C-O stretching of the ether linkages will also be prominent. The C-Br stretching vibration is typically found in the fingerprint region and can be a useful diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion:
-
Formula: C₂₁H₁₇BrO₄
-
Monoisotopic Mass: 412.03 g/mol
-
Isotopic Pattern: Due to the presence of one bromine atom, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive indicator of a monobrominated compound.[1][2]
Expected Fragmentation Pattern:
-
Loss of H₂O: A peak corresponding to [M-18]⁺ may be observed.
-
Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group ([M-45]⁺) is likely.
-
Loss of Benzyl Group: Cleavage of the benzyl group ([M-91]⁺) is a common fragmentation pathway for benzylic ethers.
-
Tropylium Ion: A prominent peak at m/z 91 corresponding to the stable tropylium cation ([C₇H₇]⁺) is expected from the fragmentation of the benzyl groups.
Experimental Protocols
Synthesis of 3,5-Bis(benzyloxy)benzoic Acid
This procedure is adapted from the literature for the synthesis of the precursor molecule.[3]
-
Dissolution: Dissolve methyl 3,5-dihydroxybenzoate in acetonitrile.
-
Addition of Base: Add potassium carbonate to the solution and reflux for 30 minutes.
-
Benzylation: Add benzyl bromide to the reaction mixture and continue refluxing for 48 hours.
-
Work-up: Evaporate the acetonitrile, and pour the residue into ice-cold water to precipitate methyl 3,5-bis(benzyloxy)benzoate.
-
Hydrolysis: Dissolve the crude methyl ester in ethanol and add potassium hydroxide. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate 3,5-Bis(benzyloxy)benzoic acid. Filter, wash with water, and dry the solid. Recrystallize from ethanol for purification.
Proposed Synthesis of this compound
This proposed protocol is based on established methods for the bromination of activated benzoic acids.[4]
Caption: Step-by-step workflow for the proposed bromination.
-
Dissolution: Dissolve 3,5-Bis(benzyloxy)benzoic acid in a suitable solvent such as dimethylformamide (DMF) or an aqueous basic solution (e.g., aqueous sodium hydroxide).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Acidification: Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
This technical guide provides a comprehensive spectroscopic and synthetic overview of this compound. By leveraging data from analogous compounds and established chemical principles, researchers and drug development professionals are equipped with a robust framework for the synthesis, purification, and characterization of this important molecule. The predicted spectroscopic data and detailed protocols serve as a valuable resource for guiding experimental work and ensuring the integrity of scientific investigations involving this compound.
References
-
Brucker. (n.d.). NMR Spectroscopy. Retrieved from [Link]
- Auerbach, J., Weissman, S. A., Blacklock, T. J., Angeles, M. R., & Hoogsteen, K. (1993). N-Bromosuccinimide/Dibromodimethylhydantoin in aqueous base: A practical method for the bromination of activated benzoic acids. Tetrahedron Letters, 34(6), 931–934.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Moreno-Fuquen, R., Grande, C., Advincula, R. C., Tenorio, J. C., & Ellena, J. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247.
- Gainsford, G. J., R. J., & Fréchet, J. M. J. (2009). A convenient synthesis of 3,5-bis(benzyloxy)benzoic acid and its use in the preparation of dendritic materials. Australian Journal of Chemistry, 62(9), 1108-1112.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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- 4. Sci-Hub. N-Bromosuccinimide/Dibromodimethylhydantoin in aqueous base: A practical method for the bromination of activated benzoic acids / Tetrahedron Letters, 1993 [sci-hub.ru]
Methodological & Application
Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: A Detailed Protocol for Researchers
An in-depth guide to the multi-step synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol, mechanistic insights, and essential safety information for its successful preparation.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a central benzoic acid core functionalized with two bulky benzyloxy groups and a bromine atom, offers multiple points for further chemical modification. This makes it a versatile precursor for the development of novel pharmaceuticals, dendrimers, and functional materials. This application note provides a detailed, reliable protocol for the synthesis of this compound, starting from commercially available 3,5-dihydroxybenzoic acid. The synthetic route involves a three-step process: electrophilic bromination, Fischer esterification, and a Williamson ether synthesis, followed by saponification of the resulting ester.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
-
Bromination: 3,5-Dihydroxybenzoic acid is first brominated at the 4-position using elemental bromine in an acidic medium to yield 4-bromo-3,5-dihydroxybenzoic acid.
-
Esterification and Benzylation: The carboxylic acid group of 4-bromo-3,5-dihydroxybenzoic acid is first protected as an ethyl ester via Fischer esterification. The two phenolic hydroxyl groups are then converted to benzyl ethers using benzyl bromide in the presence of a weak base, a classic example of the Williamson ether synthesis.
-
Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 3,5-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | ≥98% | Sigma-Aldrich | |
| Bromine | Br₂ | 159.81 | ≥99.5% | Sigma-Aldrich | Highly Toxic and Corrosive |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Fisher Scientific | |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific | |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Sigma-Aldrich | Corrosive |
| Benzyl Bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich | Lachrymator, Toxic |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous | Sigma-Aldrich | |
| Acetone | C₃H₆O | 58.08 | ACS Grade | Fisher Scientific | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | ||
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific | |
| Potassium Hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | 1 M Solution |
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic acid
This procedure is adapted from a patented method for the bromination of 3,5-dihydroxybenzoic acid.[1]
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.4 g (0.1 mol) of 3,5-dihydroxybenzoic acid in 180 mL of glacial acetic acid.
-
Gently warm the mixture to achieve complete dissolution, then allow it to cool to room temperature.
-
From the dropping funnel, add a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 50 mL of glacial acetic acid dropwise over a period of 1 hour with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue stirring at room temperature for an additional 4 hours.
-
Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is colorless, and then dry in a vacuum oven at 60 °C to a constant weight.
Step 2: Synthesis of Ethyl 4-bromo-3,5-bis(benzyloxy)benzoate
This two-part step involves an initial Fischer esterification followed by a Williamson ether synthesis. The esterification protocol is adapted from a similar procedure.[2]
Part A: Fischer Esterification
-
To a 500 mL round-bottom flask, add the dried 4-bromo-3,5-dihydroxybenzoic acid from Step 1 (approximately 23.3 g, 0.1 mol) and 250 mL of anhydrous ethanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 14 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in 200 mL of diethyl ether and transfer to a separatory funnel.
-
Neutralize the solution by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-bromo-3,5-dihydroxybenzoate as a white powder.
Part B: Williamson Ether Synthesis
-
In a 500 mL round-bottom flask, combine the ethyl 4-bromo-3,5-dihydroxybenzoate from Part A (approximately 26.1 g, 0.1 mol), 300 mL of acetone, and 41.5 g (0.3 mol) of anhydrous potassium carbonate.
-
To this suspension, add 37.6 g (26.5 mL, 0.22 mol) of benzyl bromide.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
-
After cooling, filter the reaction mixture to remove the potassium salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 4-bromo-3,5-bis(benzyloxy)benzoate as a white solid.
Step 3: Synthesis of this compound (Saponification)
This procedure is adapted from the saponification of a similar ester.[3]
-
Dissolve the purified ethyl 4-bromo-3,5-bis(benzyloxy)benzoate from Step 2 (approximately 44.1 g, 0.1 mol) in 250 mL of ethanol in a 500 mL round-bottom flask.
-
Add a solution of 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of water.
-
Heat the mixture to reflux and maintain for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to yield the final product, this compound.
-
The product can be further purified by recrystallization from ethanol if necessary.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Mechanism of the Williamson Ether Synthesis
The core transformation in Step 2B is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6][7]
-
Deprotonation: The weakly acidic phenolic hydroxyl groups of ethyl 4-bromo-3,5-dihydroxybenzoate are deprotonated by the base, potassium carbonate, to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of benzyl bromide.
-
Displacement: In a concerted step, the bromide ion, a good leaving group, is displaced, forming the new carbon-oxygen bond of the benzyl ether.
Caption: Mechanism of the Williamson Ether Synthesis.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determination of the melting point and comparison with literature values.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the central benzoic acid ring and the benzyl groups, as well as a characteristic singlet for the benzylic methylene protons. Based on the structure of 3,5-Bis(benzyloxy)benzoic acid, the aromatic protons on the central ring are expected around δ 7.16 (d) and 6.92 (t) ppm.[3] The protons of the benzyl groups should appear in the range of δ 7.3-7.5 ppm, and the benzylic methylene protons (CH₂) as a singlet around δ 5.15 ppm.[3]
-
¹³C NMR: The spectrum should show distinct signals for the carboxyl carbon, the aromatic carbons, and the benzylic methylene carbon. For the related 3,5-Bis(benzyloxy)benzoic acid, key signals are observed at δ 166.88 (C=O), 159.35 (C-O), and 69.45 (CH₂) ppm.[3] The presence of the bromine atom will induce shifts in the adjacent carbon signals.
-
-
Mass Spectrometry: To confirm the molecular weight of the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the ether linkages.
Safety Precautions
This synthesis involves the use of several hazardous chemicals. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Bromine: is highly toxic, corrosive, and can cause severe burns.[8] Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Benzyl Bromide: is a lachrymator (causes tearing) and is toxic.[2][9][10][11] It should be handled in a fume hood, and contact with skin and eyes must be avoided.
-
Sulfuric Acid and Potassium Hydroxide: are corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Moreno-Fuquen, R., Grande, C., Advincula, R. C., Tenorio, J. C., & Ellena, J. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Kirsop, L., McGregor, J. L., & Walton, J. C. (2007). Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o834. Retrieved from [Link]
- Lohmann, D., & Piastra, W. (1996). Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. Google Patents.
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Sandin, R. B., & McKee, R. A. (1943). Resorcinol, 4-bromo-. Organic Syntheses, 23, 11. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids | MDPI [mdpi.com]
- 10. 4-Bromobenzoic acid(586-76-5) 13C NMR [m.chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
Application Note: High-Purity Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid via Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The method described herein is recrystallization, a robust and scalable technique for achieving high purity. This guide elucidates the scientific principles behind solvent selection and the operational parameters of the recrystallization process, ensuring a reproducible and efficient purification workflow.
Introduction: The Rationale for Recrystallization
This compound is a structurally complex aromatic carboxylic acid. Its synthesis can often yield a crude product contaminated with unreacted starting materials, by-products, or residual solvents. For downstream applications, particularly in drug development, achieving a high degree of purity is paramount.
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution, known as the mother liquor.
This method is particularly well-suited for crystalline solids like this compound and offers several advantages over other purification techniques such as chromatography, including scalability, cost-effectiveness, and the potential to yield highly pure crystalline material in a single step.
Materials and Equipment
Reagents
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Deionized water
-
Celpure® P65 or equivalent filter aid (optional, for hot filtration)
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatulas and weighing balance
-
Melting point apparatus
-
Drying oven or vacuum desiccator
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the successful recrystallization of the closely related compound, 3,5-Bis(benzyloxy)benzoic acid, from ethanol, and general principles for the purification of aromatic carboxylic acids.[2]
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on the structure of this compound, which contains both polar (carboxylic acid) and non-polar (benzyloxy groups) moieties, a solvent of intermediate polarity is likely to be effective.
Ethanol is recommended as the primary solvent for this procedure. Aromatic carboxylic acids, such as benzoic acid, demonstrate good solubility in alcohols.[3] Furthermore, the non-brominated analog, 3,5-Bis(benzyloxy)benzoic acid, has been successfully recrystallized from ethanol.[2]
For a mixed-solvent system, an ethanol-water mixture can be employed. Ethanol acts as the "good" solvent, dissolving the compound, while water serves as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble, to induce precipitation.
Recrystallization Workflow
The following workflow diagram illustrates the key stages of the recrystallization process.
Caption: A schematic overview of the recrystallization workflow.
Detailed Protocol
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol to the flask to just cover the solid.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.
-
Preheat a separate Erlenmeyer flask and a funnel (a stemless funnel is preferred to prevent premature crystallization).
-
Place a fluted filter paper in the funnel.
-
If using a filter aid, prepare a small pad of Celpure® over the filter paper.
-
Quickly pour the hot solution through the preheated funnel into the clean, preheated flask.
-
Wash the original flask and the filter paper with a small amount of hot ethanol to recover any residual product.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, crystal formation should be apparent.
-
To maximize the yield, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the purified product.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point close to the literature value indicates high purity. The melting point of the related compound, 3-(benzyloxy)-4-bromobenzoic acid, is reported to be in the range of 198-201 °C, which can be used as an initial reference.[4] Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments. |
| Incorrect solvent choice. | Re-evaluate solvent selection with small-scale solubility tests. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a mixed-solvent system. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then cool slowly. | |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low recovery yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are preheated. | |
| Excessive washing of crystals. | Wash the crystals with a minimal amount of ice-cold solvent. |
Conclusion
Recrystallization is a powerful and efficient technique for the purification of this compound. By carefully selecting the appropriate solvent and controlling the cooling rate, a high-purity crystalline product can be obtained. This application note provides a comprehensive and scientifically grounded protocol to guide researchers in achieving consistent and reproducible results in their synthetic endeavors.
References
-
Cheméo. (n.d.). Chemical Properties of 3-Bromobenzoic acid, 4-biphenyl ester. Retrieved from [Link]
- Moreno-Fuquen, R., Grande, C., Advincula, R. C., Tenorio, J. C., & Ellena, J. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3175.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (2024, December 22). Benzoic acid. Retrieved from [Link]
Sources
Application Note: High-Resolution Purification of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a key intermediate in pharmaceutical and materials science research. The inherent challenge in purifying this compound lies in its amphipathic nature—possessing both large, non-polar benzyloxy groups and a highly polar carboxylic acid moiety. This guide details a robust normal-phase flash column chromatography method, explaining the critical role of mobile phase modifiers in achieving high purity and yield by mitigating common issues like peak tailing. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.
Introduction and Purification Rationale
This compound is a valuable synthetic building block. Its purification, however, is frequently complicated by the presence of structurally similar impurities derived from its synthesis. A typical synthesis involves the benzylation of a dihydroxybenzoic acid precursor. This process can result in a crude mixture containing unreacted starting materials, mono-benzylated intermediates, and non-polar by-products like benzyl alcohol or residual benzyl bromide.
The primary challenge in the chromatographic purification of carboxylic acids on silica gel is the strong interaction between the acidic proton of the analyte and the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or, more commonly, severe peak tailing, which compromises resolution and purity. To counteract this, the principle of ion suppression is employed.[1] By acidifying the mobile phase, the equilibrium of the carboxylic acid is shifted towards its neutral, protonated form, minimizing strong ionic interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[2]
This protocol leverages an acidified ethyl acetate/hexane solvent system on a standard silica gel stationary phase to effectively separate the target compound from both more polar and less polar impurities.
Physicochemical Properties and Impurity Profile
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₂₁H₁₇BrO₄ | Provides molecular weight for characterization. |
| Structure | A central 4-bromobenzoic acid core with two benzyloxy groups at positions 3 and 5. | The large non-polar benzyl groups decrease overall polarity, while the COOH group provides a strong polar interaction site. |
| Solubility | Soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and THF. Sparingly soluble in non-polar solvents like hexane.[3][4] | Dictates the choice of solvents for sample loading and the mobile phase. |
| Acidity (pKa) | Estimated pKa ~3.5-4.5, typical for a benzoic acid. | The compound is acidic and will be partially or fully deprotonated on a standard silica surface without a mobile phase modifier. |
Potential Synthesis-Related Impurities:
-
Highly Polar: 4-Bromo-3,5-dihydroxybenzoic acid (starting material). Will have very high retention.
-
Intermediate Polarity: 3-(Benzyloxy)-4-bromo-5-hydroxybenzoic acid (mono-benzylated intermediate). More polar than the desired product.
-
Non-Polar: Benzyl bromide (reagent), Benzyl alcohol (by-product). Will elute very quickly with the solvent front.
-
Slightly Less Polar: Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate (over-benzylation product). Lacks the polar carboxylic acid group and will be significantly less retained.
Chromatographic Method and Protocol
This section details the complete, step-by-step protocol for the purification of up to 1 gram of crude this compound.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel, 60 Å, particle size 40-63 µm |
| Solvents (HPLC Grade) | n-Hexane (or Heptane), Ethyl Acetate (EtOAc), Acetic Acid (AcOH) |
| Instrumentation | Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage) OR Manual Glass Column (40 mm diameter) |
| Sample Loading | Round bottom flask, Rotary evaporator, additional Silica Gel |
| Analysis | TLC plates (Silica gel 60 F₂₅₄), TLC tank, UV lamp (254 nm), TLC stain (e.g., Potassium Permanganate) |
| Glassware | Fraction collection tubes, beakers, graduated cylinders |
Experimental Workflow Diagram
Sources
Comprehensive Analytical Techniques for the Characterization of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Introduction: Unveiling the Molecular Architecture
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a multifaceted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a central benzoic acid core flanked by two bulky benzyloxy groups and a strategically positioned bromine atom, imparts a unique combination of lipophilicity, hydrogen bonding capabilities, and potential for further functionalization. This intricate molecular design necessitates a comprehensive suite of analytical techniques to unequivocally confirm its identity, purity, and physicochemical properties. This guide provides an in-depth exploration of the essential analytical methodologies for the robust characterization of this compound, offering both theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The strategic placement of the benzyloxy groups can influence the molecule's solubility and interactions with biological targets, while the bromine atom serves as a versatile handle for cross-coupling reactions and a potential site for metabolic investigation. Given its potential role as a key building block or active pharmaceutical ingredient (API), rigorous analytical characterization is not merely a procedural formality but a critical cornerstone for ensuring reproducibility, safety, and efficacy in downstream applications.
This document will navigate through the core analytical techniques, providing a logical workflow for the complete elucidation of the structure and properties of this compound.
Physicochemical Properties: The Foundational Data
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for the development of appropriate analytical methods and for predicting its behavior in various experimental settings.
| Property | Predicted/Observed Value | Significance in Analysis |
| Molecular Formula | C₂₁H₁₇BrO₄ | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 413.26 g/mol | Essential for quantitative analysis and solution preparation. |
| CAS Number | 177956-45-5[1] | Unique identifier for database searches and regulatory purposes. |
| Melting Point | Not explicitly reported; expected to be a crystalline solid. | A sharp melting point is an indicator of purity. Broad ranges suggest impurities. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Crucial for selecting appropriate solvents for NMR, HPLC, and other solution-based techniques. |
| Appearance | Expected to be a white to off-white crystalline solid. | Visual inspection provides a preliminary assessment of purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Decoding the Spectrum
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the central benzoic acid ring, the benzylic methylene protons, and the protons of the terminal phenyl groups. The symmetry of the molecule (or lack thereof due to the bromine atom) will influence the multiplicity and chemical shifts of these signals. Similarly, the ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton.
Expected ¹H NMR Spectral Features (based on analogous compounds[2]):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Aromatic Protons (Central Ring): Two singlets (or narrow doublets) in the aromatic region (around 7.0-7.5 ppm), corresponding to the two equivalent protons on the central benzoic acid ring.
-
Benzylic Protons (-CH₂-): A sharp singlet around 5.0-5.5 ppm, integrating to four protons, representing the two equivalent methylene groups.[2]
-
Aromatic Protons (Benzyl Rings): A series of multiplets between 7.2 and 7.5 ppm, integrating to ten protons, corresponding to the phenyl groups of the benzyloxy substituents.[2]
Expected ¹³C NMR Spectral Features (based on analogous compounds[2]):
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons (Central Ring): Signals for the quaternary carbons attached to the benzyloxy groups, the bromine atom, and the carboxylic acid, along with the signal for the two equivalent C-H carbons.
-
Benzylic Carbon (-CH₂-): A signal around 70 ppm.
-
Aromatic Carbons (Benzyl Rings): Multiple signals in the aromatic region (127-137 ppm) corresponding to the carbons of the terminal phenyl groups.
Protocol: Acquiring High-Quality NMR Spectra
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: Approximately 220 ppm, centered around 100-120 ppm.
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and providing valuable structural information through the analysis of its fragmentation pattern. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinctive signature in the mass spectrum.
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak ([M]⁺ or [M-H]⁻) should exhibit a characteristic isotopic cluster due to the presence of one bromine atom, with two peaks of nearly equal intensity separated by 2 Da. Common fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, cleavage of the benzylic ether bonds, and loss of the benzyl groups.
Expected Mass Spectral Data:
-
Molecular Ion: [M-H]⁻ at m/z 411/413 in negative ion mode or [M+H]⁺ at m/z 413/415 in positive ion mode.
-
Key Fragments:
-
Loss of CO₂ (decarboxylation): [M-H-CO₂]⁻ at m/z 367/369.
-
Loss of a benzyl group: [M-H-C₇H₇]⁻ at m/z 320/322.
-
Cleavage of the ether bond to lose a benzyloxy radical: [M-H-C₇H₇O]⁻ at m/z 304/306.
-
The benzyl cation [C₇H₇]⁺ at m/z 91 is a common fragment in positive ion mode.
-
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable liquid chromatography system or for direct infusion.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
Direct Infusion Analysis:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to obtain comprehensive information.
LC-MS Analysis:
-
Utilize an HPLC method (as described in the following section) to separate the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will acquire data as the compound elutes from the column.
Data Analysis:
-
Identify the molecular ion peak and confirm its isotopic pattern, which should be consistent with the presence of one bromine atom.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structural components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A well-developed HPLC method can separate this compound from starting materials, by-products, and degradation products.
Expertise & Experience: Developing a Robust HPLC Method
Given the aromatic and acidic nature of the molecule, a reversed-phase HPLC method is the most appropriate choice. A C18 column is a good starting point, and the mobile phase will typically consist of an aqueous component with an organic modifier (acetonitrile or methanol) and an acid (formic acid or phosphoric acid) to ensure the carboxylic acid is protonated and gives a sharp peak shape.
Workflow for HPLC Method Development:
Sources
Application Notes and Protocols for the Use of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid in Dendrimer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Building Block for Advanced Dendrimer Architectures
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional structures, have emerged as pivotal nanomaterials in biomedical applications, particularly in drug delivery.[1][2] The precise control over their architecture—comprising a central core, generational branching units, and a high density of terminal functional groups—allows for the tailored design of sophisticated drug carrier systems.[3][4] The choice of monomer is critical in dendrimer synthesis, dictating the physicochemical properties and ultimate functionality of the macromolecule.
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a uniquely advantageous building block for the convergent synthesis of poly(aryl ether) dendrimers, a class of dendrimers known for their chemical stability and biocompatibility. This application note provides a comprehensive guide to leveraging this monomer for the synthesis of dendrons and their subsequent conjugation to a core, creating functional dendrimers for applications such as targeted drug delivery. We will delve into the strategic rationale behind its molecular design, detailed synthesis protocols, characterization methods, and potential biomedical applications.
The key attributes of this compound are:
-
Convergent Growth Point: The carboxylic acid at the 1-position serves as the focal point for dendron synthesis, allowing for stepwise growth and purification at each generation, a hallmark of the convergent approach.[5][6]
-
Protected Phenolic Groups: The two benzyloxy groups at the 3 and 5 positions act as robust protecting groups for the hydroxyl functionalities. These are stable during the initial etherification reactions but can be selectively removed later in the synthesis.[7][8]
-
Reactive Site for Branching: The bromine atom at the 4-position, while not directly used for branching in this protocol, offers a potential site for post-synthesis modification or for creating alternative dendrimer architectures. This protocol will focus on its role as a structural element.
This guide is designed to provide both the "how" and the "why," empowering researchers to not only replicate the described methods but also to adapt and innovate upon them.
Part 1: Convergent Synthesis of a [G-2] Dendron
The convergent synthesis strategy builds the dendrimer from the periphery towards the core.[5][9] Each branch, or dendron, is synthesized and purified independently before being attached to a central core molecule. This approach allows for greater structural perfection and easier purification compared to the divergent method.[1]
The synthesis of a second-generation (G-2) dendron from this compound involves a repetitive two-step sequence: an etherification reaction to build the dendritic wedge, followed by a deprotection step to reveal a new focal point for the next growth cycle.
Diagram of the Convergent Synthesis Workflow
Caption: Convergent synthesis workflow for a [G-2] dendron.
Protocol 1.1: Synthesis of the First-Generation (G-1) Dendron
This protocol details the initial steps of creating the first-generation dendron.
Materials:
-
This compound (Starting Material)
-
3,5-Dihydroxybenzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Esterification:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and 3,5-dihydroxybenzyl alcohol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ester intermediate.
-
-
Williamson Ether Synthesis (Branching):
-
Dissolve the purified ester from the previous step (1.0 eq) in anhydrous DMF.
-
Add finely ground K₂CO₃ (3.0 eq) and benzyl bromide (2.2 eq).
-
Heat the mixture to 80 °C and stir for 12-16 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected [G-1]-dendron.
-
Protocol 1.2: Synthesis of the Second-Generation (G-2) Dendron
This protocol involves the deprotection of the [G-1] dendron's focal point and subsequent coupling to build the next generation.
Materials:
-
[G-1]-Dendron from Protocol 1.1
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent like 1,4-cyclohexadiene[7]
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
3,5-Bis(benzyloxy)-4-bromobenzoyl chloride (activated monomer)
-
Pyridine
-
Anhydrous DCM
Step-by-Step Procedure:
-
Focal Point Deprotection (Hydrogenolysis):
-
Dissolve the [G-1]-dendron (1.0 eq) in a mixture of EtOAc and MeOH.
-
Carefully add Pd/C catalyst (approx. 10 mol %).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).
-
Stir vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers to the corresponding alcohols without affecting other functional groups like the ester at the core.[8][10]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with EtOAc.
-
Concentrate the filtrate to obtain the deprotected [G-1]-dendron with a focal alcohol group.
-
-
Coupling to Form the [G-2] Dendron:
-
Prepare the activated monomer by reacting this compound with thionyl chloride or oxalyl chloride.
-
Dissolve the deprotected [G-1]-dendron (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of 3,5-Bis(benzyloxy)-4-bromobenzoyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography to yield the protected [G-2]-dendron.
-
Part 2: Dendrimer Assembly and Functionalization
Once the desired generation of dendron is synthesized, it can be attached to a multifunctional core to form the final dendrimer. The focal point of the dendron must first be activated.
Protocol 2.1: Activation of the Dendron Focal Point and Coupling to a Core
-
Focal Point Activation (Hydrolysis):
-
The ester at the focal point of the [G-2]-dendron can be hydrolyzed to a carboxylic acid using a base such as lithium hydroxide (LiOH) in a THF/water mixture. This creates a nucleophilic focal point ready for coupling.
-
-
Coupling to a Multifunctional Core:
-
A core molecule with multiple hydroxyl or amine groups (e.g., 1,3,5-trihydroxybenzene or ethylenediamine) is chosen.
-
The activated [G-2]-dendron (with a carboxylic acid focal point) is coupled to the hydroxyl groups of the core using standard esterification conditions (DCC/DMAP) or to the amine groups of the core to form amide bonds.
-
The number of dendrons attached will correspond to the multiplicity of the core.
-
Purification of the final dendrimer is typically achieved by size exclusion chromatography (SEC) or preparative HPLC.
-
Part 3: Characterization of Dendrimers
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized dendrimers.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural verification of dendrons and dendrimers. | Signals corresponding to the aromatic protons of the repeating units, the benzylic protons, and the focal group protons. Integration of signals should match the expected proton ratios for each generation. |
| Size Exclusion Chromatography (SEC) | Determination of molecular weight and polydispersity index (PDI). | A single, narrow peak indicating a monodisperse product. The retention time will decrease with each increasing generation. PDI values are typically < 1.1 for well-defined dendrimers. |
| MALDI-TOF Mass Spectrometry | Precise determination of molecular weight. | A single major peak corresponding to the calculated molecular weight of the dendrimer, often with characteristic fragmentation patterns. |
| FT-IR Spectroscopy | Confirmation of functional groups. | Presence of characteristic peaks for ether linkages (C-O stretch), aromatic rings (C=C stretch), and the focal point functional group (e.g., C=O stretch for a carboxylic acid). |
Part 4: Application in Drug Delivery
Poly(aryl ether) dendrimers synthesized from this compound are excellent candidates for drug delivery systems due to their biocompatibility and tunable properties.[11][12] Drugs can be either physically encapsulated within the dendritic voids or covalently conjugated to the surface functional groups.[3][13]
Conceptual Workflow for Drug Conjugation and Delivery
Caption: Conceptual workflow for dendrimer-based drug delivery.
Protocol 4.1: Surface Functionalization and Drug Conjugation
This protocol outlines a general strategy for preparing the dendrimer for drug attachment.
-
Surface Deprotection: The terminal benzyl ether groups of the final dendrimer are removed via catalytic hydrogenolysis (as described in Protocol 1.2, Step 1) to expose a high density of peripheral hydroxyl (-OH) groups.
-
Linker Attachment (Optional but Recommended): To control drug release, a linker molecule can be attached to the surface hydroxyl groups. For example, a pH-sensitive linker like a hydrazone can be introduced, which will be stable in the bloodstream (pH 7.4) but will cleave in the acidic environment of endosomes or tumors (pH 5-6).[4]
-
Drug Conjugation: A therapeutic agent with a compatible functional group (e.g., a carboxylic acid) is reacted with the activated dendrimer surface. Common coupling chemistries like esterification or amidation are used. The drug loading can be quantified using techniques like UV-Vis spectroscopy or HPLC.
The resulting dendrimer-drug conjugate can enhance the solubility of hydrophobic drugs, prolong circulation time, and achieve targeted delivery by further conjugating targeting ligands (e.g., folic acid, antibodies) to the dendrimer surface.[3][14]
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the convergent synthesis of poly(aryl ether) dendrimers. The protocols and rationale provided herein offer a solid foundation for researchers to construct well-defined dendritic architectures. The ability to precisely control the size, shape, and surface functionality of these macromolecules opens up a vast landscape of possibilities in nanomedicine, from developing sophisticated drug delivery systems to creating advanced diagnostic imaging agents.[13] Future work could explore the reactivity of the 4-bromo position for creating even more complex and multifunctional dendritic structures, further expanding the utility of this valuable synthetic tool.
References
- Castro, R. I., Forero-Doria, O., & Guzmán, L. (2018). Perspectives of dendrimer-based nanoparticles in cancer therapy. Anais da Academia Brasileira de Ciências, 90(3), 2331–2346.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3 Synthesis of dendrimers according to the convergent method. Retrieved from [Link]
- Tomalia, D. A., & Reyna, L. A. (2002). Dendrimers in biomedical applications - Reflections on the field. Progress in Polymer Science, 27(4), 453–461.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
- Mignani, S., El Kazzouli, S., Bousmina, M., & Majoral, J. P. (2013). Dendrimers in theranostics: a perspective. Molecular Pharmaceutics, 10(1), 6-22.
- Patri, A. K., Majoros, I. J., & Baker, J. R. (2002). Dendritic polymer macromolecular carriers for drug delivery. Current Opinion in Chemical Biology, 6(4), 466-471.
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
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Nanoscale. (2024). Advances in functionalization and conjugation mechanisms of dendrimers with iron oxide magnetic nanoparticles. Retrieved from [Link]
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Encyclopedia.pub. (2023, April 25). The Use of Dendrimers for Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 4. Fréchet-type generation 4 poly(benzyl ether) dendron with brominated focal point. Retrieved from [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Formal Benzyl Cation Scavenger. Retrieved from [Link]
- Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.
-
ACS Omega. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. Retrieved from [Link]
- Menjoge, A. R., Kannan, R. M., & Tomalia, D. A. (2010). Dendrimer-based drug and imaging conjugates: design considerations for nanomedical applications. Drug Discovery Today, 15(5-6), 171-185.
- Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268-307.
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Magaña-Vergara, N. E., et al. (2017). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and divergent approaches. Arkivoc, 2017(5), 117-128.
- Grayson, S. M., & Fréchet, J. M. J. (2001). Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819-3868.
-
ACS Publications. (1992). Synthesis of four generations of monodisperse aryl ester dendrimers based on 1,3,5-benzenetricarboxylic acid. Retrieved from [Link]
- Kricheldorf, H. R., & Stöber, O. (1997). New polymer syntheses, 91. Hyperbranched poly(ester‐amide)s derived from 3,5‐dihydroxybenzoic acid and 3,5‐diaminobenzoic acid. Macromolecular Chemistry and Physics, 198(9), 2747-2758.
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The Strategic Utility of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid in Advanced Organic Synthesis
Introduction: A Versatile Scaffold for Architectural Complexity
In the landscape of modern organic synthesis, the demand for intricate molecular architectures continues to drive the development of versatile building blocks. Among these, 3,5-Bis(benzyloxy)-4-bromobenzoic acid emerges as a scaffold of significant strategic value. Its unique trifunctional nature—a readily derivatizable carboxylic acid, two bulky, yet removable, benzyloxy protecting groups, and a synthetically versatile bromine atom—positions it as a cornerstone for the construction of complex molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
The benzyloxy groups at the 3 and 5 positions serve a dual purpose: they provide steric bulk that can influence the regioselectivity of subsequent reactions and can be deprotected under standard hydrogenolysis conditions to reveal reactive hydroxyl groups. The bromine atom at the 4-position is a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. Finally, the carboxylic acid moiety offers a convenient handle for amide bond formation, esterification, or reduction, further expanding its synthetic utility. This convergence of functionalities in a single molecule makes this compound an invaluable precursor for the synthesis of dendrimers, macrocycles, and pharmacologically active compounds.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇BrO₄ | Inferred |
| Molecular Weight | 425.26 g/mol | Inferred |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not readily available | |
| Solubility | Soluble in many organic solvents like THF, DMF, and DCM | Expected |
Synthesis of this compound: A Proposed Protocol
Application Notes and Protocols for Esterification Reactions of 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This sterically hindered and electronically modified benzoic acid derivative serves as a valuable building block in the synthesis of complex molecules, including dendrimers and pharmacologically active compounds.[1] This guide critically evaluates several common esterification methodologies, offering detailed, step-by-step protocols, and field-proven insights to aid in method selection and optimization. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this document, ensuring both scientific integrity and practical applicability.
Introduction: The Synthetic Challenge and Strategic Importance
This compound is a key intermediate whose ester derivatives are precursors to a wide array of complex molecular architectures. The strategic placement of the bulky benzyloxy groups at the 3 and 5 positions, flanking the carboxylic acid, introduces significant steric hindrance. This structural feature, combined with the electronic influence of the bromine atom at the 4-position, renders standard esterification methods, such as the classic Fischer-Speier esterification, less effective. Consequently, the selection of an appropriate esterification strategy is paramount to achieving high yields and purity.
This guide will explore three robust methods for the esterification of this challenging substrate:
-
Steglich Esterification: A mild and highly efficient method for sterically demanding substrates.[2][3]
-
Mitsunobu Reaction: A powerful redox-condensation reaction particularly useful for sensitive substrates and for achieving stereochemical inversion with chiral alcohols.[4][5]
-
Acyl Chloride Formation followed by Alcoholysis: A two-step, highly reliable method that circumvents equilibrium limitations.
The choice of method will depend on the specific alcohol to be esterified, the scale of the reaction, and the presence of other functional groups in the reactants.
Comparative Analysis of Esterification Methodologies
The successful esterification of this compound hinges on activating the carboxylic acid to overcome the steric hindrance imposed by the ortho-benzyloxy groups. The following table provides a comparative overview of the recommended methods.
| Method | Activating Agent | Key Reagents | Advantages | Disadvantages | Ideal for |
| Steglich Esterification | Carbodiimide (DCC or EDC) | DCC/EDC, DMAP | Mild, neutral conditions; high yields for hindered substrates; compatible with acid-sensitive groups.[2][3][6] | Byproduct (DCU/EDU) removal can be challenging; DCC is an allergen. | Primary, secondary, and tertiary alcohols; acid-sensitive substrates. |
| Mitsunobu Reaction | Phosphine/Azodicarboxylate | PPh₃, DIAD/DEAD | Mild conditions; stereochemical inversion of secondary alcohols; broad substrate scope.[4][5][7] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification; requires acidic pronucleophile (pKa < 13).[8] | Primary and secondary alcohols, especially chiral ones where inversion is desired. |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | SOCl₂ or (COCl)₂, base (e.g., pyridine) | Highly reactive intermediate; drives reaction to completion; avoids equilibrium. | Harsh reagents (SOCl₂); requires anhydrous conditions; potential for side reactions with sensitive functional groups. | Simple primary and secondary alcohols where forcing conditions are tolerated. |
Detailed Protocols and Methodologies
Method 1: Steglich Esterification
This method is often the first choice for hindered carboxylic acids due to its mild conditions and high efficiency.[2][3] The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC).[3] This intermediate is then attacked by the alcohol, facilitated by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to form the ester and dicyclohexylurea (DCU) as a byproduct.[2]
Caption: Workflow for Steglich esterification of this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Addition: Add the alcohol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Activation: In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9][10]
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a dehydrative redox reaction that converts an alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] A key feature is the inversion of configuration at a chiral secondary alcohol, making it highly valuable in stereoselective synthesis.[4][5]
Caption: Key intermediates in the Mitsunobu reaction.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.5 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. For sterically hindered alcohols, extended reaction times or gentle heating (e.g., 40 °C) may be required.[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the reduced diisopropyl hydrazodicarboxylate.
-
-
Purification: Purification can be challenging due to the byproducts. Flash column chromatography is the standard method.[8] A common strategy is to first triturate the crude mixture with a solvent like diethyl ether to precipitate some of the triphenylphosphine oxide, which can then be removed by filtration.
Method 3: Acyl Chloride Formation and Alcoholysis
This two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with the alcohol. This method is robust and avoids the equilibrium limitations of Fischer esterification.[12]
Step A: Formation of the Acyl Chloride
-
Preparation: In a fume hood, combine this compound (1.0 eq.) and thionyl chloride (SOCl₂) (3-5 eq.) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure (a trap containing aqueous NaOH is recommended to neutralize the toxic vapors). The resulting crude 3,5-Bis(benzyloxy)-4-bromobenzoyl chloride is often used in the next step without further purification.
Step B: Esterification
-
Preparation: Dissolve the crude acyl chloride in anhydrous DCM or THF in a flask under an inert atmosphere. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C and add the alcohol (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with water, 5% aqueous HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography as previously described.
Product Characterization
The successful synthesis of the target ester must be confirmed through rigorous analytical characterization.
| Technique | Expected Observations for a Methyl Ester Derivative |
| ¹H NMR | Appearance of a new singlet for the methyl ester protons (~3.9 ppm). The characteristic broad singlet of the carboxylic acid proton (~13 ppm) will disappear. Signals for the benzylic protons (~5.1 ppm) and aromatic protons (6.9-7.5 ppm) will remain.[1] |
| ¹³C NMR | Appearance of a new signal for the methyl ester carbon (~52 ppm) and the ester carbonyl carbon (~166 ppm). The carboxylic acid carbonyl signal (~172 ppm) will be absent.[13][14] |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹). Appearance of a strong C=O stretch for the ester at ~1720 cm⁻¹.[14] |
| Mass Spec (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the target ester. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Steglich Esterification: Ensure all reagents and solvents are strictly anhydrous. If the reaction stalls, adding a second portion of DCC and DMAP can sometimes drive it to completion. For particularly difficult couplings, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be advantageous as its urea byproduct is water-soluble, simplifying the workup.[15]
-
Purification Difficulties in Mitsunobu Reaction: The byproducts, triphenylphosphine oxide and the reduced hydrazine, can co-elute with the desired product. Using a more non-polar solvent system for chromatography can help retain the polar byproducts on the silica gel. Alternatively, polymer-bound triphenylphosphine can be used, which allows for the removal of the phosphine oxide by simple filtration.[8]
-
Side Reactions with Acyl Chlorides: The acyl chloride is highly reactive and can react with any nucleophilic functional groups present on the alcohol substrate. If the alcohol contains sensitive groups, protection-deprotection steps may be necessary, or a milder method like Steglich esterification should be chosen.
Conclusion
The esterification of this compound requires careful consideration of the steric and electronic properties of the substrate. While classical Fischer esterification is generally not effective, methods that utilize in-situ activation of the carboxylic acid, such as the Steglich esterification and the Mitsunobu reaction, provide mild and efficient routes to the desired esters. For substrates that can tolerate more forcing conditions, conversion to the acyl chloride followed by alcoholysis offers a high-yielding alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize a wide range of esters from this valuable synthetic building block.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Pace University, Department of Chemistry and Physical Sciences. Available from: [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 1-10. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
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Taylor, R. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]
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Isobe, T., et al. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. The Journal of Organic Chemistry, 82(17), 9295-9300. Available from: [Link]
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ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
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Ali, M. H., & Al-Qaradawi, S. Z. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 1(10), 1234. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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University of California, Irvine. (n.d.). Handout Esterification and Acetalization. Retrieved from [Link]
- Wang, J. (2003). Method for industrialized synthesizing 3, 5 diamido-4-chlorobenzoic acid isobutyl alcohl. Google Patents.
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Reusch, W. (2013). Fischer Esterification. Michigan State University Department of Chemistry. Retrieved from [Link]
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Pini, E., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 27(1), 123. Available from: [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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Gunnlaugsson, T., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. Dalton Transactions, 44(3), 1047-1058. Available from: [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3213. Available from: [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]
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Aslan, A., & Can, H. K. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 669-678. Available from: [Link]
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Kelly, T. R., & Li, Q. (1996). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. The Journal of Organic Chemistry, 61(22), 7727-7736. Available from: [Link]
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Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3213. Available from: [Link]
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Florou, D., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in Urine. Journal of Analytical Toxicology, 46(5), 517-526. Available from: [Link]
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Mishima, M., & Arbogast, L. W. (2021). Role of NMR in High Ordered Structure Characterization of Monoclonal Antibodies. Molecules, 26(11), 3232. Available from: [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
This compound is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The strategic placement of the bromine atom, flanked by two bulky benzyloxy groups, offers a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functionalities at the 4-position, leading to the synthesis of novel biaryl, vinyl, and alkynyl derivatives. These products are of significant interest in medicinal chemistry and materials science, where the core structure can be tailored to modulate biological activity or material properties.
The presence of the sterically demanding benzyloxy groups ortho to the site of coupling presents a significant challenge, necessitating carefully optimized reaction conditions to achieve efficient transformations. Furthermore, the carboxylic acid moiety can influence the reaction by altering the electronic properties of the aryl bromide and potentially interacting with the catalytic system. This guide provides detailed application notes and robust protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound, with a focus on overcoming the inherent steric and electronic challenges.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[1] In the context of this compound, this reaction enables the synthesis of 4-aryl-3,5-bis(benzyloxy)benzoic acids, which are precursors to a variety of complex molecules.
Mechanistic Considerations and Strategic Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product.[1] The significant steric hindrance imposed by the two ortho-benzyloxy groups in this compound necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species. Ligands such as SPhos, XPhos, or the highly effective AntPhos have demonstrated success in couplings with sterically demanding aryl halides.[2][3]
The choice of base is also critical. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often employed to facilitate the transmetalation step without causing unwanted side reactions with the carboxylic acid group. While protection of the carboxylic acid as an ester can sometimes be advantageous, direct coupling on the free acid is often feasible and more atom-economical.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and SPhos (0.10 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~85 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 12 | >90 (estimated)[2] |
| 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 24 | ~75 (estimated) |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a powerful method for the C-C bond formation between an aryl halide and an alkene.[4] For this compound, this reaction allows for the synthesis of 4-vinyl-substituted derivatives, which are valuable intermediates in polymer and pharmaceutical synthesis.
Mechanistic Insights and Overcoming Challenges
The Heck catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[5] Reductive elimination of HBr with a base regenerates the active Pd(0) catalyst. The steric hindrance from the ortho-benzyloxy groups can impede the approach of the alkene to the palladium center. Therefore, the use of less sterically demanding alkenes, such as acrylates or styrene, is generally more successful. The presence of the carboxylic acid can sometimes direct the reaction, potentially enhancing reactivity.[6][7]
Catalytic Cycle for the Heck Reaction
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid in Medicinal Chemistry: A Guide for Researchers
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern drug discovery, the rational design of complex organic molecules is paramount. Benzoic acid derivatives, in particular, represent a cornerstone scaffold, valued for their synthetic versatility and prevalence in a wide array of biologically active compounds.[1][2] Within this class, 3,5-Bis(benzyloxy)-4-bromobenzoic acid emerges as a highly functionalized and strategic building block for medicinal chemists. Its unique architecture, featuring two benzyl-protected hydroxyl groups and a bromine atom, offers a trifecta of chemical handles for sophisticated molecular elaboration.
The benzyl ethers serve as robust protecting groups for the phenolic hydroxyls, which are often crucial for biological activity but can interfere with common synthetic transformations. The bromine atom at the 4-position provides a reactive site for a multitude of cross-coupling reactions, enabling the facile introduction of diverse carbon-based substituents. Finally, the carboxylic acid moiety allows for the straightforward formation of amides, esters, and other derivatives, providing a vector for modulating physicochemical properties and exploring structure-activity relationships (SAR).[3]
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for its effective utilization in medicinal chemistry programs.
Synthetic Strategy and Protocols
The synthesis of this compound is not a one-step process but rather a logical sequence of reactions starting from commercially available precursors. The overall workflow involves the selective bromination of a dihydroxybenzoic acid core, followed by protection of the hydroxyl groups and final deprotection of a temporary ester group.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid
This protocol is adapted from established bromination procedures for dihydroxybenzoic acids.[4] The key to this step is the selective introduction of a single bromine atom at the 4-position, activated by the two hydroxyl groups.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3,5-Dihydroxybenzoic acid | 99-10-5 | 154.12 g/mol | 1.0 eq |
| Acetic Acid | 64-19-7 | 60.05 g/mol | Solvent |
| Bromine | 7726-95-6 | 159.81 g/mol | 1.05 eq |
Procedure:
-
In a fume hood, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Slowly add bromine (1.05 eq) to the refluxing solution over a period of 2-3 hours.
-
After the addition is complete, continue to reflux for an additional hour, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-3,5-dihydroxybenzoic acid.
Protocol 2: Synthesis of this compound
This multi-step protocol involves the protection of the carboxylic acid as a methyl ester, followed by the benzylation of the hydroxyl groups, and concluding with saponification to liberate the target carboxylic acid. This sequence is analogous to the preparation of the non-brominated counterpart.[5]
Step 2a: Esterification to Methyl 4-bromo-3,5-dihydroxybenzoate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Bromo-3,5-dihydroxybenzoic acid | 16534-03-7 | 233.01 g/mol | 1.0 eq |
| Methanol | 67-56-1 | 32.04 g/mol | Solvent |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | Catalytic |
Procedure:
-
Suspend 4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Step 2b: Benzylation to Methyl 3,5-bis(benzyloxy)-4-bromobenzoate
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 4-bromo-3,5-dihydroxybenzoate | N/A | 247.04 g/mol | 1.0 eq |
| Benzyl Bromide | 100-39-0 | 171.04 g/mol | 2.2 eq |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 2.5 eq |
| Acetonitrile | 75-05-8 | 41.05 g/mol | Solvent |
Procedure:
-
Dissolve Methyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) and heat the mixture to reflux.
-
Maintain reflux for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the benzylated ester.
Step 2c: Saponification to this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 3,5-bis(benzyloxy)-4-bromobenzoate | N/A | 427.29 g/mol | 1.0 eq |
| Potassium Hydroxide | 1310-58-3 | 56.11 g/mol | 3.0 eq |
| Ethanol | 64-17-5 | 46.07 g/mol | Solvent |
| Water | 7732-18-5 | 18.02 g/mol | Solvent |
Procedure:
-
Dissolve the benzylated ester (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with 1M HCl to a pH of ~2, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its role as a versatile building block for the synthesis of complex molecules with potential therapeutic applications, such as anticancer and anti-inflammatory agents.[3]
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a carbon-carbon bond with a wide variety of boronic acids or esters. This reaction is a powerful tool for constructing biaryl systems, which are common motifs in bioactive molecules.
Diagram of a Representative Suzuki-Miyaura Coupling
Sources
- 1. nbinno.com [nbinno.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 5. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Bis(benzyloxy)-4-bromobenzoic acid in Advanced Materials Science
Introduction: The Architectural Versatility of a Substituted Benzoic Acid
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a bespoke chemical entity that serves as a pivotal building block in the rational design of advanced functional materials. Its unique molecular architecture, characterized by a central benzoic acid core flanked by two bulky benzyloxy groups and a reactive bromine atom, imparts a combination of desirable properties for materials synthesis. The carboxylic acid moiety provides a reactive handle for esterification, amidation, or coordination to metal centers. The benzyloxy groups offer steric bulk, influencing the solubility and three-dimensional arrangement of resulting macromolecules. Furthermore, the bromine atom can be leveraged for post-synthetic modification through various cross-coupling reactions, enabling the introduction of additional functionalities.
These attributes make this compound a molecule of significant interest for researchers in materials science, particularly in the construction of precisely defined nanoscale structures. This guide provides an in-depth exploration of its application in the synthesis of poly(aryl ether) dendrimers and luminescent lanthanide coordination complexes, complete with detailed experimental protocols.
Application I: Convergent Synthesis of Poly(aryl ether) Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1][2] Their unique topology, featuring a central core, repeating branched units, and a periphery of functional groups, makes them ideal candidates for applications in drug delivery, catalysis, and light harvesting.[2][3][4] The convergent synthesis approach, where dendritic fragments (dendrons) are built from the periphery inwards and then attached to a central core, offers excellent control over the final structure.[5][6][7]
This compound is an excellent starting material for the synthesis of poly(aryl ether) dendrons due to its pre-branched nature and the ability to protect the carboxylic acid "focal point" while the peripheral benzyloxy groups are manipulated.
Protocol 1: Synthesis of a First-Generation (G1) Dendron
This protocol details the initial step in a convergent dendrimer synthesis, starting from this compound.
Workflow Diagram:
Caption: Convergent synthesis of a G1 dendron.
Step-by-Step Methodology:
-
Protection of the Carboxylic Acid:
-
Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add 1.1 equivalents of benzyl bromide and 1.5 equivalents of a mild base like potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl ester-protected starting material.
-
-
Activation of the Peripheral Groups (Hypothetical Deprotection/Functionalization):
-
This step is illustrative for higher-generation synthesis. For a simple G1 dendron, one might directly couple to a core. To build a larger dendron, a deprotection step would be necessary. For instance, if the peripheral groups were silyl ethers, they could be selectively removed.
-
-
Coupling to a Core Molecule (Illustrative):
-
To form a complete dendrimer, the synthesized dendron (with its carboxylic acid focal point deprotected) is coupled to a multifunctional core.
-
For example, a tri-functional core like 1,3,5-trihydroxybenzene could be used.
-
The dendron's carboxylic acid is activated, for example, with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
The activated dendron is then reacted with the core molecule in a suitable solvent like dichloromethane (DCM) to form the final dendrimer.
-
Quantitative Data Summary:
| Step | Reactant | Reagent | Stoichiometry | Solvent | Temperature (°C) |
| 1 | This compound | Benzyl bromide, K₂CO₃ | 1 : 1.1 : 1.5 | DMF | 25 |
| 3 | G1 Dendron (acid form) | 1,3,5-Trihydroxybenzene, DCC, DMAP | 3 : 1 : 3.3 : 0.3 | DCM | 25 |
Application II: Synthesis of Luminescent Lanthanide Coordination Complexes
Lanthanide complexes are of great interest in materials science due to their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes.[8] These characteristics make them suitable for applications in bio-imaging, sensors, and organic light-emitting diodes (OLEDs). The organic ligand plays a crucial role by acting as an "antenna," absorbing excitation energy and transferring it to the central lanthanide ion.[8][9]
The aromatic structure of this compound makes it an effective antenna ligand for sensitizing lanthanide emission. The carboxylate group provides a strong coordination site for the lanthanide ion.
Protocol 2: Synthesis of a Terbium(III) Complex
This protocol outlines the synthesis of a luminescent complex using Terbium(III) as the lanthanide ion.
Workflow Diagram:
Caption: Synthesis of a lanthanide complex.
Step-by-Step Methodology:
-
Ligand Preparation:
-
Dissolve this compound in a suitable solvent mixture, such as ethanol/water.
-
Add one equivalent of an aqueous solution of sodium hydroxide (NaOH) dropwise to deprotonate the carboxylic acid, forming the corresponding sodium benzoate salt.
-
-
Complexation Reaction:
-
In a separate flask, dissolve Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) in water.
-
Slowly add the aqueous solution of the ligand salt to the TbCl₃ solution with vigorous stirring. A precipitate should form.
-
The typical stoichiometric ratio is 3 equivalents of the ligand to 1 equivalent of the lanthanide salt.[8]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with water to remove any unreacted salts, followed by a small amount of cold ethanol to remove organic impurities.
-
Dry the resulting complex under vacuum.
-
Characterization Data:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid; shift in the C=O stretching frequency upon coordination to the metal center. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the aromatic ligand. |
| Photoluminescence Spectroscopy | Upon excitation of the ligand, characteristic sharp emission peaks of Tb³⁺ should be observed, typically around 490, 545, 585, and 620 nm.[9] |
Conclusion and Future Outlook
This compound stands out as a versatile and valuable building block for the construction of sophisticated materials. The protocols detailed herein provide a foundation for its use in the synthesis of well-defined dendrimers and luminescent lanthanide complexes. The presence of the bromine atom on the aromatic core opens up avenues for post-synthetic modification, allowing for the creation of even more complex and functional materials. Future research could explore the use of this molecule as a linker in metal-organic frameworks (MOFs) or as a monomer in the synthesis of novel polymers, further expanding its utility in materials science.
References
-
Convergent Synthesis of Dendrimers. (n.d.). Retrieved from [Link]
-
Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. (2011). Journal of Visualized Experiments. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Convergent Synthesis of Internally Branched PAMAM Dendrimers. Retrieved from [Link]
-
Taghavi, N., et al. (2013). Poly(amidoamine) (PAMAM) Nanoparticles: Synthesis and Biomedical Applications. ResearchGate. Retrieved from [Link]
-
Sivakumar, S., et al. (2010). Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates. Dalton Transactions. Retrieved from [Link]
-
Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sivakumar, S., et al. (2010). Synthesis and Crystal Structures of Lanthanide 4-Benzyloxy Benzoates: Influence of Electron-Withdrawing and Electron-Donating Groups on Luminescent Properties. SciSpace. Retrieved from [Link]
-
Synthesis and Biomedical Applications of Dendrimers. (n.d.). Bentham Science. Retrieved from [Link]
-
Kind and role of linkers for metal-organic frameworks. (2023). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis and Biomedical Applications of Dendrimers. (2025). ResearchGate. Retrieved from [Link]
-
Dendrimers: synthetic strategies, properties and applications. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]
- Process for preparing lanthanide complex. (n.d.). Google Patents.
-
Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties. (2023). MDPI. Retrieved from [Link]
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- 9. Novel Lanthanide Complexes Synthesized from 3-Dimethylamino Benzoic Acid and 5,5′-Dimethyl-2,2′ Bipyridine Ligand: Crystal Structure, Thermodynamics, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues.
I. Synthesis Overview & Strategy
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the protection of the hydroxyl groups of a dihydroxybenzoic acid derivative, followed by a bromination step, or vice-versa. The most common approach begins with the benzylation of a suitable precursor, such as methyl 3,5-dihydroxybenzoate, followed by saponification of the ester to yield the desired carboxylic acid.
II. Experimental Workflow Diagram
The following diagram outlines the typical synthetic sequence starting from methyl 3,5-dihydroxybenzoate.
Caption: General synthetic workflows for this compound.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield in the Benzylation Step (Williamson Ether Synthesis)
| Possible Cause | Explanation & Rationale | Troubleshooting Suggestions & Solutions |
| Incomplete Deprotonation | The Williamson ether synthesis requires the formation of a phenoxide ion by deprotonating the phenolic hydroxyl groups. Weak bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially if the reagents are not perfectly anhydrous.[1] | 1. Ensure Anhydrous Conditions: Dry solvents (e.g., acetonitrile, DMF) and reagents thoroughly. K₂CO₃ should be finely crushed and dried in an oven before use.[2] 2. Use a Stronger Base: Consider using sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF for more efficient deprotonation.[3][4] 3. Phase-Transfer Catalyst: The addition of a catalytic amount of tetrabutylammonium bromide (TBAB) or iodide (TBAI) can accelerate the reaction by facilitating the transfer of the phenoxide into the organic phase and generating a more reactive benzyl iodide in situ.[1][4] |
| Side Reactions | Benzyl bromide is a reactive alkylating agent. Side reactions can include C-alkylation on the aromatic ring or reaction with trace amounts of water to form benzyl alcohol and dibenzyl ether.[3] Excessively high temperatures can favor elimination reactions, though this is less common with primary halides like benzyl bromide.[1][3] | 1. Control Temperature: While reflux is often necessary, avoid excessive heating. A typical temperature range is 60-80 °C.[5][2] 2. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents per hydroxyl group) of benzyl bromide. A large excess can lead to more byproducts and purification difficulties.[6] |
| Steric Hindrance | Although not severe in this substrate, steric hindrance can slow down the reaction rate.[7] | 1. Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time (e.g., 24-48 hours), continue refluxing.[5] 2. Optimize Solvent: A more polar aprotic solvent like DMF can enhance the rate of SN2 reactions compared to acetone or acetonitrile.[8] |
| Poor Reagent Quality | Old or improperly stored benzyl bromide can contain impurities like benzyl alcohol or have reduced activity. | 1. Purify Benzyl Bromide: If the quality is suspect, consider purifying benzyl bromide by distillation. 2. Use Fresh Reagent: Always use a fresh bottle of benzyl bromide from a reputable supplier. Note that benzyl bromide is a lachrymator and should be handled in a fume hood.[4] |
Problem 2: Difficulty in Saponification/Hydrolysis Step
| Possible Cause | Explanation & Rationale | Troubleshooting Suggestions & Solutions |
| Incomplete Hydrolysis | The methyl ester of the intermediate is relatively stable. Incomplete hydrolysis will result in a mixture of the desired carboxylic acid and the starting ester, which can be difficult to separate. | 1. Increase Reaction Time/Temperature: Ensure the reaction is heated to reflux for a sufficient duration (e.g., 12-17 hours).[9] Monitor progress by TLC until the starting ester spot disappears. 2. Use Co-solvent: The starting ester has poor solubility in purely aqueous base. Using a co-solvent system like methanol/dioxane or ethanol helps to homogenize the reaction mixture, increasing the reaction rate.[5][9] 3. Increase Base Equivalents: Use a sufficient excess of NaOH or KOH (e.g., 3 equivalents or more) to drive the reaction to completion.[9] |
| Product Precipitation Issues | Upon acidification, the carboxylic acid product precipitates out of the aqueous solution. If the pH is not sufficiently acidic, precipitation will be incomplete, leading to yield loss. | 1. Ensure Proper Acidification: After hydrolysis, cool the reaction mixture in an ice bath and acidify slowly with a strong acid (e.g., 1N to 6N HCl) while stirring. Check the pH with indicator paper to ensure it is strongly acidic (pH 2-3).[5][9] 2. Allow Time for Precipitation: Let the acidified mixture stand in the cold for a period to allow for complete precipitation before filtration. |
Problem 3: Product Purification Challenges
| Possible Cause | Explanation & Rationale | Troubleshooting Suggestions & Solutions |
| Contamination with Benzoic Acid | If the benzyl bromide used was partially oxidized, benzoic acid could be present as an impurity. This can be difficult to remove by simple filtration. | 1. Recrystallization: Recrystallize the final product from a suitable solvent system like ethanol or a methylene chloride-methanol mixture.[5][9] 2. Aqueous Wash: During the workup, washing the organic extract of the intermediate ester with a mild base solution (e.g., saturated NaHCO₃) can remove acidic impurities. |
| Residual Starting Materials or Intermediates | Incomplete reactions are a common source of impurities. | 1. Column Chromatography: If recrystallization is ineffective, flash column chromatography can be used for purification. For the final acid product, a small amount of acetic acid (e.g., 1%) can be added to the eluent to prevent streaking on the silica gel.[2] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? A1: The choice of starting material depends on the overall synthetic plan. The most direct route begins with methyl 3,5-dihydroxybenzoate or ethyl 3,5-dihydroxybenzoate . These are readily available and allow for the crucial benzylation step to be performed before the sensitive carboxylic acid group is unmasked. Starting with 3,5-dihydroxybenzoic acid is possible, but protecting the carboxylic acid as an ester first is generally recommended to avoid side reactions during the Williamson ether synthesis. An alternative, though less common, route involves brominating 3,5-dihydroxybenzoic acid first to get 3,5-dihydroxy-4-bromobenzoic acid, followed by benzylation.[10]
Q2: What are the critical parameters for the benzylation (Williamson ether synthesis) step? A2: The critical parameters are:
-
Base: A sufficiently strong base is needed to fully deprotonate the phenolic hydroxyls. While K₂CO₃ is commonly used, NaH is a more robust option.[1][4]
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile, DMF, or THF are essential. The presence of water or protic solvents can consume the base and react with benzyl bromide.[3]
-
Temperature: The reaction typically requires heating (60-80 °C) to proceed at a reasonable rate.[5][2]
-
Anhydrous Conditions: Water is detrimental to the reaction. All glassware, solvents, and solid reagents must be thoroughly dried.[11]
Q3: How should I monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most effective method.
-
For Benzylation: Use a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v). The product, methyl 3,5-bis(benzyloxy)benzoate, will be significantly less polar (higher Rf) than the starting material, methyl 3,5-dihydroxybenzoate.
-
For Saponification: Use a similar eluent system. The product, this compound, is much more polar (lower Rf) than the starting ester and will often streak without the addition of a small amount of acetic acid to the mobile phase.
Q4: My final product has a low melting point and looks impure. What is the best purification method? A4: The most reliable method for purifying the final carboxylic acid is recrystallization . A common and effective solvent system is ethanol or a mixture of methylene chloride and methanol.[5][9] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals. If the product is an oil or fails to crystallize, it indicates significant impurities, and purification by column chromatography may be necessary before attempting recrystallization again.
V. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate[1]
-
To a round-bottom flask, add methyl 3,5-dihydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, finely crushed and dried, 4.0-5.0 eq), and anhydrous acetonitrile.
-
Stir the suspension and heat to reflux for 30 minutes to ensure a dry, basic environment.
-
Add benzyl bromide (2.0-2.2 eq) dropwise to the refluxing mixture.
-
Maintain the reaction at reflux (approx. 68-80 °C) for 24-48 hours. Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:EtOAc).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Pour the residual mixture into ice-cold water. The product will precipitate as a white solid.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum. This crude product is often pure enough for the next step.
Protocol 2: Saponification to 3,5-Bis(benzyloxy)benzoic Acid[1][2]
-
Dissolve the crude methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and/or dioxane.
-
Add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3.0-4.0 eq).
-
Heat the solution to reflux and maintain for 12-18 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent(s) under reduced pressure.
-
Dissolve the residue in water and transfer to a beaker cooled in an ice bath.
-
Slowly acidify the solution with 1N-6N HCl with vigorous stirring until the pH is approximately 2-3. A white precipitate will form.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the solid under vacuum.
-
Recrystallize the crude product from ethanol or a methylene chloride/methanol mixture to obtain the pure 3,5-Bis(benzyloxy)benzoic acid.
VI. Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield issues.
Caption: Troubleshooting logic for low yield in the synthesis.
VII. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from
-
Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Retrieved from
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Retrieved from
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from
-
Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Retrieved from
-
3,5-Bis(benzyloxy)benzoic acid. (n.d.). PMC. Retrieved from
-
Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Retrieved from
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis. Retrieved from
-
ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Request PDF. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from
-
Supporting Information: Supercoiled fibres of self-sorted donor-acceptor stacks. (n.d.). Retrieved from
-
ResearchGate. (2025). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from
-
PMC - NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from
-
Chem-Station Int. Ed. (2014). Benzyl (Bn) Protective Group. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Retrieved from
-
(2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from
-
ResearchGate. (n.d.). Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from
-
Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid. Retrieved from
-
Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low conversion rates in Benzyl 2-bromonicotinate reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. francis-press.com [francis-press.com]
- 9. prepchem.com [prepchem.com]
- 10. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during this multi-step synthesis, providing not just solutions but the fundamental chemical reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
Strategic Overview: Navigating the Synthesis
The preparation of this compound is typically approached via two primary retrosynthetic pathways. The choice between them depends on starting material availability, scalability, and the ease of purification from the expected byproduct profile.
Route A: Begins with the bromination of a dihydroxybenzoic acid precursor, followed by a double Williamson ether synthesis (benzylation). Route B: Involves an initial double benzylation of the dihydroxybenzoic acid, followed by regioselective bromination.
Caption: Primary synthetic pathways to this compound.
Each route presents a unique set of challenges, primarily concerning byproduct formation. This guide will focus on identifying and mitigating these issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. We have structured this as a series of questions you might ask when your experiment deviates from the expected outcome.
Issue 1: Complex Crude Product Mixture & Identification of Byproducts
Question: My post-reaction analysis (TLC, LC-MS, ¹H NMR) shows multiple products alongside my target molecule. What are these impurities and why did they form?
Answer: The identity of your byproducts is intrinsically linked to your chosen synthetic route. Let's break down the likely culprits for each pathway.
Route A: Bromination First, then Benzylation
The key challenge in this route is controlling the second step: the double benzylation. The reaction mixture contains three nucleophilic sites: two phenolic hydroxyls and one carboxylate group.
-
Mono-Benzylated Intermediate: 3-Benzyloxy-5-hydroxy-4-bromobenzoic acid. This is the most common byproduct and arises from incomplete reaction.
-
Cause: Insufficient benzyl bromide (less than 2.0 equivalents), a weak base (e.g., K₂CO₃) that fails to fully deprotonate both hydroxyl groups, or insufficient reaction time/temperature. The second benzylation is often slower than the first due to steric hindrance and altered electronics.
-
Expert Insight: Using a stronger base like cesium carbonate or sodium hydride can improve yields, but may increase the risk of side reactions. A simple and effective solution is to use a slight excess of benzyl bromide (2.2-2.5 eq.) and a sufficient quantity of K₂CO₃ (at least 3.0 eq.) in a polar aprotic solvent like DMF or acetone to drive the reaction to completion[1][2].
-
-
Over-Alkylated Byproduct: Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate[3]. This neutral byproduct forms when the carboxylate anion attacks benzyl bromide.
-
Cause: This side reaction is competitive with O-benzylation and is favored by long reaction times and higher temperatures.
-
Troubleshooting: If this byproduct is dominant, consider a two-step approach: first, protect the carboxylic acid as a methyl or ethyl ester, then perform the benzylation, and finally, hydrolyze the ester to recover the free acid[4][5]. This definitively prevents C-terminal benzylation.
-
-
Dibrominated Impurities: 2,4-Dibromo-3,5-dihydroxybenzoic acid. This impurity is carried over from the first step.
-
Cause: Over-bromination of the starting 3,5-dihydroxybenzoic acid. The hydroxyl groups are strongly activating, making the aromatic ring susceptible to multiple halogenations[6][7].
-
Prevention: Careful control of bromine stoichiometry (1.0 eq.) and reaction temperature during the initial bromination step is critical. Adding the bromine solution dropwise at a lower temperature can significantly improve selectivity[7].
-
Caption: Common byproduct pathways in Route A (Benzylation step).
Route B: Benzylation First, then Bromination
In this route, the key challenge is controlling the regioselectivity of the bromination reaction on an activated ring.
-
Ortho-Bromo Isomer: 2-Bromo-3,5-bis(benzyloxy)benzoic acid.
-
Cause: The two benzyloxy groups are strong ortho-, para-directing groups. While the 4-position (para) is sterically favored, some bromination will inevitably occur at the electronically activated 2- and 6-positions[6].
-
Mitigation: This is a game of kinetics vs. thermodynamics. Running the reaction at lower temperatures (e.g., 0 °C to RT) generally favors the sterically less hindered para-product. Using a bulky brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can also enhance selectivity for the 4-position.
-
-
Dibrominated Byproduct: 2,4-Dibromo-3,5-bis(benzyloxy)benzoic acid.
-
Cause: Use of excess brominating agent. The product itself is still activated towards further electrophilic substitution.
-
Prevention: Precise control over the stoichiometry of the brominating agent is paramount. Use of 1.0-1.05 equivalents is highly recommended. Monitor the reaction closely by TLC or LC-MS to avoid over-bromination.
-
Issue 2: Purification Difficulties
Question: My crude product is an oily mixture that is difficult to purify. How can I effectively isolate the target carboxylic acid?
Answer: A multi-step purification strategy is often necessary.
-
Acid-Base Extraction: This is the most powerful technique for separating your target acid from neutral byproducts.
-
Rationale: The desired product is a carboxylic acid and will be deprotonated by a mild base, rendering it water-soluble. Neutral byproducts, such as the Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate ester, will remain in the organic layer.
-
See Protocol 1 below for a detailed workflow.
-
-
Column Chromatography: This is essential for separating compounds with similar functionalities, such as the target product from its mono-benzylated or ortho-bromo isomers.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of Hexane/Ethyl Acetate is a good starting point. The addition of 1% acetic acid to the eluent system is critical[1]. This keeps the carboxylic acid protonated, preventing streaking and tailing on the silica gel and ensuring sharp, well-defined peaks.
-
-
Recrystallization: This is the final step to obtain a highly pure, crystalline solid.
-
Solvent System: Finding the right solvent is key. Good single-solvent candidates are ethanol or a mixture of ethyl acetate and a non-polar anti-solvent like hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
| Byproduct Type | Key Functional Groups | Separation Method | Rationale |
| Mono-Benzylated Intermediate | Carboxylic Acid, Phenol | Column Chromatography | The free phenol group increases polarity, allowing separation from the fully benzylated product. |
| Benzyl Ester Byproduct | Ester | Acid-Base Extraction | The ester is neutral and remains in the organic phase while the target acid moves to the aqueous basic phase. |
| Ortho-Bromo Isomer | Carboxylic Acid | Column Chromatography | Subtle differences in polarity and crystal packing allow for separation by chromatography or fractional crystallization. |
| Dibrominated Byproducts | Carboxylic Acid | Column Chromatography | Increased molecular weight and polarity shift allow for chromatographic separation. |
| Caption: Summary of purification strategies for common byproducts. |
Validated Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the target carboxylic acid from neutral impurities like the benzyl ester byproduct.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Do not use strong bases like NaOH, as they can hydrolyze the benzyl ethers.
-
Separation: Stopper the funnel, shake vigorously (venting frequently to release CO₂), and allow the layers to separate. The deprotonated carboxylate salt of your target product will be in the upper aqueous layer. The neutral byproducts remain in the lower organic layer.
-
Repeat: Drain the organic layer and repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.
-
Combine & Wash: Combine all aqueous layers in the separatory funnel. Wash this combined aqueous layer once with a small portion of fresh EtOAc/DCM to remove any trapped organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding 1N or 2N HCl dropwise with stirring until the pH is ~2[1]. The target carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for purification using acid-base extraction.
References
Sources
Technical Support Center: Purification of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support center for the purification of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key synthetic intermediate in high purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Q1: My final product is an oil or a low-melting solid, not the expected crystalline solid. What went wrong?
A1: This is a common issue that typically points to the presence of significant impurities. The most likely culprits are residual starting materials or the unhydrolyzed methyl ester precursor, methyl 3,5-bis(benzyloxy)-4-bromobenzoate.
-
Causality: The methyl ester is structurally very similar to the desired carboxylic acid but lacks the hydrogen-bonding capability of the carboxylic acid group, leading to a lower melting point and potentially an oily appearance. Residual benzyl bromide from the preceding benzylation step can also contribute to this issue.
-
Solution: The most effective way to remove the neutral methyl ester and any remaining benzyl bromide is through a carefully performed acid-base extraction. This technique exploits the acidic nature of the target compound to separate it from non-acidic impurities.[1][2][3] A subsequent recrystallization should then yield the desired crystalline product.
Q2: After acidification in the acid-base extraction, no precipitate forms, or the yield is very low. What should I do?
A2: This can be an alarming result, but it is often salvageable. There are a few potential causes for this observation.
-
Causality:
-
Incomplete Acidification: The sodium salt of your carboxylic acid will remain dissolved in the aqueous layer if the pH is not sufficiently lowered.[4]
-
Insufficient Product: If the initial reaction yield was very low, there may not be enough product to form a visible precipitate.
-
Supersaturation: Sometimes, the product can remain in a supersaturated solution without precipitating.[5]
-
-
Solution:
-
Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is acidic (pH < 4). If not, add more concentrated HCl dropwise with stirring.[4]
-
Re-extraction: If the pH is acidic and there is still no precipitate, you can recover the product by re-extracting the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[3] The organic layers can then be combined, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
-
Induce Crystallization: If you suspect supersaturation, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product, if available.[6]
-
Q3: My TLC plate shows multiple spots after purification. How do I identify them and improve the purity?
A3: Thin-layer chromatography (TLC) is an excellent tool for assessing purity. Multiple spots indicate the presence of impurities.
-
Causality & Identification:
-
Spot with Higher Rf: A spot with a higher Rf value (travels further up the plate) is less polar than your product. This is likely the unhydrolyzed methyl ester, methyl 3,5-bis(benzyloxy)-4-bromobenzoate. Esters are generally less polar than their corresponding carboxylic acids.[7][8]
-
Spot with Lower Rf: A spot with a lower Rf value that remains close to the baseline is more polar. This could be the starting material, methyl 3,5-dihydroxybenzoate, if the initial benzylation was incomplete. The two phenolic hydroxyl groups make it significantly more polar than the product.
-
Tailing of the Main Spot: If your product spot appears as a streak rather than a tight circle, this is known as tailing. For carboxylic acids on silica gel (an acidic stationary phase), this is common. Adding a small amount of acetic acid (e.g., 1%) to your TLC eluent can help to create a sharper spot.[7]
-
-
Solution:
-
For Ester Impurity: If a higher Rf spot is present, an acid-base extraction is the best remedy.
-
For Polar Impurities: If a lower Rf spot is observed, column chromatography is the most effective purification method. A gradient elution starting with a less polar solvent system and gradually increasing the polarity will allow for the separation of compounds with different polarities.
-
Q4: The yield from my recrystallization is very low. How can I improve it?
A4: Low recovery during recrystallization is a frequent problem with several possible causes.
-
Causality:
-
Using Too Much Solvent: This is the most common error. The more solvent you use, the more of your product will remain dissolved in the mother liquor, even when cold.[5][9]
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or a precipitate instead of well-formed, pure crystals.[9][10]
-
Premature Filtration: Not allowing enough time for crystallization to complete will result in a significant loss of product.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[11]
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound?
A: Pure this compound should be a white to off-white crystalline solid. The melting point is a key indicator of purity; a sharp melting point range is indicative of a pure compound.
Q: What are the most common impurities I should expect?
A: The most common impurities arise from the synthetic route, which typically involves the benzylation of a methyl 3,5-dihydroxybenzoate derivative followed by hydrolysis of the methyl ester. Therefore, you should be aware of:
-
Methyl 3,5-bis(benzyloxy)-4-bromobenzoate: The unhydrolyzed ester precursor.
-
Benzyl bromide: A reagent from the benzylation step.
-
Toluene: A potential byproduct if debenzylation occurs, though less common under these conditions.[12]
-
Partially benzylated species: If the benzylation reaction was not driven to completion.
Q: Which purification method is best: acid-base extraction, recrystallization, or column chromatography?
A: The best method depends on the nature of the impurities.
-
Acid-Base Extraction: Excellent for removing neutral impurities like the methyl ester precursor.[1][3]
-
Recrystallization: A powerful technique for removing small amounts of impurities and for obtaining a highly crystalline final product, provided a suitable solvent is found.[10]
-
Column Chromatography: The most versatile method for separating compounds with different polarities, especially for removing polar impurities or when multiple impurities are present.
Often, a combination of these techniques is most effective, for example, an acid-base extraction followed by recrystallization.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities like the unhydrolyzed methyl ester.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 20 mL per gram of crude material) in a separatory funnel.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation of Layers: Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of the purified carboxylic acid should form.[13]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction for purification.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing minor impurities and obtaining a highly crystalline product.
Step-by-Step Methodology:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 3,5-Bis(benzyloxy)-benzoic acid derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
This is the most powerful method for separating multiple impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Parameter | Value/Range | Method |
| TLC Mobile Phase | Hexanes:Ethyl Acetate (7:3) + 1% Acetic Acid | Silica Gel |
| Expected Rf (Product) | ~0.3 - 0.4 | TLC |
| Expected Rf (Ester) | ~0.5 - 0.6 | TLC |
| Recrystallization Solvent | Ethanol | Recrystallization |
| Column Chromatography Eluent | Gradient: Hexanes to Hexanes:Ethyl Acetate | Silica Gel Chromatography |
Chemical Structures
Caption: Key chemical structures involved in the purification process.
References
- The Extraction of Benzoic Acid from a Mixture. (n.d.).
- Recrystallization. (2021, March 5). Chemistry LibreTexts.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Problems with Recrystallis
- Acid-Base Extraction. (n.d.).
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- What is the process for extracting benzoic acid from an unknown compound using acids and bases? (2024, November 28). Quora.
- Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Recrystallization. (n.d.).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
- Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017, April 25).
- Thin Layer Chromatography (TLC). (n.d.). McMaster University.
- Benzyl ether cleavage. (2018, December 31). YouTube.
- Rf values of the standards used in TLC and their respective colors. (2022, August).
- Synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube.
- Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison.
- Carboxylic acid TLC. (2023, March 9). Reddit.
- Process for the preparation of benzyl-ethers. (n.d.).
- Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages.
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26).
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. (n.d.).
- Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021, April 20). YouTube.
Sources
- 1. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. The most common and logical synthetic route involves a two-step procedure starting from a commercially available precursor, methyl 4-bromo-3,5-dihydroxybenzoate. This strategy is often preferred over the direct bromination of 3,5-bis(benzyloxy)benzoic acid, which can lead to a mixture of products and is more challenging to control.
The key transformations are:
-
Williamson Ether Synthesis: A double benzylation of the two hydroxyl groups on the methyl 4-bromo-3,5-dihydroxybenzoate core. This reaction is highly dependent on the choice of base, solvent, and temperature to favor the desired S(_N)2 reaction and minimize side reactions.
-
Saponification: The hydrolysis of the methyl ester to the final carboxylic acid product. This step is typically straightforward but requires careful workup to ensure complete conversion and high purity.
This guide will focus on troubleshooting and optimizing each of these critical steps.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl 3,5-bis(benzyloxy)-4-bromobenzoate | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If starting material persists, consider increasing the reaction time or temperature gradually. |
| Inefficient deprotonation: The base used may not be strong enough or used in insufficient quantity. | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in excess (at least 2.2 equivalents per hydroxyl group). Cesium carbonate is often more effective due to its higher solubility. | |
| Side reactions (E2 elimination): While less common with benzyl bromide, high temperatures can promote elimination. | Maintain a moderate reaction temperature (e.g., 60-80 °C). | |
| C-Alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring.[1] | Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. | |
| Presence of Mono-benzylated Impurity | Insufficient benzyl bromide: Not enough electrophile to react with both hydroxyl groups. | Use a slight excess of benzyl bromide (2.1-2.2 equivalents). |
| Steric hindrance: The first benzylation may hinder the second. | Ensure adequate reaction time and temperature to drive the reaction to completion. | |
| Formation of Debrominated Byproduct | Palladium contamination: Trace palladium from previous reactions can catalyze dehalogenation. | Ensure all glassware is scrupulously clean. |
| Radical reactions: Though less likely under these conditions, certain impurities or light exposure could initiate radical debromination. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect from light if necessary. | |
| Incomplete Hydrolysis of the Methyl Ester | Insufficient base or reaction time: The saponification reaction has not gone to completion. | Use a larger excess of base (e.g., 5-10 equivalents of NaOH or KOH) and extend the reflux time. Monitor by TLC until the starting material is consumed. |
| Steric hindrance: The bulky benzyloxy groups can slow down the hydrolysis. | Increase the reaction temperature or use a co-solvent like THF to improve solubility and reaction rate. | |
| Difficulty in Purifying the Final Product | Similar polarity of impurities: The mono-benzylated intermediate and the final product may have similar polarities, making chromatographic separation challenging. | Optimize the recrystallization solvent system. A mixture of ethanol/water or ethyl acetate/hexane is often effective. For chromatography, a shallow gradient of ethyl acetate in hexane with a small amount of acetic acid can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the benzylation step?
For the Williamson ether synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like sodium hydride (NaH).[2] Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility in polar aprotic solvents like DMF and acetonitrile, leading to a higher concentration of the phenoxide nucleophile.
Q2: Which solvent is best for the benzylation reaction?
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are highly recommended. These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, which promotes the desired S(_N)2 reaction.[3]
Q3: How can I effectively monitor the progress of the benzylation and hydrolysis reactions?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions. For the benzylation step, you can spot the starting material, benzyl bromide, and the reaction mixture on a silica gel plate and elute with a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane). The product, being less polar than the starting diol, will have a higher R(_f) value. For the hydrolysis, a similar solvent system can be used, but the carboxylic acid product will have a much lower R(_f) value than the methyl ester starting material. Adding a small amount of acetic acid to the eluent can help to produce sharper spots for the carboxylic acid.
Q4: What is the best method for purifying the final product, this compound?
Recrystallization is often the most effective method for purifying the final product on a larger scale.[4][5][6] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol/water or ethyl acetate/hexane mixtures are good starting points. If chromatography is necessary, silica gel with a gradient elution of ethyl acetate in hexane containing 1% acetic acid is recommended to ensure the carboxylic acid remains protonated and elutes as a sharp band.
Q5: I see an unexpected peak in my NMR that suggests the loss of the bromine atom. What could have caused this?
De-bromination of aryl bromides can occur under certain reductive conditions. While not a common side reaction in Williamson ether synthesis, it can be promoted by trace amounts of transition metal catalysts (like palladium) that may be present as contaminants in your glassware or reagents.[7] Ensure all equipment is thoroughly cleaned.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)-4-bromobenzoate
This protocol is adapted from established procedures for similar benzylation reactions.[8]
-
To a stirred solution of methyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M) is added anhydrous potassium carbonate (3.0 eq).
-
The mixture is stirred at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Benzyl bromide (2.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 70-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Step 2: Synthesis of this compound (Saponification)
This is a standard procedure for the hydrolysis of methyl esters.[2][9]
-
The crude or purified methyl 3,5-bis(benzyloxy)-4-bromobenzoate (1.0 eq) is suspended in a mixture of methanol and water (e.g., 2:1 v/v).
-
Sodium hydroxide (5.0 eq) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product can be further purified by recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting the synthesis.
References
- Cee, V. J., et al. (2009). Reductions of aryl bromides in water at room temperature. Beilstein Journal of Organic Chemistry, 5, 13.
-
J&K Scientific. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Benzoic Acid. Retrieved from [Link]
- Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3191.
- Kirsop, J., et al. (2004). Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2338-o2339.
- Ferreira, L. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453.
Sources
- 1. rsc.org [rsc.org]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 4-bromobenzoate(619-42-1) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
preventing debenzylation during 3,5-Bis(benzyloxy)-4-bromobenzoic acid synthesis
Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. A primary challenge in this synthesis is the premature cleavage of the benzyl ether protecting groups—a side reaction known as debenzylation. This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies for when things go wrong, and preventative protocols to ensure high-yield, high-purity synthesis.
Section 1: Understanding the Core Chemistry: The "Why" Behind Debenzylation
The desired transformation is the electrophilic aromatic substitution of bromine at the C4 position of 3,5-Bis(benzyloxy)benzoic acid. The two benzyloxy groups are strongly activating and ortho-, para-directing, making the C4 position electronically favorable for substitution. However, the most common brominating agent, elemental bromine (Br₂), generates hydrogen bromide (HBr) as a stoichiometric byproduct. This is the root cause of the debenzylation issue.
Benzyl ethers are known to be labile under strong acidic conditions.[1] The HBr generated in situ protonates the ether oxygen, converting the benzyloxy group into a good leaving group (a benzyl oxonium ion). The bromide ion (Br⁻) can then act as a nucleophile, attacking the benzylic carbon in an SN1 or SN2 fashion to cleave the C-O bond, yielding a phenol and benzyl bromide.[2] This process can occur once or twice, leading to a mixture of mono- and di-debenzylated impurities.
Caption: Reaction scheme showing the desired bromination pathway and the competing HBr-mediated debenzylation side reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction is complete, but NMR analysis shows significant amounts of 3,5-dihydroxy-4-bromobenzoic acid and the mono-debenzylated product. What went wrong?
A: This is a classic sign of acid-catalyzed debenzylation caused by the HBr byproduct. The reaction conditions, particularly the concentration of HBr and the temperature, were likely too harsh for the benzyl ether protecting groups.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately modify your protocol to run at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating or refluxing if using a strong brominating agent like Br₂.
-
Incorporate an Acid Scavenger: The most direct solution is to neutralize the HBr as it forms. Add a mild, non-nucleophilic base to the reaction mixture.
-
Recommended Scavenger: Anhydrous sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃). Use a slight excess (1.5-2.0 equivalents). These are generally insoluble and will not interfere with the reaction but will quench the acid.
-
Caution: Avoid strong, soluble bases (e.g., pyridine, triethylamine) as they can react with the brominating agent or promote other side reactions.
-
-
Switch to a Milder Brominating Agent: Elemental bromine provides a high concentration of both Br₂ and HBr. Switching to N-Bromosuccinimide (NBS) is a standard strategy to maintain a low, steady concentration of bromine, which also minimizes the instantaneous concentration of HBr.[3]
Q: I tried running the reaction at a lower temperature to prevent debenzylation, but now the reaction is incredibly slow and I have a low conversion to the product. How can I drive the reaction to completion without causing deprotection?
A: You've correctly identified the trade-off between reaction rate and selectivity. When you lower the temperature, you slow both the desired reaction and the undesired side reaction. The key is to enhance the rate of the desired electrophilic substitution selectively.
Troubleshooting Steps:
-
Optimize the Brominating Agent: This is the most critical parameter. N-Bromosuccinimide (NBS) is highly recommended. It requires an activator, but this allows for fine-tuning. For activated rings like this, often no strong Lewis acid is needed. Acetic acid can serve as both a solvent and a mild activator.[4]
-
Solvent Selection: The choice of solvent can influence reactivity.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These are good, inert solvents for bromination with NBS.
-
Acetic Acid: Can be an effective solvent, but it is a protic acid and may still contribute to some debenzylation over long reaction times. A procedure using bromine in acetic acid is common for activated systems.[5][6]
-
-
Controlled Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over a period of 1-2 hours. This keeps the reagent concentration low and minimizes side reactions.
Table 1: Comparison of Common Bromination Conditions
| Brominating Agent | Solvent | Temperature | Key Considerations & Potential Outcomes |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp → 50°C | High Risk of Debenzylation. HBr byproduct readily cleaves benzyl ethers.[1] |
| Br₂ (1.1 eq) | DCM / CHCl₃ | 0°C → Room Temp | Moderate Risk. Slower reaction, but HBr is still generated. Requires an acid scavenger. |
| NBS (1.1 eq) | DCM / Acetonitrile | 0°C → Room Temp | Low Risk. Recommended starting point. NBS provides a slow, controlled release of Br₂.[3] |
| NBS (1.1 eq) | Acetic Acid | Room Temp | Low to Moderate Risk. Acetic acid can facilitate the reaction but may increase debenzylation risk compared to DCM. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism causing the loss of my benzyl groups?
-
The cleavage is an acid-catalyzed process. Hydrogen bromide (HBr), a byproduct of the bromination, protonates the ether oxygen. This makes the benzyloxy group an excellent leaving group, which is then displaced by a bromide ion nucleophile attacking the benzylic carbon.[2]
-
-
Q2: Besides NBS, are there other mild brominating agents suitable for this reaction?
-
Yes, other reagents can be used. Pyridinium hydrobromide perbromide (PHP) is a solid, stable source of bromine that can be easier to handle than elemental bromine and is considered a mild brominating agent.[4] 2,4,4,6-Tetrabromo-2,5-cyclohexadienone is another option that can selectively brominate activated phenols.
-
-
Q3: How critical is the purity of the starting 3,5-Bis(benzyloxy)benzoic acid?
-
It is very important. Any residual base (like potassium carbonate) from the preceding ester hydrolysis step could potentially interfere with the bromination. Conversely, any residual acid could prime the molecule for debenzylation. Ensure your starting material is pure and neutral. A standard synthesis route involves benzylation of methyl 3,5-dihydroxybenzoate followed by saponification.[7][8]
-
-
Q4: How can I best purify the final product away from any debenzylated impurities?
-
The impurities (mono- and di-phenols) have significantly different properties than the desired product.
-
Acidity: The phenolic protons of the impurities are much more acidic than the carboxylic acid proton. This difference can sometimes be exploited with careful basic extractions, but it can be difficult.
-
Polarity: The impurities are significantly more polar. Silica gel column chromatography is the most effective method for separation. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the desired product from the more polar phenolic byproducts.
-
-
-
Q5: If debenzylation proves unavoidable with my available reagents, what is a more robust protecting group for this synthesis?
-
While optimizing the current protocol is preferred, if necessary, you could re-synthesize the starting material with different protecting groups.
-
Methyl Ethers (-OMe): Very robust and stable to a wide range of conditions, but deprotection requires harsh reagents (e.g., BBr₃) which may not be compatible with other functional groups.
-
Silyl Ethers (e.g., -OTBS): These are generally less stable to acidic conditions than benzyl ethers and would likely be cleaved by HBr as well.[9]
-
Ester Protecting Groups (e.g., Acetate, Pivaloate): These are stable to acidic conditions but are cleaved by base-mediated hydrolysis.[9] If subsequent steps are compatible with acidic conditions, protecting the phenols as esters could be a viable, albeit longer, alternative route.
-
-
Section 4: Recommended Experimental Protocols
Protocol A: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid (Starting Material)
This two-step protocol is adapted from established literature procedures.[7][8]
Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile or DMF, add potassium carbonate (K₂CO₃, 4.0 eq).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Add benzyl bromide (2.2 eq) and heat the mixture to reflux (typically 60-80°C).
-
Monitor the reaction by TLC until the starting material is consumed (usually 24-48 hours).
-
Cool the reaction, filter off the solids, and evaporate the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude methyl ester, which can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to 3,5-Bis(benzyloxy)benzoic Acid
-
Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in ethanol or a THF/methanol mixture.
-
Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq).
-
Heat the mixture to reflux and stir until TLC indicates complete consumption of the ester (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution to pH ~2 with dilute HCl.
-
The white precipitate of 3,5-Bis(benzyloxy)benzoic acid is collected by filtration, washed thoroughly with water, and dried under vacuum.
Protocol B: Optimized Bromination to Minimize Debenzylation
This protocol is designed to be a robust starting point for achieving high selectivity.
-
Dissolve 3,5-Bis(benzyloxy)benzoic acid (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 - 1.1 eq) in a minimal amount of DCM or acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of the benzoic acid over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine, followed by a saturated solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Google Patents. (n.d.). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
-
Tebbe, M. J., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Reddit. (2024). Bromination Solvent Alternative?. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
- Google Patents. (n.d.). DE4423356A1 - Improved process for the preparation of 3,5-dihydroxy-4-bromobenzoic acid.
-
ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3177. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 4-Bromobenzoic Acid. Retrieved from [Link]
-
Qualitas. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]
-
ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
-
Clayden, J., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Organics, 4(1), 57-71. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
-
ChemRxiv. (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can confidently identify, resolve, and prevent common issues.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the regioselective bromination of the aromatic ring, followed by a Williamson ether synthesis to introduce the two benzyl protecting groups.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dihydroxy-4-bromobenzoic acid
This protocol is adapted from a patented procedure for the bromination of 3,5-dihydroxybenzoic acid.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3,5-Dihydroxybenzoic acid | 154.12 | 15.4 g | 1.0 |
| Hydrochloric Acid (18% aq.) | 36.46 | 150 mL | - |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 1.1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and 18% aqueous hydrochloric acid (150 mL).
-
Heat the mixture to a gentle reflux (approximately 106-108°C) with stirring.
-
Slowly add bromine (17.6 g, 0.11 mol) dropwise over 2.5 hours. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, continue stirring at reflux for an additional 3 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 3,5-dihydroxy-4-bromobenzoic acid.
Step 2: Synthesis of this compound
This protocol is based on a standard Williamson ether synthesis procedure adapted for a similar dihydroxy aromatic compound.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3,5-Dihydroxy-4-bromobenzoic acid | 233.02 | 23.3 g | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 41.5 g | 3.0 |
| Benzyl Bromide | 171.04 | 37.6 g (26.5 mL) | 2.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3,5-dihydroxy-4-bromobenzoic acid (23.3 g, 0.1 mol) in anhydrous DMF (250 mL).
-
Add anhydrous potassium carbonate (41.5 g, 0.3 mol) to the solution.
-
With vigorous stirring, add benzyl bromide (37.6 g, 0.22 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice water (1 L).
-
Acidify the aqueous mixture with 2M hydrochloric acid until the pH is ~2, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.[3]
-
Dry the purified crystals under vacuum.
Troubleshooting Guide
Q1: My yield of 3,5-dihydroxy-4-bromobenzoic acid in Step 1 is low. What could be the cause?
A1: Low yields in the bromination step can often be attributed to incomplete reaction or loss of product during workup.
-
Incomplete Reaction: Ensure that the reaction is heated to a consistent reflux temperature. The dropwise addition of bromine should be slow to control the exothermic reaction and prevent the formation of side products. The post-addition reflux time of 3 hours is crucial for driving the reaction to completion.
-
Product Loss: The product has some solubility in water, so washing with excessively large volumes of cold water during filtration can lead to yield loss. Use a minimal amount of ice-cold water for washing.
Q2: I am observing the formation of multiple spots on my TLC plate during the Williamson ether synthesis (Step 2), even after a long reaction time. What are these byproducts?
A2: The presence of multiple spots on the TLC plate suggests an incomplete reaction and/or the formation of side products.
-
Incomplete Benzylation: The primary spots are likely the starting material (3,5-dihydroxy-4-bromobenzoic acid), the mono-benzylated intermediate (3-benzyloxy-5-hydroxy-4-bromobenzoic acid), and the desired di-benzylated product. Incomplete deprotonation of the phenolic hydroxyl groups is a common cause. Ensure that your potassium carbonate is anhydrous and of high purity. The stoichiometry of the base is also critical; using at least 3 equivalents is recommended to neutralize the carboxylic acid proton and deprotonate both hydroxyl groups.[2]
-
C-Alkylation: A known side reaction in the Williamson ether synthesis with phenols is C-alkylation, where the benzyl group attaches directly to the aromatic ring instead of the oxygen atom.[4][5] This is more likely to occur at elevated temperatures. If you suspect C-alkylation, consider running the reaction at a lower temperature for a longer duration.
-
Benzyl Ether Formation: Benzyl bromide can react with itself in the presence of a base, though this is less common under these conditions.
Q3: The benzylation reaction in Step 2 is sluggish and does not go to completion. How can I improve the reaction rate?
A3: A sluggish reaction is often due to insufficient reactivity of the nucleophile or issues with the solvent.
-
Base Strength: While potassium carbonate is a common and effective base for this reaction, a stronger base like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenolic hydroxyls.[5] However, NaH is highly reactive and requires careful handling under anhydrous conditions.
-
Solvent Choice: DMF is a good polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the SN2 reaction.[6] Ensure the DMF is anhydrous, as water can hydrolyze benzyl bromide and deactivate the phenoxide nucleophile.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature of 80-90°C is a good starting point. If the reaction is still slow, a modest increase in temperature (e.g., to 100°C) can be attempted, while carefully monitoring for byproduct formation by TLC.
Q4: I am having difficulty purifying the final product, this compound. What is the best method?
A4: Recrystallization is the most effective method for purifying the final product.[3]
-
Solvent Selection: A mixture of ethanol and water is often a good choice for recrystallizing benzoic acid derivatives.[3] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Activated Carbon: If your product is colored, you can add a small amount of activated carbon to the hot solution before filtration to remove colored impurities.[7]
-
Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water to remove any remaining soluble impurities.
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the Williamson ether synthesis?
A: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate in promoting O-alkylation due to the "cesium effect," which increases the nucleophilicity of the phenoxide. Sodium hydride (NaH) is a stronger base and can also be used, but it requires stricter anhydrous conditions.
Q: What is the expected melting point and appearance of this compound?
A: The pure product should be a white to off-white solid. The reported melting point for similar benzoic acid derivatives can vary, but a sharp melting point is indicative of high purity.[8] For 4-bromobenzoic acid, the melting point is 252-254 °C.[7] The introduction of the two benzyloxy groups will alter this value.
Q: What are the key signals to look for in the ¹H NMR spectrum of the final product?
A: The ¹H NMR spectrum should show characteristic signals for the benzyl groups (a singlet for the benzylic CH₂ protons around 5.0-5.2 ppm and multiplets for the aromatic protons of the benzyl groups between 7.2-7.5 ppm). The aromatic protons on the central benzoic acid ring will appear as singlets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
Q: Is it possible to perform the benzylation on the methyl or ethyl ester of 3,5-dihydroxy-4-bromobenzoic acid and then hydrolyze the ester?
A: Yes, this is a viable alternative synthetic route. Protecting the carboxylic acid as an ester can sometimes prevent side reactions and improve solubility. The ester can then be hydrolyzed to the carboxylic acid in a final step, typically using aqueous sodium hydroxide or lithium hydroxide followed by acidification.
Conclusion
The synthesis of this compound is a manageable process for a well-equipped organic chemistry laboratory. Careful attention to reaction conditions, particularly in the Williamson ether synthesis step, is crucial for achieving a good yield of the pure product. This guide provides a comprehensive framework for troubleshooting common issues and understanding the underlying chemical principles.
References
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
3,5-Bis(benzyloxy)benzoic acid - ResearchGate. Available at: [Link]
- EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents.
-
1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available at: [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]
-
Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PubMed. Available at: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]
-
Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PMC - NIH. Available at: [Link]
-
Regular Article - Organic Chemistry Research. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
p-PHENYLAZOBENZOYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
-
Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. Available at: [Link]
-
Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin - ResearchGate. Available at: [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. Available at: [Link]
-
4-Bromobenzoic acid - SIELC Technologies. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. francis-press.com [francis-press.com]
- 7. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale your synthesis from the lab bench to larger-scale production.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules and complex organic structures. The successful and efficient synthesis of this compound, particularly at a larger scale, is critical for advancing research and development projects. This guide addresses common challenges and provides practical solutions to ensure a robust and reproducible synthetic process. The synthesis typically proceeds in two main stages: the bromination of a dihydroxybenzoic acid precursor, followed by the benzylation of the resulting intermediate.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages involved in the synthesis of this compound.
Caption: A simplified workflow for the two-stage synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, offering potential causes and recommended actions.
Issue 1: Low Yield in Bromination Step
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Reaction Time & Temperature: Increase the reaction time or moderately elevate the temperature. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint. |
| Suboptimal Reagent Stoichiometry | - Bromine Addition: Ensure the slow, dropwise addition of bromine to the reaction mixture to maintain control over the reaction and prevent the formation of over-brominated byproducts. A slight excess of bromine may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| Formation of Byproducts | - Reaction Conditions: The bromination of dihydroxybenzoic acids can sometimes lead to the formation of tar-like substances, especially at elevated temperatures.[1] Consider performing the reaction at a lower temperature for a longer duration. The use of glacial acetic acid as a solvent is common, but other solvent systems can be explored.[2] |
| Loss during Work-up | - Precipitation/Crystallization: Ensure the product is fully precipitated from the reaction mixture upon addition to water. Cooling the mixture to 0-5°C can improve the recovery of the solid product.[2] |
Issue 2: Difficulties in the Benzylation Step
| Potential Cause | Recommended Action |
| Incomplete Deprotonation | - Base Selection and Stoichiometry: Anhydrous potassium carbonate is a commonly used base. Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity. A sufficient excess of the base (e.g., 2-3 equivalents per phenolic hydroxyl group) is crucial for complete deprotonation. |
| Inactive Benzylating Agent | - Reagent Quality: Use freshly opened or properly stored benzyl bromide. Over time, it can degrade, leading to lower yields. |
| Poor Solubility | - Solvent Choice: Dimethylformamide (DMF) is a good solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[3] Ensure a sufficient volume of solvent is used to maintain a homogenous reaction mixture, especially at a larger scale. |
| Hydrolysis of Benzyl Bromide | - Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the reaction. Any moisture can lead to the hydrolysis of benzyl bromide to benzyl alcohol, reducing the efficiency of the benzylation reaction. |
Issue 3: Purification Challenges of the Final Product
| Potential Cause | Recommended Action |
| Presence of Unreacted Starting Material | - Extraction: During the aqueous work-up, adjusting the pH can help separate the acidic starting material (4-bromo-3,5-dihydroxybenzoic acid) from the desired product. The starting material will be more soluble in a basic aqueous phase. |
| Residual Benzyl Alcohol | - Washing: Thoroughly wash the organic layer with water or brine during the work-up to remove any residual benzyl alcohol. |
| Oily Product/Failure to Crystallize | - Recrystallization: If the product is an oil or does not crystallize easily, try different solvent systems for recrystallization. A common technique is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble to induce crystallization upon cooling. Ethanol is often a suitable solvent for recrystallizing benzoic acid derivatives.[4] |
| Colored Impurities | - Activated Carbon Treatment: If the product is discolored, dissolving the crude material in a suitable solvent and treating it with activated carbon can help remove colored impurities before recrystallization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the bromination reaction?
A: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure the carboxylic acid spots are well-defined. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, HPLC can be employed.
Q2: I am observing the formation of a significant amount of tar-like material during the bromination step. How can I minimize this?
A: The formation of tar is often associated with over-reaction or side reactions at higher temperatures.[1] To mitigate this, consider the following:
-
Lower the reaction temperature: Running the reaction at or slightly above room temperature for a longer period can be beneficial.
-
Controlled addition of bromine: Add the bromine solution dropwise with efficient stirring to avoid localized high concentrations of the reagent.
-
Inert atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A:
-
Bromine Handling: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Exothermic Reactions: Both the bromination and benzylation steps can be exothermic. When scaling up, it is crucial to have adequate cooling capacity to control the reaction temperature and prevent runaways. Add reagents in a controlled manner to manage the heat evolution.
-
Solvent Handling: DMF is a high-boiling point solvent and has associated health risks. Ensure proper ventilation and avoid inhalation or skin contact.
Q4: How can I improve the efficiency of the benzylation reaction at a larger scale?
A:
-
Mechanical Stirring: At larger scales, efficient mixing is critical to ensure good mass and heat transfer. Switch from a magnetic stir bar to an overhead mechanical stirrer.
-
Temperature Control: Use a reaction vessel with a heating/cooling jacket to maintain a consistent and controlled reaction temperature.
-
Reagent Addition: For larger scale reactions, consider adding the benzyl bromide via an addition funnel to control the rate of addition and manage any exotherm.
Q5: What is the best way to purify the final product, this compound, at scale?
A: Recrystallization is typically the most effective and scalable method for purifying the final product. After the initial work-up and isolation of the crude solid, a suitable solvent or solvent system should be identified at the lab scale. Ethanol or a mixture of ethanol and water is often a good starting point.[4] The process involves dissolving the crude product in the minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of well-defined crystals. The purified product can then be collected by filtration and dried under vacuum.
Experimental Protocols
Stage 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic Acid
This protocol is adapted from established procedures for the bromination of phenolic compounds.[2]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.
-
Bromine Addition: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise through the dropping funnel. Maintain the reaction temperature between 20-25°C using a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a larger beaker containing cold water to precipitate the product.
-
Quenching: If any residual bromine color is present, add a 10% aqueous solution of sodium thiosulfate until the color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-bromo-3,5-dihydroxybenzoic acid.
Stage 2: Synthesis of this compound
This protocol is based on the Williamson ether synthesis.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3,5-dihydroxybenzoic acid, anhydrous potassium carbonate, and anhydrous DMF.
-
Reagent Addition: Stir the suspension and add benzyl bromide dropwise.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Scale-Up Considerations: Quantitative Data
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (3,5-Dihydroxybenzoic Acid) | 10 g | 1 kg |
| Bromine | ~1.1 equivalents | ~1.1 equivalents |
| Glacial Acetic Acid | ~100-150 mL | ~10-15 L |
| Intermediate (4-Bromo-3,5-dihydroxybenzoic Acid) | 10 g | 1 kg |
| Benzyl Bromide | ~2.2 equivalents | ~2.2 equivalents |
| Potassium Carbonate | ~4-5 equivalents | ~4-5 equivalents |
| DMF | ~100-200 mL | ~10-20 L |
| Expected Yield | 70-85% | 65-80% |
Note: These are approximate quantities and may need to be optimized based on specific reaction conditions and equipment.
Logic Diagram for Troubleshooting Low Yield
This diagram outlines a logical approach to diagnosing and resolving issues of low yield.
Caption: A decision tree for troubleshooting low product yield.
References
- EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents.
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.
-
Resorcinol, 4-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1 - ResearchGate. Available at: [Link]
- DE4423356A1 - Improved process for the preparation of 3,5-dihydroxy-4-bromobenzoic acid.
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. Available at: [Link]
-
3,5-Bis(benzyloxy)benzoic acid - PMC. Available at: [Link]
Sources
- 1. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: 3,5-Bis(benzyloxy)-4-bromobenzoic acid
Welcome to the technical support guide for 3,5-Bis(benzyloxy)-4-bromobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structure, featuring two benzyl ether protecting groups and a brominated aromatic core, offers significant synthetic utility but also presents specific stability challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful handling, storage, and application of this reagent in your experiments.
Section 1: Core Stability Profile
This compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability is highly dependent on the chemical environment. The primary points of lability are the benzyl ether linkages and, to a lesser extent, the carboxylic acid group.
The following table summarizes the compound's stability under various common experimental conditions.
| Condition Category | Reagent/Environment | Stability Outcome | Rationale & Key Considerations |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Highly Unstable | This is the standard and most efficient method for cleaving benzyl ethers. The C-O bonds are readily reduced, leading to the formation of 3,5-dihydroxy-4-bromobenzoic acid and toluene.[2][3] |
| Reductive | Birch Reduction (e.g., Na, liq. NH₃) | Highly Unstable | Harsh reductive conditions will cleave the benzyl ethers.[4][5] |
| Acidic | Strong Protic/Lewis Acids (e.g., HBr, BCl₃, BBr₃) | Unstable | Strong acids can catalyze the cleavage of the benzyl ether linkages.[3] The reaction rate is dependent on acid strength, temperature, and solvent. |
| Acidic | Mild Acetic or Formic Acid | Generally Stable | Typically stable under mildly acidic conditions, such as those used in workups or some reaction media, especially at room temperature.[3] |
| Basic | Strong Bases (e.g., NaOH, KOH, NaH) | Generally Stable | The benzyl ether groups are robust under basic conditions. The primary reaction will be the deprotonation of the carboxylic acid to form the corresponding carboxylate salt.[3] |
| Oxidative | Strong Oxidants (e.g., KMnO₄, CrO₃) | Unstable | The benzylic C-H bonds are susceptible to oxidation, which can lead to cleavage of the benzyl groups or oxidation of the benzyl ring itself.[6][7] |
| Oxidative | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Unstable | DDQ is a known reagent for the oxidative cleavage of benzyl ethers, particularly with photochemical activation.[3][4][5] |
| Photochemical | UV or Visible Light | Potentially Unstable | Prolonged exposure to high-energy light, especially in the presence of photosensitizers or oxidants, can promote radical-based degradation pathways, including debenzylation.[4][5] |
| Thermal | Elevated Temperatures (>150 °C) | Moderately Stable | The compound is a solid with a high melting point, suggesting good thermal stability for short durations.[8] However, prolonged heating, especially in the presence of catalysts or impurities, can lead to decomposition.[9] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I'm seeing unexpected byproducts corresponding to mono- or di-debenzylated material in my reaction. What is causing this?
A1: This is the most common stability issue and typically points to unintended cleavage of the benzyl ether protecting groups. The cause is highly dependent on your reaction conditions.
-
Probable Cause 1: Trace Metal Contamination. If you are using reagents that may contain trace palladium, platinum, or nickel, you could be inadvertently setting up catalytic hydrogenolysis conditions, especially if a hydrogen source (e.g., transfer hydrogenation reagents like ammonium formate or even isopropanol at high temperatures) is present.
-
Scientific Rationale: Benzyl ethers are exceptionally sensitive to cleavage by catalytic hydrogenolysis.[2] Even trace amounts of a suitable metal catalyst can be sufficient to cause partial or complete deprotection if a hydrogen donor is available.
-
Solution:
-
Use high-purity, metal-free reagents and solvents.
-
If a metal catalyst from a previous step might be present, purify your starting material rigorously.
-
Avoid potential hydrogen donors in reactions where metal contamination is a possibility.
-
-
Probable Cause 2: Strongly Acidic Conditions. You may be using a stronger acid than you realize, or generating a strong acid in situ.
-
Scientific Rationale: While stable to mild acids, benzyl ethers can be cleaved by strong acids like HBr, BCl₃, or even trifluoroacetic acid (TFA) at elevated temperatures.[3]
-
Solution:
-
Buffer your reaction if possible.
-
Consider using a milder Lewis or protic acid.
-
Run the reaction at a lower temperature to minimize the rate of the debenzylation side reaction.
-
Q2: My compound appears to be degrading during silica gel column chromatography. My yields are low and I see multiple spots on the TLC of my collected fractions.
A2: Degradation on silica gel is a frequent issue for sensitive compounds.
-
Probable Cause: Acidity of Silica Gel. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis or rearrangement of sensitive functional groups. For your molecule, this can lead to partial debenzylation.
-
Scientific Rationale: The Lewis acidic sites on the silica surface can coordinate to the ether oxygens, weakening the C-O bond and making it more susceptible to cleavage, especially with polar, protic eluents.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of the silica gel in your eluent and add 1% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase, which are less harsh.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) and avoid letting the compound sit on the column for an extended period.
-
Q3: My white, crystalline this compound has developed a yellow or brownish tint during storage. Is it still viable for my reaction?
A3: Discoloration is a visual indicator of degradation, but the extent of decomposition may be minor.
-
Probable Cause: Oxidation and/or Photodegradation. This is often caused by slow, long-term exposure to air (oxygen) and ambient light.
-
Scientific Rationale: Benzylic positions are susceptible to autoxidation, a radical-chain process initiated by light, heat, or metal ions, which can form hydroperoxides and subsequently colored degradation products like aldehydes or ketones.[9]
-
Solution & Validation:
-
Assess Purity: Before use, check the purity of the discolored material by an appropriate analytical method like ¹H NMR, LC-MS, or by measuring its melting point. In the ¹H NMR, look for the appearance of new signals, particularly in the aldehyde region (9-10 ppm), or a decrease in the integration of the benzylic protons (around 5.15 ppm).[10]
-
Purification: If the purity is compromised but the degradation is minimal (<5%), you may be able to repurify the material by recrystallization, for example from ethanol.[10]
-
Prevention: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, refrigeration is recommended.[11]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: Store in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), in a cool, dry, and dark place.[11] Refrigeration at 2-8 °C is recommended for long-term stability. Avoid exposure to strong oxidizing agents and direct sunlight.
-
-
Q: What are the primary degradation pathways for this molecule?
-
A: The two most significant degradation pathways are (1) Reductive or Acid-Catalyzed Debenzylation to yield 3,5-dihydroxy-4-bromobenzoic acid and (2) Oxidative attack at the benzylic C-H bonds , which can lead to various byproducts including benzaldehyde and 3-benzyloxy-5-hydroxy-4-bromobenzoic acid.
-
-
Q: Which analytical techniques are best for monitoring the stability and purity of this compound?
-
A: A combination of techniques is ideal.
-
¹H NMR Spectroscopy: Provides a clear picture of the overall structure. Key signals to monitor are the benzylic protons (-CH₂-) around 5.15 ppm and the aromatic protons.[10] The appearance of toluene or benzaldehyde signals would indicate degradation.
-
LC-MS: Excellent for detecting trace impurities and degradation products. The mass spectrometer can identify debenzylated byproducts.
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities. The melting point of the related 4-bromobenzoic acid is 252-254 °C.[1]
-
-
Section 4: Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study
This protocol allows you to test the stability of your compound under specific acidic conditions, providing a framework for assessing its compatibility with a planned reaction.
-
Preparation of Stock Solution: Accurately weigh ~20 mg of this compound and dissolve it in 10.0 mL of acetonitrile (or another suitable solvent) to create a 2 mg/mL stock solution.
-
Initial Analysis (T=0 Control): Immediately take a 100 µL aliquot of the stock solution, dilute it to 1.0 mL, and analyze it by LC-MS. This is your baseline (T=0) reference. Record the peak area of the parent compound.
-
Stress Condition Setup: To the remaining stock solution, add 100 µL of 1M HCl in dioxane (or the acid you plan to use). This will create the acidic stress condition.
-
Incubation: Gently stir or let the "stressed" sample stand at your desired reaction temperature (e.g., 25 °C or 50 °C).
-
Time-Point Analysis: At set intervals (e.g., 1 hr, 4 hr, 24 hr), withdraw a 100 µL aliquot, dilute to 1.0 mL, and analyze by LC-MS.
-
Data Analysis (Validation): Compare the chromatograms from each time point to the T=0 control.
-
Purity Calculation: Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Impurity Identification: Look for the appearance of new peaks. Check their mass-to-charge ratios to identify potential degradation products (e.g., mono-debenzylated product, di-debenzylated product).
-
Protocol 2: Recommended Procedure for Amide Coupling (EDC/HOBt)
This protocol for forming an amide bond highlights parameters critical for maintaining the stability of this compound.
-
Dissolution (Anhydrous Conditions): In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activator Addition: Add N-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir at 0 °C for 30 minutes.
-
Causality Note: Pre-activating the carboxylic acid at a low temperature minimizes potential side reactions before the amine is introduced.
-
-
Nucleophile Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality Note: DIPEA is used to scavenge the HCl byproduct without posing a risk to the benzyl ethers. Using a stronger, nucleophilic base could lead to side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a mild aqueous wash (e.g., saturated NH₄Cl solution, followed by water and brine). Avoid strong acidic washes.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography using a neutralized stationary phase as described in the troubleshooting guide.
Section 5: Visualizations
Degradation Pathway Analysis
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed reactions.
References
-
YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved January 17, 2026, from [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet. (2024). 2-(Benzyloxy)-3-bromobenzoic acid. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved January 17, 2026, from [Link]
-
Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Pospíšil, J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved January 17, 2026, from [Link]
-
Pospíšil, J., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Retrieved January 17, 2026, from [Link]
-
Chromatography Today. (n.d.). Identification of the metabolite peaks was performed via MS. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved January 17, 2026, from [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved January 17, 2026, from [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved January 17, 2026, from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. PMC. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
-
Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Ethyl 3,5-bis(allyloxy)-4-bromobenzoate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Purification of 3,5-Bis(benzyloxy)-4-bromobenzoic acid
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and alternative purification strategies for 3,5-Bis(benzyloxy)-4-bromobenzoic acid. Standard column chromatography on silica gel can be effective, but issues such as low recovery, co-elution of impurities, and product streaking often necessitate alternative approaches. This document outlines field-proven methods that leverage the specific physicochemical properties of the target molecule to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically arise from the synthetic route, which commonly involves the benzylation of a dihydroxybenzoic acid ester followed by saponification. The most prevalent impurities include:
-
Incompletely Reacted Starting Material: Such as methyl 3,5-dihydroxy-4-bromobenzoate.
-
Partially Benzylated Intermediates: The mono-benzylated species, 3-(benzyloxy)-5-hydroxy-4-bromobenzoic acid or its ester.
-
Reagents and Byproducts: Residual benzyl bromide and benzyl alcohol formed from its hydrolysis.
-
Debenzylation Products: The benzyl ether protecting groups can be labile under certain conditions, leading to the formation of hydroxy-functionalized impurities[1][2].
Q2: My final product appears as a persistent oil or waxy solid, making it difficult to handle. What is the cause?
A2: An oily or amorphous state is typically not indicative of the pure product, which should be a crystalline solid. This issue is often caused by the presence of low-melting point impurities, such as residual benzyl alcohol or solvents like DMF or DMSO used during the reaction. These impurities can suppress the compound's natural tendency to crystallize.
Q3: Why is standard silica gel chromatography sometimes problematic for this specific molecule?
A3: While effective for removing non-polar impurities, silica gel chromatography can present challenges for carboxylic acids. The acidic proton of the carboxyl group can interact strongly with the silanol groups on the silica surface, leading to significant band tailing or streaking. This reduces resolution and can result in impure fractions and lower recovery. While adding acetic acid to the eluent can mitigate this, it introduces an additional volatile substance that must be removed.
Purification Troubleshooting Guide
This section addresses specific experimental issues with probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product | 1. Residual high-boiling solvent (e.g., DMF, DMSO). 2. Presence of benzyl alcohol byproduct. | Solvent Trituration: Suspend the crude material in a non-polar solvent like hexanes or cold diethyl ether. The desired product should be largely insoluble, while oily impurities will be washed away. See Protocol 2 for details. |
| Product Fails to Crystallize from Solution | 1. Solution is too concentrated (supersaturated). 2. Presence of soluble impurities inhibiting crystal nucleation. 3. Cooling occurred too rapidly. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. 2. Seeding: Add a single, pure crystal of the product to the solution. 3. Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer to a 4°C refrigerator. |
| Persistent Yellow or Brown Coloration | 1. Formation of chromophoric byproducts during synthesis. 2. Impurities from aged benzyl bromide. | Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product. |
| Multiple Spots on TLC After Purification | 1. Co-elution of structurally similar impurities (e.g., mono-benzylated species). 2. Neutral impurities (benzyl bromide, benzyl alcohol) are present. | Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral or basic impurities. The carboxylic acid is converted to its water-soluble salt, washed, and then regenerated. See Protocol 3 for the detailed workflow. |
| Low Yield After Recrystallization | 1. The chosen solvent was too effective, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Use a Solvent Pair: Employ a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) to fine-tune solubility. 2. Optimize Filtration: Pre-heat the filter funnel and receiving flask to prevent the product from crashing out of solution prematurely. |
Purification Method Selection
The choice of purification method depends on the nature of the impurities. The following decision-making workflow can guide your selection process.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique that purifies compounds based on differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.
Recommended Solvent Systems:
-
Ethanol/Water: Good for moderately polar compounds.
-
Ethyl Acetate/Hexane: Excellent for tuning polarity.
-
Dichloromethane/Hexane: Similar to Ethyl Acetate/Hexane.
Step-by-Step Procedure (using Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
If the solution has a persistent color, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 5 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove charcoal or insoluble impurities.
-
To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent Trituration
This method is ideal for removing highly soluble impurities from a solid product that has poor solubility in the chosen solvent. It is particularly effective for converting an oil or gum into a solid powder.
Recommended Solvents:
-
Hexanes or Pentane
-
Cold Diethyl Ether
-
A mixture of Hexanes and Ethyl Acetate (e.g., 9:1)
Step-by-Step Procedure:
-
Place the crude oily or solid product in a flask.
-
Add a sufficient volume of the chosen cold solvent.
-
Stir the suspension vigorously with a spatula or stir bar for 15-30 minutes. The product should remain a solid (or become one), while impurities dissolve.
-
Collect the solid by vacuum filtration.
-
Wash the solid on the filter with another small portion of the cold solvent.
-
Repeat the process if necessary, monitoring purity by TLC.
-
Dry the purified solid under vacuum.
Protocol 3: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid to separate it from neutral impurities. The process involves converting the acid to its water-soluble carboxylate salt.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.
-
Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using a less dense solvent like ethyl acetate).
-
Drain the organic layer, which contains the neutral impurities.
-
To ensure complete removal of impurities, wash the aqueous layer with a fresh portion of the organic solvent.
-
Carefully acidify the aqueous layer by adding 1M HCl dropwise with stirring until the pH is approximately 2. The product will precipitate as a white solid.
-
Extract the precipitated product back into a fresh portion of ethyl acetate (repeat 2-3 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
-
ChemBK. (n.d.). 4-Bromobenzoic acid. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3207. Available at: [Link]
- Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. Retrieved from [Link]
-
Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
Sources
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not only dissect the theoretical ¹H NMR spectrum of the title compound but also provide a comparative analysis with structurally related molecules. By understanding the subtle interplay of substituent effects on proton chemical shifts, researchers can gain a deeper confidence in their spectral interpretations.
The Structural Landscape: Predicting the ¹H NMR Spectrum
This compound possesses a unique substitution pattern that gives rise to a distinct ¹H NMR spectrum. To appreciate this, we must first consider the electronic environment of each proton. The molecule features a central benzoic acid core, substituted with a bromine atom and two benzyloxy groups.
The key to interpreting the spectrum lies in understanding the influence of these substituents on the chemical shifts (δ) of the aromatic protons. The carboxylic acid group is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, the benzyloxy groups are electron-donating due to the oxygen atom's lone pairs participating in resonance with the aromatic ring. This electron donation shields the aromatic protons, shifting their signals to a lower chemical shift (further upfield). The bromine atom has a more complex effect, with its electronegativity causing deshielding and its lone pairs capable of some shielding through resonance.
Based on these principles, we can predict the following key signals in the ¹H NMR spectrum of this compound:
-
Aromatic Protons (Benzoic Acid Core): The two protons on the central benzoic acid ring (at positions 2 and 6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The combined electron-donating effect of the two benzyloxy groups and the electron-withdrawing effect of the carboxylic acid and bromine will influence their final chemical shift.
-
Methylene Protons (-CH₂-): The two benzyloxy groups each contain a methylene bridge (-CH₂-). These four protons are also chemically equivalent and will appear as a singlet. Their chemical shift will be in the benzylic region, typically around 5 ppm.[1]
-
Aromatic Protons (Benzyl Rings): The two benzyl groups each have five aromatic protons. These ten protons will likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.[1]
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very high chemical shift, often above 10 ppm.[2] Its exact position can be concentration and solvent-dependent.
Comparative Spectral Analysis: Context is Key
To provide a clearer understanding of the ¹H NMR spectrum of our target molecule, a comparison with simpler, related compounds is invaluable. This allows us to observe the incremental effects of each substituent.
| Compound Name | Aromatic Protons (ppm) | Other Key Signals (ppm) | Comments |
| Benzoic Acid | ~8.0 (d, 2H, ortho), ~7.6 (t, 1H, para), ~7.4 (t, 2H, meta)[3][4] | ~12.0 (s, 1H, -COOH) | The ortho protons are most deshielded by the carboxylic acid group. |
| 4-Bromobenzoic Acid | ~7.8 (d, 2H), ~7.6 (d, 2H)[4][5][6] | ~11.0-13.0 (s, 1H, -COOH) | The para-substitution pattern results in two distinct doublets. |
| 4-Benzyloxybenzoic Acid | ~8.0 (d, 2H), ~7.0 (d, 2H) | ~7.3-7.5 (m, 5H, benzyl), ~5.1 (s, 2H, -CH₂-) | The electron-donating benzyloxy group shields the ortho and meta protons of the benzoic acid ring. |
| 3,4,5-Trimethoxybenzoic Acid | ~7.3 (s, 2H) | ~3.9 (s, 9H, -OCH₃) | This compound provides a good model for the singlet expected for the two aromatic protons on the central ring of our target molecule due to symmetrical substitution.[4] |
| This compound (Predicted) | ~7.5-7.8 (s, 2H) | ~7.2-7.5 (m, 10H, benzyl), ~5.2 (s, 4H, -CH₂-), >10.0 (s, 1H, -COOH) | The singlet for the central aromatic protons is a key diagnostic feature. |
This comparative table highlights how the substitution pattern directly influences the appearance of the ¹H NMR spectrum. The symmetrical nature of this compound simplifies the aromatic region of the central ring into a single peak, a feature that distinguishes it from less symmetrically substituted analogues.
Experimental Protocol: A Self-Validating Approach
Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and a standardized acquisition procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including the title compound. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though the residual water peak in DMSO-d₆ will be more prominent. The choice of solvent should be reported with the data.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is assigned a chemical shift of 0.00 ppm.[3] Most deuterated solvents are available with TMS already added. If not, a small drop of TMS can be added to the NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Field Strength: While spectra can be acquired on instruments with various field strengths (e.g., 300, 400, 500 MHz), higher field strengths will provide better signal dispersion and resolution, which is particularly useful for resolving the multiplet of the benzyl protons.
-
Shimming: The homogeneity of the magnetic field must be optimized by shimming the spectrometer. This is a critical step to obtain sharp, well-defined peaks. Modern spectrometers often have automated shimming routines.
-
Acquisition Parameters:
-
Number of Scans: A typical range is 16 to 64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient for ¹H NMR.
-
Pulse Angle: A 30-45 degree pulse angle is often used for routine ¹H NMR to ensure a good signal without saturating the spins.
-
-
Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Integration: The area under each peak should be integrated to determine the relative number of protons giving rise to each signal.
-
Referencing: The spectrum should be referenced by setting the TMS peak to 0.00 ppm.
-
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the relationships between the different proton environments, the following diagrams are provided.
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Caption: Distinct proton environments in this compound.
Conclusion
The ¹H NMR analysis of this compound is a clear example of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. The predicted spectrum, characterized by a key singlet for the central aromatic protons, two distinct signals for the benzyloxy groups, and a downfield signal for the carboxylic acid proton, provides a unique fingerprint for this molecule. By following a robust experimental protocol and comparing the obtained spectrum with those of related compounds, researchers can confidently confirm the identity and purity of their synthesized materials, a critical step in the advancement of chemical and pharmaceutical research.
References
-
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]
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SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
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Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]
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A Comparative Guide to the ¹³C NMR Spectral Analysis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹³C NMR spectral data for 3,5-Bis(benzyloxy)-4-bromobenzoic acid. Designed for professionals in chemical research and drug development, this document offers a comparative analysis with structurally similar compounds, a detailed experimental protocol for data acquisition, and an expert discussion on the spectral characteristics. Our approach is grounded in established scientific principles to ensure accuracy and reliability in spectral interpretation.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of an organic molecule.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing valuable information about functional groups, hybridization, and substitution patterns within the molecule. For complex aromatic compounds such as this compound, ¹³C NMR is indispensable for unambiguous structural verification.
Comparative Spectral Analysis
To fully interpret the ¹³C NMR spectrum of this compound, a comparison with structurally related molecules is highly instructive. We will consider 3,5-bis(benzyloxy)benzoic acid and 4-bromobenzoic acid as key comparators. This comparative approach allows for the precise assignment of carbon signals and a deeper understanding of substituent effects on the aromatic ring.
The structure of this compound with the IUPAC numbering for the benzoic acid core is presented below.
Caption: Molecular structure of this compound.
Predicted and Comparative ¹³C NMR Chemical Shifts
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for our comparative compounds and the predicted shifts for this compound. Predictions are based on the additive effects of the substituents.
| Carbon Atom | 3,5-Bis(benzyloxy)benzoic acid (ppm) | 4-Bromobenzoic acid (ppm) | This compound (Predicted ppm) |
| C1 | 132.79 | ~130 | ~131-133 |
| C2, C6 | 107.96 | ~131 | ~109-111 |
| C3, C5 | 159.35 | ~131 | ~158-160 |
| C4 | 106.50 | ~128 | ~115-118 |
| COOH | 166.88 | ~167 | ~166-168 |
| CH₂ (benzylic) | 69.45 | - | ~69-71 |
| Benzyl C (ipso) | 136.64 | - | ~136-137 |
| Benzyl C (o, m, p) | 127.63, 127.90, 128.45 | - | ~127-129 |
Note: Data for 3,5-bis(benzyloxy)benzoic acid obtained from literature. Data for 4-bromobenzoic acid is generalized from typical values.
Discussion of Substituent Effects
The predicted chemical shifts for this compound are derived from the foundational data of its structural analogs. The introduction of a bromine atom at the C4 position is expected to induce notable changes in the electron distribution of the benzoic acid core, which are reflected in the ¹³C NMR spectrum.
-
C4 (Carbon bearing Bromine): The direct attachment of the electronegative bromine atom will cause a significant downfield shift for C4 compared to the unsubstituted position in 3,5-bis(benzyloxy)benzoic acid. However, this effect is counteracted by the "heavy atom effect" of bromine, which can induce an upfield shift. The net result is a predicted chemical shift in the range of 115-118 ppm.
-
C3 and C5 (Carbons bearing Benzyloxy Groups): These carbons are expected to remain strongly deshielded due to the electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atom in the benzyloxy groups. Their chemical shift should be comparable to that in 3,5-bis(benzyloxy)benzoic acid, around 158-160 ppm.
-
C2 and C6 (Ortho to COOH, Meta to Bromine): The chemical shifts of these carbons will be influenced by both the adjacent carboxyl group and the benzyloxy groups. The introduction of bromine at C4 is not expected to cause a major shift at these positions.
-
C1 (Ispo to COOH): The chemical shift of this carbon is primarily determined by the carboxylic acid group and is predicted to be in a similar range to the comparator compounds.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 50-100 mg of the purified solid sample.[2]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).[3]
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's field frequency is then "locked" onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.
-
Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (typically 0-220 ppm).[4]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for qualitative spectra.[4]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Temperature: The experiment is usually run at room temperature.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.
-
Referencing: The chemical shift axis is calibrated using the known chemical shift of the solvent or the internal standard (TMS at 0.0 ppm).
Sources
A Comparative Guide to the Mass Spectrometric Analysis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of 3,5-Bis(benzyloxy)-4-bromobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind analytical choices. We will explore the optimal mass spectrometric approach and contrast it with viable alternatives, supported by established experimental data and protocols.
Introduction: The Analytical Challenge of a Multifunctional Molecule
This compound is a molecule of interest in synthetic chemistry, potentially as a building block in the development of dendrimers or other complex organic structures. Its analysis presents a unique challenge due to its combination of distinct chemical features: a polar carboxylic acid group, two bulky, thermally sensitive benzyloxy substituents, and a halogen atom (bromine). An effective analytical strategy must provide unambiguous molecular weight confirmation, structural information, and the ability to distinguish it from synthetic precursors or degradation products. While various analytical techniques can provide data, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers an unparalleled combination of sensitivity, specificity, and structural insight.
The Primary Approach: Electrospray Ionization Mass Spectrometry (ESI-MS)
For a molecule like this compound, which is non-volatile and potentially thermally labile, Electrospray Ionization (ESI) is the ionization method of choice.[1][2] ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and typically preserving the molecular ion.[2] This is critical for obtaining an accurate molecular weight.
Ionization Polarity: The Rationale for Negative Mode
The molecule possesses an acidic carboxylic acid group, making it ideally suited for analysis in negative ion mode (ESI-). In a solution with a pH above its pKa, the carboxylic acid readily deprotonates to form a carboxylate anion. This pre-formed ion is efficiently detected by the mass spectrometer as the deprotonated molecule, [M-H]⁻. While positive mode analysis (ESI+) is possible, it would likely result in the formation of adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, which can complicate spectral interpretation.[3]
Key Diagnostic Features in the Mass Spectrum
Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular weight. The chemical formula is C₂₁H₁₇BrO₄, with an average molecular weight of 425.26 g/mol . Due to the presence of one bromine atom, the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. For the [M-H]⁻ ion, this doublet will appear at approximately m/z 423 and 425. This pattern is a definitive indicator of the presence of a single bromine atom in the ion.
High-Resolution Mass Spectrometry (HRMS): To unequivocally confirm the elemental composition, high-resolution mass spectrometry is indispensable. HRMS can measure m/z values with high accuracy (typically <5 ppm), allowing for the calculation of a precise elemental formula that distinguishes the target analyte from other isobaric (same nominal mass) species.
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion at m/z 425) and analyzing the resulting product ions. The fragmentation pathways are predictable and reveal the molecule's connectivity.
Predicted Fragmentation Pathways for [M-H]⁻:
-
Loss of Carbon Dioxide: A common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[2] This would result in a fragment ion at m/z 381 (with its isotopic partner at m/z 379).
-
Benzylic Cleavage: The C-O bonds of the benzyloxy groups are susceptible to cleavage. A prominent fragmentation pathway involves the loss of a benzyl radical (C₇H₇•, 91 Da), though loss of a neutral toluene molecule (C₇H₈, 92 Da) is also possible through rearrangement.
-
Tropylium Ion: In positive mode MS/MS, cleavage of the benzylic ether bond would readily produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is a hallmark of benzyl groups.[4]
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of the bromine radical (79 or 81 Da).
The diagram below illustrates the proposed fragmentation cascade for the deprotonated molecule.
Caption: Predicted MS/MS fragmentation of [M-H]⁻.
Comparison with Alternative Analytical Methods
While LC-MS is the premier method, other techniques can provide complementary information or may be considered depending on the experimental goals.
| Feature | LC-ESI-MS | GC-EI-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, soft ionization mass analysis. | Separation by gas chromatography, hard ionization mass analysis. | Separation by liquid chromatography, UV absorbance detection. | Nuclear spin transitions in a magnetic field. |
| Molecular Weight Info | Yes, direct and accurate. | Yes, but molecular ion may be weak or absent due to fragmentation.[2] | No. | No, indirect. |
| Structural Info | High (from MS/MS fragmentation). | High (from fragmentation library matching). | Very Low (retention time only). | Excellent (definitive connectivity). |
| Sample Derivatization | Not required. | Required (e.g., methylation) to increase volatility. | Not required. | Not required. |
| Sensitivity | Very High (pg-ng). | High (pg-ng).[5] | Moderate (ng-µg). | Low (µg-mg). |
| Key Advantage | Ideal for non-volatile, thermally labile compounds; direct analysis. | "Gold standard" with extensive libraries for known volatile compounds.[6] | Robust, quantitative, widely available.[7] | Unambiguous structure elucidation of pure compounds. |
| Key Limitation | Requires specific expertise; matrix effects can occur. | Not suitable for non-volatile/labile compounds without derivatization. | Co-elution issues; provides no mass or deep structural data. | Insensitive; requires pure sample in larger quantities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds.[6][8] However, this compound is not directly amenable to GC analysis due to its low volatility and the polar carboxylic acid group. Thermal degradation in the hot GC injection port is highly likely. To use GC-MS, a chemical derivatization step, such as converting the carboxylic acid to a methyl ester, would be mandatory.[9] This adds time and potential for incomplete reactions or side products, complicating the analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is an excellent technique for separating the target compound from a mixture.[7] The presence of multiple aromatic rings ensures strong UV absorbance, making detection straightforward. HPLC-UV is robust, reliable, and well-suited for quantification. However, its identifying power is limited. It provides no molecular weight or structural information, relying solely on retention time for identification, which is not unique and can be misleading if co-eluting impurities are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for absolute structure elucidation of a pure substance. It would provide detailed information on the connectivity of atoms in the this compound molecule, confirming the substitution pattern on the central aromatic ring. However, NMR is significantly less sensitive than MS and requires a substantially larger quantity of isolated, pure material. It is a complementary tool for structural verification rather than a primary method for detection and identification in complex samples.[10]
Experimental Protocols
Recommended Protocol: LC-MS/MS Analysis
This protocol outlines a self-validating system for the confident identification of the target analyte.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Perform a serial dilution to create working solutions, with a final concentration of ~1 µg/mL for injection.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (HPLC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Drying Gas (N₂): 10 L/min at 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Full Scan (MS1) Range: m/z 100-600.
-
Tandem MS (MS2):
-
Precursor Ion: m/z 425.1 (for ⁸¹Br isotope).
-
Collision Energy: Ramped (e.g., 15-35 eV) to observe a range of fragment ions.
-
Product Ion Scan Range: m/z 50-450.
-
-
The workflow for this analysis is depicted below.
Caption: LC-MS/MS experimental workflow.
Conclusion
For the comprehensive analysis of this compound, a workflow combining High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is demonstrably superior to other methods. This approach directly addresses the compound's non-volatile and thermally sensitive nature without requiring chemical derivatization. The use of negative ion mode provides high sensitivity for the deprotonated molecule, while the characteristic bromine isotopic pattern offers an immediate and reliable diagnostic check. Finally, MS/MS fragmentation confirms the molecular structure, creating a robust and self-validating dataset. While techniques like GC-MS and NMR have their specific strengths, they are less suited for the primary task of identifying and characterizing this particular analyte within a typical research or development workflow.
References
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
-
Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. (n.d.). Applied Spectroscopy. Retrieved from [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications. Retrieved from [Link]
- Barkley, J., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry.
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]
- Guaratini, T., et al. (2015).
-
Mass spectrometry of halogen-containing organic compounds. (2008). ResearchGate. Retrieved from [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved from [Link]
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and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]
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Cepa, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Retrieved from [Link]
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Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry. Retrieved from [Link]
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Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
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3-Bromobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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4-Bromobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
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Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]
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Benzoic acid, 4-bromo-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. (n.d.). Google Patents.
- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. (2015). The Royal Society of Chemistry.
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Benzoic acid, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]
- A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
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A Comparative Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
Introduction
3,5-Bis(benzyloxy)-4-bromobenzoic acid is a valuable and versatile building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials with novel properties. The strategic placement of the two bulky benzyloxy groups flanking a bromine atom on a benzoic acid core provides a unique scaffold for further chemical transformations. This guide presents a comparative analysis of two primary synthetic routes to this target molecule, starting from the readily available 3,5-dihydroxybenzoic acid. We will delve into the mechanistic rationale behind each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their specific needs.
Synthetic Strategies: A Tale of Two Routes
The synthesis of this compound from 3,5-dihydroxybenzoic acid can be approached in two logical sequences:
-
Route 1: Bromination followed by Benzylation. In this approach, the aromatic ring is first functionalized with the bromo substituent, followed by the protection of the phenolic hydroxyl groups as benzyl ethers.
-
Route 2: Benzylation followed by Bromination. This alternative strategy prioritizes the protection of the hydroxyl groups before the introduction of the bromine atom onto the aromatic ring.
The choice between these two pathways is not trivial and involves considerations of reaction efficiency, regioselectivity, potential side reactions, and the ease of purification of intermediates.
Route 1: Bromination Followed by Benzylation
This synthetic route is characterized by an initial, regioselective bromination of the electron-rich aromatic ring of 3,5-dihydroxybenzoic acid, followed by a double Williamson ether synthesis to introduce the two benzyl groups.
Workflow Diagram
Caption: Synthetic workflow for Route 1, commencing with bromination and concluding with benzylation.
Mechanistic Considerations
The initial bromination of 3,5-dihydroxybenzoic acid is an electrophilic aromatic substitution reaction. The two hydroxyl groups are strongly activating and ortho-, para-directing. The position C4, which is para to one hydroxyl group and ortho to the other, is the most sterically accessible and electronically activated position, leading to highly regioselective bromination.
The subsequent benzylation of 4-bromo-3,5-dihydroxybenzoic acid proceeds via a Williamson ether synthesis. A base is required to deprotonate the phenolic hydroxyl groups, forming phenoxides which then act as nucleophiles, attacking the electrophilic carbon of benzyl bromide in an SN2 reaction. The carboxylic acid group may also be deprotonated by the base, potentially complicating the reaction or requiring its prior protection as an ester.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3,5-dihydroxybenzoic acid
This protocol is adapted from a patented procedure with high reported yields[1].
-
Materials:
-
3,5-Dihydroxybenzoic acid
-
18% (w/w) aqueous hydrochloric acid
-
Bromine
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, combine 3,5-dihydroxybenzoic acid (1.0 eq) with 18% aqueous hydrochloric acid.
-
Heat the mixture to a gentle reflux (approximately 106-108 °C) with stirring.
-
Slowly add bromine (1.05 eq) to the refluxing mixture over a period of 2.5 hours.
-
Continue to stir the reaction mixture at reflux for an additional 3 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Expected Yield: ~92%[1].
Step 2: Synthesis of this compound
-
Materials:
-
4-Bromo-3,5-dihydroxybenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | The first step (bromination) is high-yielding (92.4%)[1]. The yield of the second step (benzylation) is anticipated to be moderate to good, but may be compromised by the need to protect the carboxylic acid. | |
| Purity | The brominated intermediate can be obtained in high purity (95.7% by HPLC)[1]. The final product may require careful recrystallization to remove any partially benzylated or unreacted starting material. | |
| Scalability | The bromination step has been demonstrated on a large scale (500g of starting material)[1]. The benzylation step is also generally scalable, although requires careful temperature control. | |
| Safety & Handling | Bromine is a hazardous and corrosive substance that must be handled with extreme care in a well-ventilated fume hood. Benzyl bromide is a lachrymator. |
Route 2: Benzylation Followed by Bromination
This alternative synthetic pathway involves the initial protection of the hydroxyl groups as benzyl ethers, followed by the bromination of the resulting 3,5-bis(benzyloxy)benzoic acid.
Workflow Diagram
Caption: Synthetic workflow for Route 2, initiating with esterification and benzylation, followed by hydrolysis and final bromination.
Mechanistic Considerations
The initial esterification of the carboxylic acid serves to protect it from reacting with the base in the subsequent benzylation step. The benzylation of the dihydroxy ester proceeds via the same Williamson ether synthesis mechanism as in Route 1. Following benzylation, the methyl ester is hydrolyzed back to the carboxylic acid under basic conditions (saponification).
The final bromination of 3,5-bis(benzyloxy)benzoic acid is an electrophilic aromatic substitution. The two benzyloxy groups are ortho-, para-directing and activating, directing the incoming electrophile (Br⁺) to the C4 position. The steric bulk of the benzyloxy groups further favors substitution at the less hindered C4 position.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Materials:
-
3,5-Dihydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Suspend 3,5-dihydroxybenzoic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.
-
Step 2: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
A procedure for a similar benzylation has been reported with high yield[2].
-
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, combine methyl 3,5-dihydroxybenzoate (1.0 eq), potassium carbonate (4.0 eq), and potassium iodide (0.8 eq) in acetone.
-
Stir the suspension at room temperature and slowly add benzyl chloride (2.4 eq).
-
Heat the reaction mixture to reflux and stir for 7 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from hexane to get pure methyl 3,5-bis(benzyloxy)benzoate.
-
Step 3: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid
This step involves a standard saponification of the methyl ester[3].
-
Materials:
-
Methyl 3,5-bis(benzyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
Dissolve methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 3,5-bis(benzyloxy)benzoic acid.
-
Step 4: Synthesis of this compound
-
Materials:
-
3,5-Bis(benzyloxy)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
-
Procedure:
-
Dissolve 3,5-bis(benzyloxy)benzoic acid (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to obtain this compound.
-
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | This is a multi-step synthesis, so the overall yield will be lower than that of a shorter route. Each individual step is generally high-yielding for similar substrates. The final bromination yield is crucial and needs experimental validation. | |
| Purity | Purification is required at multiple stages. The final bromination may produce some isomeric impurities, although this is less likely due to the strong directing effect of the benzyloxy groups. | |
| Scalability | All steps are standard and scalable organic transformations. | |
| Safety & Handling | This route avoids the use of elemental bromine, with NBS being a safer alternative. Standard laboratory precautions for handling common organic solvents and reagents are required. |
Comparative Analysis and Recommendation
| Feature | Route 1: Bromination then Benzylation | Route 2: Benzylation then Bromination |
| Overall Efficiency | Potentially more efficient due to fewer steps. | Less efficient due to a longer synthetic sequence. |
| Control of Selectivity | Excellent regioselectivity in the initial bromination step. | Excellent regioselectivity in the final bromination step due to the strong directing effect of the benzyloxy groups. |
| Intermediate Handling | The intermediate 4-bromo-3,5-dihydroxybenzoic acid may have poor solubility in common organic solvents, potentially complicating the benzylation step. | Intermediates are generally more soluble and easier to handle and purify. |
| Robustness of Protocol | The initial bromination is well-established. The benzylation of the brominated dihydroxybenzoic acid is less documented and may require optimization. | Each step is a well-established and reliable transformation in organic synthesis. |
Decision-Making Workflow
Caption: A decision-making workflow to assist in selecting the most appropriate synthetic route.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Bromination then Benzylation) is more convergent and potentially more efficient in terms of step economy. However, the potential for handling a less soluble intermediate in the benzylation step and the lack of a well-optimized protocol for this specific transformation present notable challenges.
Route 2 (Benzylation then Bromination) , while longer, is arguably the more conservative and predictable approach. Each step is a standard, high-yielding transformation, and the intermediates are likely to be more amenable to standard purification techniques. The final bromination is expected to be highly regioselective.
For researchers seeking a reliable and robust synthesis, Route 2 is recommended as the more prudent choice, despite the additional steps. For those prioritizing a shorter route and willing to invest time in optimizing the benzylation of a potentially challenging substrate, Route 1 offers a more direct approach. The ultimate decision will depend on the specific priorities and constraints of the research project.
References
- This citation is intentionally left blank as no direct source was found for the specific benzyl
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid. EP0691323A1.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
- This citation is intentionally left blank as it refers to general knowledge.
-
Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid and 3,5-Bis(benzyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzoic acid derivatives, in particular, serve as versatile building blocks. This guide provides an in-depth technical comparison of the reactivity of two such derivatives: 3,5-Bis(benzyloxy)-4-bromobenzoic acid and its non-brominated counterpart, 3,5-Bis(benzyloxy)benzoic acid . Understanding their distinct chemical behaviors is crucial for strategic planning in multi-step syntheses.
Molecular Structures and Physicochemical Properties
The key structural difference between the two compounds is the presence of a bromine atom at the 4-position of the benzene ring in this compound. This seemingly minor alteration has profound implications for the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions.
| Property | This compound | 3,5-Bis(benzyloxy)benzoic acid |
| Molecular Formula | C₂₁H₁₇BrO₄ | C₂₁H₁₈O₄ |
| Molecular Weight | 425.27 g/mol | 346.37 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Key Reactive Sites | Aryl C-Br bond, Carboxylic acid | Carboxylic acid |
Part 1: Reactivity of the Aromatic Ring - The Role of the C-Br Bond
The most significant difference in reactivity between the two molecules lies in the susceptibility of their aromatic rings to functionalization.
This compound is an aryl halide, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
In stark contrast, the aromatic ring of 3,5-Bis(benzyloxy)benzoic acid is relatively inert to these transformations under typical cross-coupling conditions. The C-H bonds of the benzene ring are significantly less reactive and require specific, often harsh, C-H activation methodologies for functionalization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[1][2]
-
This compound: Readily undergoes Suzuki-Miyaura coupling with various boronic acids or esters in the presence of a palladium catalyst and a base. The C-Br bond is selectively activated, leading to the formation of a biaryl structure.
-
3,5-Bis(benzyloxy)benzoic acid: Does not participate in Suzuki-Miyaura coupling under standard conditions due to the absence of a suitable leaving group on the aromatic ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.[3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[1]
-
This compound: Serves as an excellent electrophile in Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines to form the corresponding aniline derivatives.
-
3,5-Bis(benzyloxy)benzoic acid: Is unreactive in this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the C-N coupling of an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction and perform an aqueous work-up.
-
Purify the product by flash column chromatography.
Part 2: Reactivity of the Carboxylic Acid Group
Both molecules possess a carboxylic acid functional group, which can undergo classic transformations such as esterification and amidation. The reactivity of this group is influenced by the electronic and steric environment of the benzene ring.
The two benzyloxy groups are meta to the carboxylic acid. They exert an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The bromine atom in this compound is para to the carboxylic acid and is also electron-withdrawing through induction.
Furthermore, the bulky benzyloxy groups can cause steric hindrance, potentially forcing the carboxyl group to twist out of the plane of the benzene ring. This "ortho effect" can inhibit resonance between the carboxyl group and the phenyl ring, thereby increasing the acidity of the carboxylic acid.[4][5][6]
Comparative Reactivity in Esterification
Fischer esterification, typically carried out with an alcohol in the presence of a strong acid catalyst, is a common method for converting carboxylic acids to esters. The rate of this reaction is sensitive to both electronic and steric factors.
-
This compound: The electron-withdrawing bromine atom may slightly increase the electrophilicity of the carboxyl carbon, potentially leading to a faster reaction rate compared to the non-brominated analog.
-
3,5-Bis(benzyloxy)benzoic acid: Serves as a standard substrate for esterification.
Experimental Protocol: Fischer Esterification
This protocol is a general method for the esterification of benzoic acid derivatives.
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Alcohol (serves as solvent, large excess)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the benzoic acid derivative in the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent and neutralize the acid with a saturated solution of NaHCO₃.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the ester by chromatography or distillation.
Comparative Reactivity in Amidation
Amide bond formation is a critical reaction in drug discovery. This is typically achieved using coupling reagents to activate the carboxylic acid.
-
This compound & 3,5-Bis(benzyloxy)benzoic acid: Both molecules are expected to undergo amidation with similar reactivity, as the electronic differences at the para position have a less pronounced effect on the carboxyl group compared to ortho or meta substituents. The choice of coupling reagent and reaction conditions will be the primary determinants of reaction success.[7]
Experimental Protocol: Amide Coupling using EDC/HOBt
This is a standard and widely used protocol for amide bond formation.[7]
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the benzoic acid derivative in the anhydrous solvent.
-
Add the amine, HOBt, and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise and stir the reaction, allowing it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up by diluting with an organic solvent and washing with saturated NaHCO₃ and brine.
-
Dry, concentrate, and purify the amide product.
Conclusion
The reactivity of this compound and 3,5-Bis(benzyloxy)benzoic acid is fundamentally different, primarily due to the presence of the C-Br bond in the former. This makes the brominated compound a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling diverse and complex molecular architectures to be constructed. The non-brominated analog, while unreactive in such transformations, serves as a stable scaffold. The reactivity of the carboxylic acid moiety in both compounds is broadly similar, with subtle electronic and steric effects influencing reaction rates in esterification and amidation. A thorough understanding of these differences is paramount for the efficient design and execution of synthetic routes in research and development.
References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry LibreTexts. The Ortho Effect of benzoic acids. [Link]
- Moreno-Fuquen, R. et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3247.
-
Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]
-
Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects? [Link]
-
Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (PDF) Kinetic research and modeling of benzoic acid esterification process. [Link]
-
ScienceDirect. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
University College Dublin. Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. [Link]
-
ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... [Link]
-
MDPI. Palladium-Catalyzed Reactions. [Link]
-
ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. (PDF) 3,5-Bis(benzyloxy)benzoic acid. [Link]
-
ResearchGate. (a) Cross-coupling reaction between bromobenzene with benzeneboronic... [Link]
-
Lviv Polytechnic National University. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
-
Global Scientific Journal. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
ResearchGate. Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. [Link]
- Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. [Link]
- Google Patents.
- Google Patents. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
-
ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents.
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- 4. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 3,5-Bis(benzyloxy)-4-bromobenzoic Acid and Its Analogs
This technical guide provides an in-depth comparative analysis of the spectroscopic data for 3,5-Bis(benzyloxy)-4-bromobenzoic acid and its structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the structural elucidation and characterization of these compounds. By presenting and interpreting key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide offers a foundational understanding of how subtle structural modifications influence spectroscopic signatures.
Introduction
The precise characterization of organic molecules is fundamental to the advancement of chemical and pharmaceutical sciences. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structure, confirm purity, and understand the electronic environment of a compound. This compound is a versatile building block in organic synthesis, and a thorough understanding of its spectroscopic properties, in comparison to its analogs, is crucial for its effective utilization. This guide will compare its spectral data with three key analogs: 3,5-Bis(benzyloxy)benzoic acid, 4-bromo-3,5-dihydroxybenzoic acid, and 4-bromo-3,5-dimethoxybenzoic acid. These analogs have been chosen to illustrate the electronic effects of the bromine substituent and the nature of the protecting groups on the aromatic ring.
Molecular Structures and Rationale for Comparison
The comparison of these four compounds allows for a systematic evaluation of the influence of different substituents on the spectroscopic properties of the core benzoic acid structure.
Caption: A generalized workflow for NMR data acquisition and processing.
Rationale: The choice of deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Tuning and shimming are essential for obtaining high-resolution spectra with sharp lines. Standard pulse sequences are used to ensure comparability of data across different instruments.
Protocol for FTIR Spectroscopy (KBr Pellet Method)
For solid samples, the KBr pellet method is a common technique for obtaining high-quality FTIR spectra.
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.
Rationale: KBr is used as it is transparent in the mid-infrared region. Grinding the sample to a fine powder minimizes light scattering and ensures a uniform distribution in the KBr matrix, leading to a higher quality spectrum.
Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a widely used technique for the analysis of volatile and thermally stable organic compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.
Rationale: A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns that can be compared with spectral libraries. The choice of sample introduction method depends on the volatility and thermal stability of the compound.
Conclusion
This guide has presented a comparative analysis of the spectroscopic data for this compound and its key analogs. While a complete dataset for the target compound was not available in the public domain at the time of this writing, the analysis of its structural analogs provides a strong predictive framework for its spectroscopic characteristics. The principles and experimental protocols outlined herein provide a solid foundation for researchers to acquire and interpret high-quality spectroscopic data for these and similar compounds, facilitating their unambiguous identification and characterization.
References
-
Moreno-Fuquen, R., Grande, C., Advincula, R. C., Tenorio, J. C., & Ellena, J. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247. [Link]
A Comparative Guide to High-Purity Assessment: Validating 3,5-Bis(benzyloxy)-4-bromobenzoic Acid by HPLC
For researchers, medicinal chemists, and professionals in drug development, the assurance of purity for starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. 3,5-Bis(benzyloxy)-4-bromobenzoic acid is a key building block in various synthetic pathways, and its purity is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its purity assessment, alongside a critical comparison with alternative analytical techniques.
Introduction: The "Why" Behind Method Selection
This compound possesses a unique molecular architecture: a central benzoic acid core, a bromine substituent, and two bulky benzyloxy groups. This structure presents specific analytical challenges. Potential impurities can include starting materials from its synthesis, such as 3,5-dihydroxybenzoic acid and benzyl bromide, or by-products from incomplete reactions or side reactions.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry for several compelling reasons.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, and its sensitivity enables the detection and quantification of trace components. When properly validated, an HPLC method provides irrefutable, quantitative data on the purity of a given sample.
This guide will first detail a robust, validated reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind each parameter. Subsequently, it will compare this "gold standard" technique with two powerful orthogonal methods: Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).
A Validated RP-HPLC Method for Purity Determination
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] The following method has been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, specificity, and robustness.[3][4]
The Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: this compound is a moderately non-polar molecule due to its aromatic rings and benzyloxy groups. A reversed-phase method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice for retaining and separating this compound from potentially more polar or less polar impurities.
-
Mobile Phase Selection: A gradient elution of acetonitrile and water is employed to ensure the efficient elution of the main peak while also providing adequate separation of any early-eluting polar impurities and late-eluting non-polar impurities. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is critical.[4] As a carboxylic acid, the analyte's retention time can be highly sensitive to the pH of the mobile phase. By maintaining a low pH (typically around 2.5-3.0), the carboxylic acid group remains protonated (in its non-ionized form), leading to a more consistent retention time and improved peak shape.
-
Detection Wavelength: The presence of multiple aromatic rings in the molecule results in strong UV absorbance. Based on the UV spectra of substituted benzoic acids and benzyloxy compounds, a detection wavelength of 230 nm is selected.[5] This wavelength provides a strong chromophoric response for the analyte, ensuring high sensitivity for both the main component and potential aromatic impurities.
-
Column Chemistry and Dimensions: A C18 column is the workhorse of reversed-phase chromatography and provides excellent hydrophobic retention for the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Workflow
The validation of this method follows the ICH Q2(R1) guidelines and is a self-validating system to ensure trustworthiness.[2][3]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Validation Parameters Summary:
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the main peak from all other observed peaks.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response should be established across a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: The accuracy is determined by the closeness of the test results to the true value. This is often assessed by spike recovery experiments, where known amounts of the analyte are added to a blank matrix. Recoveries in the range of 98.0% to 102.0% are generally considered acceptable.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the standard solution, with a relative standard deviation (RSD) of <1.0% being the target.
-
Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits (typically <2.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH, ±5% in mobile phase composition). This provides an indication of its reliability during normal usage.
Comparative Analysis with Alternative Purity Assessment Techniques
While HPLC is a powerful tool, relying on a single analytical technique can sometimes be insufficient. Orthogonal methods, which measure the same property based on different principles, provide a more comprehensive and trustworthy assessment of purity.
Caption: Relationship between the analyte and different purity assessment techniques.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination.[6] It allows for the direct quantification of a substance by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a high-purity internal standard with a known concentration, the concentration of the analyte can be determined.
-
Advantages:
-
Primary Method: It can provide a direct measurement of purity without the need for a reference standard of the analyte itself.
-
Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting very low-level impurities.
-
Signal Overlap: Signals from impurities may overlap with those of the analyte, complicating quantification.
-
Requires a suitable internal standard.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For high-purity crystalline compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.
-
Principle: Impurities in a crystalline solid cause a broadening of the melting range and a depression of the melting point. By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated.
-
Advantages:
-
Absolute Method: Does not require a reference standard.
-
Fast Analysis: A single DSC run can provide a purity value.
-
Small Sample Size: Typically requires only a few milligrams of sample.
-
-
Limitations:
-
Applicability: Only suitable for highly pure (>98.5%), crystalline, and thermally stable compounds that exhibit a sharp melting point. It is not suitable for amorphous materials or compounds that decompose upon melting.
-
Does not identify impurities.
-
Assumes a eutectic system between the main component and the impurities.
-
Head-to-Head Comparison
| Feature | HPLC | qNMR | DSC |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Thermal Analysis (Melting Point Depression) |
| Reference Standard | Requires analyte reference standard | Requires internal standard | Does not require a standard |
| Sensitivity | High (ppm level) | Moderate (typically >0.1%) | Low (impurities <1-2%) |
| Specificity | High (separates impurities) | Moderate (signal overlap can be an issue) | Low (measures total soluble impurities) |
| Impurity Identification | Possible with MS detector | Possible with advanced techniques | Not possible |
| Sample State | Solution | Solution | Crystalline Solid |
| Key Advantage | Excellent for impurity profiling | Primary method, provides structural info | Fast, absolute method for high-purity solids |
| Key Limitation | Relative quantification | Lower sensitivity | Limited to crystalline, stable compounds |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a validated reversed-phase HPLC method stands as the most robust and informative primary technique. It provides a detailed impurity profile, high sensitivity, and reliable quantification, which are essential in a regulated drug development environment.
To achieve the highest level of confidence in purity assignment, an orthogonal approach is strongly recommended. qNMR serves as an excellent complementary technique, offering a direct, primary measurement of purity and valuable structural confirmation. While DSC can be a rapid screening tool, its utility for this specific molecule may be limited if the compound does not exhibit ideal melting behavior. The use of at least two of these methods, particularly HPLC and qNMR, provides a self-validating system of analysis, ensuring the highest degree of scientific integrity and trustworthiness in the final purity value.
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Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
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Toman, B., et al. (2016). "Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance." Metrologia. Available at: [Link]
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YouTube. (2018). "Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR)." Available at: [Link]
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A Comparative Structural Analysis: 3,5-Bis(benzyloxy)-4-bromobenzoic Acid and its Brominated Congeners
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as pivotal structural motifs. Their utility is often dictated by the nature and positioning of substituents on the aromatic ring, which in turn modulates their physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth structural analysis of 3,5-Bis(benzyloxy)-4-bromobenzoic acid, a molecule of interest due to its potential as a versatile building block, and compares it with other key brominated benzoic acids. By examining their structural nuances, we can better understand their potential applications and design more effective molecules for targeted purposes.
Unveiling the Structure of this compound
This compound is a unique benzoic acid derivative characterized by the presence of two bulky benzyloxy groups flanking a bromine atom, all positioned on the aromatic ring. This specific substitution pattern imparts a distinct set of properties to the molecule. The electron-donating nature of the benzyloxy groups, coupled with the electron-withdrawing and steric effects of the bromine atom, creates a complex electronic and steric environment. This intricate interplay of functional groups is expected to influence its reactivity in organic synthesis and its binding affinity in biological systems.
A Comparative Overview of Brominated Benzoic Acids
To appreciate the unique structural attributes of this compound, it is instructive to compare it with other, more common brominated benzoic acids. The following table summarizes the key physicochemical properties of our target molecule alongside 4-bromobenzoic acid, 3-bromo-4-hydroxybenzoic acid, and 3,5-dibromobenzoic acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |
| This compound | C₂₁H₁₇BrO₄ | 413.26 | (Predicted) | Two bulky, electron-donating benzyloxy groups; one bromine atom. |
| 4-Bromobenzoic acid [1][2] | C₇H₅BrO₂ | 201.02[1] | 252-254[3] | Single bromine atom at the para position.[1][3] |
| 3-Bromo-4-hydroxybenzoic acid [4] | C₇H₅BrO₃ | 217.02[5] | 180-183[6] | Bromine atom and a hydroxyl group on the ring.[4] |
| 3,5-Dibromobenzoic acid [7][8] | C₇H₄Br₂O₂ | 279.91[7] | 218-220[8] | Two bromine atoms at meta positions.[7] |
The presence of the two benzyloxy groups in this compound significantly increases its molecular weight and is predicted to lower its melting point compared to the other, more compact brominated benzoic acids. The bulky nature of these groups will also play a crucial role in dictating the crystal packing and intermolecular interactions.
The Impact of Structure on Chemical Reactivity and Biological Activity
The structure-activity relationship (SAR) of benzoic acid derivatives is a well-studied area, particularly in drug discovery.[9] The substituents on the aromatic ring can profoundly influence a molecule's biological activity by altering its electronic distribution, lipophilicity, and steric profile.
For instance, the presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
In the case of this compound, the bulky benzyloxy groups are likely to introduce significant steric hindrance around the carboxylic acid functionality and the bromine atom. This could influence its reactivity in esterification or amidation reactions and may also dictate its binding orientation within a receptor active site. The electron-donating character of the ether linkages will also modulate the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.
Experimental Protocols for Structural Elucidation
A thorough understanding of the structure of these molecules relies on robust experimental data. The following sections provide detailed, step-by-step methodologies for the synthesis and structural analysis of this compound and its analogs.
Synthesis of this compound
A plausible synthetic route to this compound starts with the bromination of 3,5-dihydroxybenzoic acid, followed by the etherification of the hydroxyl groups.
Step 1: Bromination of 3,5-Dihydroxybenzoic acid [10]
-
To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), add elemental bromine dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product, 3,5-dihydroxy-4-bromobenzoic acid, by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Benzylation of 3,5-Dihydroxy-4-bromobenzoic acid
-
Dissolve the 3,5-dihydroxy-4-bromobenzoic acid in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a suitable base, such as potassium carbonate, to the solution.
-
Add benzyl bromide to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[4]
-
Weigh 5-10 mg of the benzoic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. The aromatic protons of the benzoic acid core and the benzyloxy groups will give characteristic signals. The protons on the central benzene ring of this compound are expected to appear as singlets due to their symmetrical environment.
-
¹³C NMR: Acquire the spectrum on the same instrument. The number of unique carbon signals will confirm the symmetry of the molecule. The carbon attached to the bromine atom is expected to show a characteristic upfield shift due to the "heavy atom effect".[3][12]
Single-Crystal X-ray Diffraction
To obtain a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Crystal Growth: [6][7][13][14]
-
Dissolve the purified benzoic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to create a saturated or near-saturated solution.
-
Slowly evaporate the solvent at room temperature, or cool the saturated solution slowly to induce crystallization.
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) for data collection.[1]
Data Collection and Structure Refinement: [15]
-
Mount the selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data and solve the crystal structure using appropriate software packages.
-
Refine the structural model to obtain precise bond lengths, bond angles, and information about intermolecular interactions.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Predicted Structural Features of this compound
Based on the known structural parameters of its non-brominated analog, 3,5-bis(benzyloxy)benzoic acid, and the predictable effects of bromine substitution, we can infer several key structural features for our target molecule.
-
¹H NMR: The two protons on the central aromatic ring are expected to be chemically equivalent and appear as a singlet. The benzylic protons (-CH₂-) will also likely appear as a singlet. The aromatic protons of the benzyl groups will exhibit complex multiplets.
-
¹³C NMR: The carbon atom directly bonded to the bromine (ipso-carbon) is anticipated to be shifted upfield compared to the corresponding carbon in the non-brominated analog due to the heavy atom effect.[3][12]
-
Crystal Structure: The bulky benzyloxy groups will likely dominate the crystal packing, potentially leading to a less dense structure compared to the other brominated benzoic acids. The presence of the bromine atom may introduce halogen bonding interactions, which could influence the overall supramolecular architecture.
Conclusion
The structural analysis of this compound, in comparison to other brominated benzoic acids, highlights the significant impact of substituent choice and position on the molecule's overall characteristics. The presence of the bulky benzyloxy groups introduces unique steric and electronic features that are absent in simpler analogs. A thorough understanding of these structural nuances, gained through the experimental techniques outlined in this guide, is crucial for harnessing the full potential of this and similar molecules in the design of new materials and therapeutic agents.
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Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Precisebuilt. [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
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13C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]
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Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate. [Link]
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Data Collection for Crystallographic Structure Determination. PubMed Central. [Link]
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Single crystal X-ray Diffraction data collection parameters.. ResearchGate. [Link]
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How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
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X-ray Diffraction Data Collection. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
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Crystal Growing Tips. University of Florida. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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3,5-Dibromo-4-hydroxybenzoic acid. NIST WebBook. [Link]
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4-Bromo-3,5-dihydroxybenzoic acid. PubChem. [Link]
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Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]
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Single-crystal X-ray Diffraction. Carleton College. [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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Synthesis of 3-benzyloxybromobenzene. PrepChem. [Link]
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1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. [Link]
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13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses. [Link]
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3,5-Bis(benzyloxy)benzoic acid. ResearchGate. [Link]
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3-Bromo-4-hydroxybenzoic acid. PubChem. [Link]
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3-Bromo-4-hydroxybenzoic acid. ChemBK. [Link]
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A Comparative Guide to the Synthesis of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex intermediates is a critical determinant of project timelines and costs. 3,5-Bis(benzyloxy)-4-bromobenzoic acid is a valuable building block, and selecting the most effective synthetic route is paramount. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this target molecule, supported by experimental data and a thorough cost-benefit analysis to inform your synthetic strategy.
Introduction
This compound's structure, featuring protected hydroxyl groups and a strategically placed bromine atom, makes it a versatile precursor for introducing complex moieties in drug discovery programs. The choice of synthesis can significantly impact not only the cost of goods but also the scalability and environmental footprint of the process. This guide will dissect two logical synthetic approaches, analyzing them based on yield, cost, and procedural complexity.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections lead to two distinct forward syntheses, herein designated as Pathway A and Pathway B.
Caption: Retrosynthetic analysis of this compound, outlining the two proposed synthetic pathways.
Pathway A: Benzylation of a Brominated Precursor
This pathway commences with the commercially available 3,5-dibromo-4-hydroxybenzoic acid and introduces the two benzyl protecting groups in a single step.
Workflow for Pathway A
Caption: Schematic workflow for the synthesis via Pathway A.
Experimental Protocol for Pathway A
-
Reaction Setup: To a solution of 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (3.0 eq).
-
Addition of Benzylating Agent: Add benzyl bromide (2.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of 2-3.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Expertise & Experience Insights (Pathway A)
The Williamson ether synthesis is a robust and well-established method for the formation of ethers.[1][2][3][4][5] In this case, the use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the formation of the phenoxide intermediate. Potassium carbonate serves as a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl group. An excess of the base and benzyl bromide is employed to drive the reaction to completion. The primary challenge in this pathway is the potential for esterification of the carboxylic acid by benzyl bromide, although this is generally slower than O-alkylation under these conditions.
Pathway B: Bromination of a Benzylated Precursor
This alternative route begins with the more readily available methyl 3,5-dihydroxybenzoate, proceeds through benzylation and subsequent selective bromination, and concludes with ester hydrolysis.
Workflow for Pathway B
Caption: Step-by-step workflow for the synthesis via Pathway B.
Experimental Protocols for Pathway B
Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate [6]
-
Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile and add potassium carbonate (4.8 eq).
-
Benzylation: Reflux the mixture for 30 minutes. Then, add benzyl bromide (2.0 eq) and continue to reflux for 48 hours.
-
Isolation: Evaporate the acetonitrile, and pour the residue into ice-water to precipitate the product. Collect the solid by filtration. Reported Yield: High.
Step 2: Synthesis of Methyl 3,5-bis(benzyloxy)-4-bromobenzoate
-
Reaction Setup: Dissolve methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.
-
Reaction: Stir the mixture for 2-4 hours, monitoring by TLC.
-
Workup: Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Synthesis of this compound
-
Hydrolysis: Dissolve the crude methyl 3,5-bis(benzyloxy)-4-bromobenzoate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reaction: Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify the aqueous residue with dilute HCl to precipitate the final product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize.
Expertise & Experience Insights (Pathway B)
The initial benzylation of methyl 3,5-dihydroxybenzoate is reported to proceed in high yield.[6] The critical step in this pathway is the selective bromination of the electron-rich aromatic ring. The two benzyloxy groups are strongly activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing. This confluence of directing effects makes achieving high selectivity for the 4-position challenging. N-bromosuccinimide is a milder and more selective brominating agent than elemental bromine, which is advantageous in this case.[7][8][9][10][11] The final ester hydrolysis is a standard and typically high-yielding transformation.
Cost-Benefit Analysis
To provide a quantitative comparison, a cost analysis was performed based on the prices of starting materials and key reagents from common chemical suppliers. The analysis assumes hypothetical but realistic yields for steps where specific literature values for the exact substrate were unavailable.
| Parameter | Pathway A | Pathway B |
| Starting Material | 3,5-Dibromo-4-hydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate |
| Cost of Starting Material (per mole) | ~$216 (for 25g)[12] | ~$79 (for 25g)[13] |
| Key Reagents & Cost (per mole of final product) | Benzyl Bromide: ~ | Benzyl Bromide: ~ |
| Number of Synthetic Steps | 1 | 3 |
| Estimated Overall Yield | ~75% (assumed) | ~70% (based on 85% for step 1, 90% for step 2, and 95% for step 3) |
| Estimated Reagent Cost per Gram of Product | ~$2.50 - $3.50 | ~$1.50 - $2.50 |
| Advantages | - Fewer synthetic steps | - Lower cost of starting material- Avoids handling of brominated starting material in the initial step |
| Disadvantages | - Higher cost of starting material- Potential for side reactions (esterification) | - More synthetic steps- Selectivity of bromination step is a key challenge |
Note: Costs are estimates based on listed prices from various suppliers and are subject to change. Bulk pricing would significantly reduce these costs. Yields are estimated based on similar transformations and may vary.
Conclusion and Expert Opinion
From a purely economic standpoint, Pathway B appears to be the more cost-effective route , primarily due to the significantly lower cost of the starting material, methyl 3,5-dihydroxybenzoate. However, this advantage is tempered by the increased number of synthetic steps and, most critically, the potential for low selectivity in the bromination step. The success of Pathway B is highly contingent on optimizing the selective bromination to minimize the formation of isomeric byproducts, which would necessitate challenging purification and ultimately lower the overall yield.
Pathway A, while appearing more expensive on paper due to the cost of the starting material, offers a more direct and potentially more robust synthesis. With fewer steps, the operational time and consumption of solvents and other consumables are reduced. The Williamson ether synthesis is a reliable transformation, and while optimization may be required to minimize side reactions, the overall outcome is more predictable than the selective bromination in Pathway B.
Recommendation: For initial, small-scale synthesis where predictability and speed are prioritized, Pathway A is the recommended route . For larger-scale campaigns where cost is a primary driver and there is an opportunity for significant process optimization, Pathway B presents a more economical option, provided the selective bromination can be achieved with high efficiency. It is strongly advised that a small-scale pilot of the bromination step in Pathway B be conducted to ascertain its viability before committing to a larger-scale synthesis.
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Potassium Carbonate. The Ceramic Shop.
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Potassium Carbonate (priced per lb.). Axner Pottery Supply.
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N-Bromosuccinimide ReagentPlus®, 99%. Sigma-Aldrich.
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N-Bromosuccinimide. Oakwood Chemical.
-
Potassium carbonate, anhydrous, 99%. Thermo Scientific Chemicals.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative applications but also with the foundational knowledge to manage chemical lifecycles safely and responsibly. The compound 3,5-Bis(benzyloxy)-4-bromobenzoic acid, while valuable in synthesis, possesses a molecular structure that demands a rigorous and informed disposal protocol. Its identity as a halogenated aromatic carboxylic acid places it into a specific category of chemical waste that cannot be handled casually.
This guide provides a comprehensive, step-by-step framework for its proper disposal. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and minimize environmental impact. We will move beyond a simple checklist to explain the chemical reasoning behind each critical step, fostering a culture of safety and scientific integrity.
Hazard Assessment & Proactive Risk Mitigation
Understanding the hazard profile of this compound is the first step in managing its risks. The molecule's potential for harm is derived from its distinct chemical features: the brominated aromatic core and the acidic carboxyl group.
-
Halogenated Aromatic Core: Brominated aromatic compounds can be persistent in the environment and may require specialized disposal methods, such as high-temperature incineration, to ensure complete and safe destruction.[1][2]
-
Carboxylic Acid Group: Like many benzoic acid derivatives, this compound is acidic. Halogenated organic acids are often corrosive and can be toxic.[3] It is incompatible with strong bases and oxidizing agents.[4]
-
Solid State: In its solid form, the compound poses an inhalation risk if it becomes airborne dust.[5][6]
These characteristics necessitate the use of appropriate Personal Protective Equipment (PPE) and engineering controls at all times.
Table 1: Hazard Summary and Recommended Personal Protective Equipment
| Hazard Category | Potential Risk | Required PPE & Engineering Controls |
| Skin & Eye Contact | Causes skin and serious eye irritation.[5][7] Corrosive properties may cause burns.[3][8] | Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Chemical safety goggles or a face shield.[7][9] Clothing: A lab coat must be worn to prevent skin contamination.[10] |
| Inhalation | Dust or aerosols may cause respiratory tract irritation.[5] | Engineering Control: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11] |
| Ingestion | Harmful if swallowed.[12] | Best Practices: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly after handling.[9] |
| Environmental | Halogenated organic compounds can be harmful to aquatic life and must be prevented from entering drains or waterways.[6][12] | Containment: All waste must be captured and disposed of as regulated hazardous waste.[4] |
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a systematic process. The cardinal rule is waste segregation . Halogenated and non-halogenated waste streams must never be mixed.[14][15] This is because their disposal methods are fundamentally different and cross-contamination can lead to safety hazards and significantly increased disposal costs.[14]
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Waste Handling and Disposal
1. Waste Segregation and Collection:
- Designate a specific, compatible waste container solely for "Halogenated Organic Waste."[11] Suitable containers are made of borosilicate glass or high-density polyethylene and must have a tight-sealing screw cap.[3]
- Collect all waste containing this compound, including unreacted solid, solutions, and contaminated items (e.g., weighing paper, gloves), in this container.
- Crucially: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless the mixture is unavoidable as part of the experimental workup.[14] Do not add strong acids, bases, or oxidizers to the waste container.[14][16]
2. Containerization and Labeling:
- The container must be labeled before the first drop of waste is added.[11]
- The label must clearly state:
- The words "Hazardous Waste".[11][14]
- The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations or chemical formulas.[11]
- Associated hazards (e.g., "Corrosive," "Irritant").
- Keep the container closed at all times, except when actively adding waste, to prevent the release of vapors.[11][14]
3. Temporary On-Site Storage:
- Store the sealed hazardous waste container in a designated and well-ventilated secondary containment bin within the laboratory.[9][11]
- The storage area should be cool, dry, and away from heat sources or incompatible chemicals like strong oxidizing agents.[6]
4. Arranging for Final Disposal:
- Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or equivalent waste management group to arrange for collection.[3]
- Follow their specific procedures for waste pickup requests and documentation.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their consequences.
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.[3]
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, close lab doors to contain vapors.[11]
-
Don PPE: Before any cleanup, don the appropriate PPE, including a lab coat, chemical safety goggles, and double-layered chemical-resistant gloves.[3]
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[9] For liquid spills, cover and contain the spill using an inert absorbent material like vermiculite, sand, or a spill pillow.[3][13] Do not use combustible absorbents like paper towels or sawdust. [3]
-
Collect Waste: Carefully collect the absorbed material and place it into a designated hazardous waste container. Seal and label the container appropriately.[13]
-
Decontaminate: Clean the spill area with soap and water.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.[3]
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
By adhering to this structured and scientifically-grounded disposal plan, you can ensure the safe management of this compound, upholding your commitment to personal safety, regulatory compliance, and environmental stewardship.
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A Researcher's Guide to the Safe Handling of 3,5-Bis(benzyloxy)-4-bromobenzoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As scientific research and drug development continue to advance, the synthesis and handling of novel chemical compounds are fundamental to discovery. 3,5-Bis(benzyloxy)-4-bromobenzoic acid is one such compound, and while its full toxicological profile may not be extensively documented, its chemical structure—a brominated aromatic carboxylic acid—provides critical insights into the necessary safety precautions for its handling. This guide offers a detailed protocol for the use of personal protective equipment (PPE), safe handling procedures, and proper disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Understanding the Hazards: A Proactive Approach to Safety
Given these precedents, it is prudent to treat this compound as a hazardous substance with the potential to cause:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.
-
Serious Eye Damage: Contact with the eyes can cause significant irritation and potential long-term damage.[5]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[5]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to provide a seal around the eyes, protecting them from dust and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[5][7] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[5][8] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect the skin from accidental contact.[9] For procedures with a higher risk of contamination, chemical-resistant aprons or coveralls should be considered.[10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[11] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7][9] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting to protect the feet from spills and falling objects.[9] |
Safe Handling Protocol: A Step-by-Step Workflow
Adherence to a stringent handling protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to airborne particles.[11]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Before handling the compound, have all necessary equipment and reagents prepared to minimize the duration of the procedure.
2. Weighing and Transfer:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust.
-
Use anti-static and spark-proof equipment where possible.[2]
-
Handle the compound gently to avoid creating dust. If necessary, slightly moisten the solid with an inert liquid to minimize dust production during transfer.[12]
3. Dissolution and Reaction:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep all containers tightly closed when not in use to prevent the release of vapors and contamination.[11][13]
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[2][14]
-
Decontaminate all work surfaces and equipment after use.
Safe Handling Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Emergency Procedures: Planning for the Unexpected
Spill Response: In the event of a small spill of solid this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[12][15]
-
Don PPE: Put on the appropriate personal protective equipment before attempting to clean the spill.[12]
-
Containment: If it is a powder, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15] Do not use combustible materials like sawdust.[15]
-
Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with soap and water.[15]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[15]
For larger spills, evacuate the area and contact your institution's emergency response team immediately.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[14][16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][16]
Disposal Plan: Responsible Stewardship
As a brominated organic compound, this compound is classified as a halogenated organic waste.[17] It is imperative that this waste stream is kept separate from non-halogenated waste to ensure proper disposal.[13][18]
Waste Collection and Storage:
-
All solid waste contaminated with this compound, including contaminated PPE and absorbent materials from spills, must be collected in a clearly labeled, compatible hazardous waste container.[13][15]
-
The container should be made of a material resistant to the chemical, such as high-density polyethylene.[15]
-
The label must clearly state "Hazardous Waste," the chemical name, and the associated hazards.[13][15]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[15]
-
Never dispose of halogenated organic compounds down the drain or in regular trash.[13]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, ensuring their personal safety and contributing to a culture of responsibility in the laboratory.
References
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- BenchChem. (2025, December).
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- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2020). Risks to human and animal health from the presence of bromide in food and feed. EFSA Journal, 18(10), e06269.
- Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1), 106-133.
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- Unknown.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
